2-Hexylpyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hexylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZLJDTKLZIMONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150207 | |
| Record name | Pyridine, 2-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-69-7 | |
| Record name | 2-Hexylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1129-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-hexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001129697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-hexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hexylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.141 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64D57S7HGV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylpyridine is an alkylpyridine, a class of heterocyclic aromatic organic compounds characterized by a pyridine ring substituted with an alkyl group. Specifically, this compound features a hexyl group at the second position of the pyridine ring. This compound and its derivatives are of interest in various fields, including flavor and fragrance industries, materials science, and as intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the tables below, providing a clear reference for laboratory and research applications.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [3][4][5] |
| Molecular Weight | 163.26 g/mol | [4][5][6] |
| Boiling Point | 225-227 °C at 760 mmHg | [2] |
| 100 °C at 10.00 mm Hg | [1] | |
| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [3] |
| Specific Gravity | 0.892 to 0.902 @ 25 °C | [1][2] |
| Refractive Index | 1.480 to 1.490 @ 20 °C | [1][2] |
| Flash Point | 73.33 °C (164.00 °F) TCC | [1][2] |
| Solubility | Slightly soluble in water. Soluble in alcohol. | [2][3] |
| Vapor Pressure | 0.112 mmHg @ 25 °C (estimated) | [2] |
Table 2: Chemical Identifiers and Spectral Data of this compound
| Identifier/Data | Value | Source |
| CAS Number | 1129-69-7 | [4][5] |
| FEMA Number | 4948 | [1] |
| EINECS Number | 214-454-4 | [2] |
| InChI | InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | [4][5][6] |
| SMILES | CCCCCCC1=CC=CC=N1 | [6] |
| Mass Spectrum (Top 5 Peaks) | 93, 27, 39, 120, 28 | [6][7] |
Experimental Protocols
Synthesis of this compound via Kumada Cross-Coupling
This protocol describes a manganese-catalyzed Kumada cross-coupling reaction, a common method for forming carbon-carbon bonds.
Materials:
-
2-Chloropyridine
-
n-Hexylmagnesium chloride
-
MnCl₂(THF)₁.₆ (Manganese(II) chloride tetrahydrofuran complex)
-
Tetrahydrofuran (THF), anhydrous
-
Mesitylene (internal standard)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a glovebox, charge a 20 mL scintillation vial with a solution of MnCl₂(THF)₁.₆ (3 mol%) in 3 mL of anhydrous THF.
-
Add 2-chloropyridine (1 equivalent) and mesitylene (1 equivalent) to the vial.
-
Stir the mixture for five minutes at room temperature.
-
Add the n-hexylmagnesium chloride solution (1.2 - 2.6 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the reaction from the glovebox and quench with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).
-
Extract the organic layer with EtOAc (3 x 3 mL).
-
Dry the combined organic layers over MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product using a silica plug to yield this compound.[8]
Purification of this compound
This protocol outlines a general two-stage purification process adaptable for this compound, involving an initial liquid-liquid extraction followed by column chromatography.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Chromatography column
Procedure:
Part 1: Liquid-Liquid Extraction
-
Dissolve the crude this compound in DCM (approximately 10 mL of DCM per 1 g of crude product) in a separatory funnel.
-
Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain and discard the upper aqueous layer.
-
Wash the organic layer sequentially with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ for at least 30 minutes.
-
Filter the solution and concentrate using a rotary evaporator to obtain the partially purified product.[1]
Part 2: Column Chromatography
-
Determine an appropriate eluent system by running TLC plates with various ratios of hexanes and ethyl acetate to achieve an Rf value of approximately 0.3 for the target compound.
-
Prepare a silica gel column.
-
Dissolve the partially purified product in a minimal amount of the chosen eluent or a non-polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified this compound.[1]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile compounds like this compound, providing both qualitative and quantitative information.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
This compound standard
-
Suitable solvent (e.g., methanol, dichloromethane)
-
Volumetric flasks and microsyringes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range.
-
-
Instrumentation and Analysis:
-
Set up the GC-MS instrument with appropriate parameters for column temperature program, injector temperature, and mass spectrometer settings.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a solvent blank, followed by the calibration standards and then the samples.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.[9]
-
Biological Activity
A comprehensive review of scientific literature indicates a notable gap in the documented biological activity of this compound specifically. While the broader class of pyridine derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties—including antimicrobial, anticancer, and central nervous system effects—data pertaining to this compound's mechanism of action, quantitative biological data, and specific signaling pathways are not currently available in the public domain.[3] Future research is warranted to explore the potential biological activities of this compound.
Safety and Handling
This compound is classified as harmful if swallowed and is a combustible liquid.[6][10] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place.[10]
Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties of this compound, along with adaptable, detailed protocols for its synthesis, purification, and analysis. The provided tables and workflows are intended to support researchers, scientists, and drug development professionals in their work with this compound. The absence of specific biological activity data highlights an area for future investigation, where the foundational information presented here can serve as a valuable starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyridine, 2-hexyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Hexylpyridine: Molecular Structure, Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexylpyridine is a substituted pyridine derivative with a hexyl group at the 2-position of the pyridine ring. This document provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthetic methodologies, and detailed spectroscopic characterization. The pyridine moiety is a fundamental scaffold in medicinal chemistry, and understanding the properties and synthesis of its derivatives, such as this compound, is crucial for the design and development of novel therapeutic agents.[1][2] This guide consolidates key data into structured tables, presents detailed experimental protocols, and utilizes visualizations to illustrate structural and procedural information, serving as a vital resource for professionals in chemical synthesis and drug discovery.
Molecular Structure and Chemical Formula
This compound, also known as pyridine substituted with a hexyl group at the 2-position, is a member of the pyridine class of compounds.[3]
-
Chemical Name: this compound
-
Molecular Formula: C₁₁H₁₇N[3]
-
Canonical SMILES: CCCCCCC1=CC=CC=N1[3]
-
InChI: InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3[3]
-
InChIKey: NZLJDTKLZIMONR-UHFFFAOYSA-N[3]
Below is a DOT language representation of the molecular structure of this compound.
Caption: Molecular Structure of this compound.
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Weight | 163.26 g/mol | [3] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Boiling Point | 225.00 to 227.00 °C @ 760.00 mm Hg | |
| Density | 0.892 to 0.902 g/cm³ @ 25.00 °C | [4] |
| Refractive Index | 1.480 to 1.490 @ 20.00 °C | [4] |
| Flash Point | 164.00 °F TCC (73.33 °C) | [4] |
| Water Solubility | 739.4 mg/L @ 25 °C (est.) | |
| logP (o/w) | 3.766 (est.) | |
| CAS Number | 1129-69-7 |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods. Two common approaches are the deprotonation and alkylation of 2-picoline and cross-coupling reactions.
Synthesis via Deprotonation and Alkylation of 2-Picoline
This classical method involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophile, which then undergoes alkylation with a hexyl halide.
Experimental Protocol:
-
To a solution of 2-picoline (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of 1-bromohexane (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Caption: Workflow for the synthesis of this compound via deprotonation and alkylation.
Synthesis via Kumada Cross-Coupling
A modern approach involves the manganese-catalyzed cross-coupling of 2-chloropyridine with a Grignard reagent.
Experimental Protocol:
-
Charge a 20 mL scintillation vial with a solution of MnCl₂·(THF)₁.₆ (3 mol%) in 3 mL of THF in a glove box.
-
Add 2-chloropyridine (1.0 eq) and an internal standard (e.g., mesitylene, 1.0 eq).
-
After stirring for five minutes at room temperature, add a solution of hexylmagnesium chloride (1.2-2.6 eq) dropwise.
-
Stir the reaction at room temperature for 24 hours.
-
Remove the reaction mixture from the glovebox and quench with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).
-
Extract the organic layer with EtOAc (3 x 3 mL) and dry over MgSO₄.
-
Filter and concentrate the solution.
-
Purify the crude product via a silica plug to obtain this compound.[5]
Spectroscopic Analysis
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[6]
-
Instrumentation: Utilize a 400 MHz or higher NMR spectrometer.[6]
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum with typical parameters such as a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.[6]
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling, a spectral width of approximately 220 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.[6]
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.[6]
Predicted ¹H and ¹³C NMR Data:
The following tables provide the predicted chemical shifts for this compound based on the analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.55 | d | 1H | H-6 (Pyridine) |
| ~7.59 | td | 1H | H-4 (Pyridine) |
| ~7.10 | d | 1H | H-3 (Pyridine) |
| ~7.05 | t | 1H | H-5 (Pyridine) |
| ~2.78 | t | 2H | -CH₂- (α to Pyridine) |
| ~1.70 | m | 2H | -CH₂- (β to Pyridine) |
| ~1.25-1.35 | m | 6H | -CH₂- (C3, C4, C5 of hexyl) |
| ~0.88 | t | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm))
| Chemical Shift (δ, ppm) | Assignment |
| ~162.5 | C-2 (Pyridine) |
| ~149.0 | C-6 (Pyridine) |
| ~136.5 | C-4 (Pyridine) |
| ~122.5 | C-3 (Pyridine) |
| ~121.0 | C-5 (Pyridine) |
| ~38.0 | -CH₂- (α to Pyridine) |
| ~31.8 | -CH₂- (of hexyl) |
| ~29.5 | -CH₂- (of hexyl) |
| ~29.0 | -CH₂- (of hexyl) |
| ~22.6 | -CH₂- (of hexyl) |
| ~14.1 | -CH₃ |
Infrared (IR) Spectroscopy
Experimental Protocol for IR Analysis:
-
Sample Preparation: For a liquid sample, place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.[6]
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[6]
-
Data Acquisition: Record a background spectrum of the clean plates, followed by the sample spectrum over a range of 4000-400 cm⁻¹.[6]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2955, ~2925, ~2855 | Strong | Aliphatic C-H stretch |
| ~1590, ~1570, ~1470 | Medium-Strong | C=C and C=N ring stretching vibrations |
| ~1435 | Medium | CH₂ scissoring |
| ~750 | Strong | C-H out-of-plane bending (ortho-subst.) |
Mass Spectrometry (MS)
Experimental Protocol for MS Analysis:
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol) into the mass spectrometer, typically via a gas chromatography (GC) inlet.[6]
-
Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.[6]
-
Data Acquisition: Set the electron energy to 70 eV and acquire the mass spectrum over a suitable m/z range (e.g., 50-200).[6]
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 163.
-
Base Peak: The base peak is often observed at m/z = 93, corresponding to the loss of a pentyl radical (C₅H₁₁) via benzylic cleavage.
-
Other Fragments: Other significant fragments may appear at m/z = 120 (loss of a propyl radical) and m/z = 106 (loss of a butyl radical).
Caption: Predicted mass spectrometry fragmentation pathway for this compound.
Applications in Drug Development
The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its water-solubilizing properties, and its capacity to engage in various biological interactions.[1][2] Pyridine derivatives are integral components of numerous FDA-approved drugs, exhibiting a wide range of therapeutic activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1]
While specific large-scale applications of this compound in marketed drugs are not extensively documented, its structure as a 2-alkylpyridine makes it a valuable intermediate and building block in the synthesis of more complex pharmaceutical agents.[4] The hexyl group imparts significant lipophilicity, which can be crucial for modulating a drug candidate's pharmacokinetic properties, such as membrane permeability and metabolic stability. Researchers in drug design may utilize this compound as a starting material or a fragment for the synthesis of novel compounds targeting a variety of diseases. Its potential applications are being explored in areas such as the development of drugs for neurological and inflammatory conditions.[3] Furthermore, its surfactant properties suggest potential use in formulation development.[3]
Conclusion
This compound is a valuable chemical entity with well-defined properties and synthetic routes. This technical guide has provided a detailed summary of its molecular structure, physicochemical characteristics, and comprehensive protocols for its synthesis and spectroscopic analysis. The data and methodologies presented herein are intended to support researchers and scientists in their efforts to utilize this compound as a building block in organic synthesis and as a scaffold in the design and development of new pharmaceutical compounds. The foundational understanding of such substituted pyridines is paramount to advancing the field of medicinal chemistry.
References
- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Hexylpyridine (CAS: 1129-69-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and spectroscopic profile of 2-Hexylpyridine. While the pyridine scaffold is of significant interest in medicinal chemistry, it is important to note that specific biological activity and mechanistic data for this compound are not extensively documented in publicly available literature, representing a notable knowledge gap and an opportunity for further investigation.
Physicochemical Properties
This compound is a colorless to pale yellow liquid.[1] Its key physicochemical properties are summarized in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₇N | [2][3][4] |
| Molecular Weight | 163.26 g/mol | [2][4][5] |
| CAS Number | 1129-69-7 | [1][2][3] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Boiling Point | 225-227 °C at 760 mmHg100 °C at 10 mmHg | [1] |
| Density | 0.892-0.902 g/cm³ at 25 °C | [1] |
| Refractive Index | 1.480-1.490 at 20 °C | [1] |
| Solubility | Soluble in alcohol.Water solubility: 739.4 mg/L at 25 °C (estimated) | [1] |
| logP (o/w) | 3.204 - 3.766 (estimated) | [1][6] |
| Flash Point | 73.33 °C (164.00 °F) TCC | [1] |
| Vapor Pressure | 0.112 mmHg at 25 °C (estimated) | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the alkylation of the pyridine ring. Below are detailed protocols for two common synthetic strategies.
A prevalent method for the synthesis of 2-alkylpyridines is the reaction of a pyridine precursor with a Grignard reagent. One documented procedure involves the manganese-catalyzed cross-coupling of 2-chloropyridine with n-hexylmagnesium chloride.
Experimental Protocol: Mn-catalyzed Kumada Cross-Coupling
-
Materials: 2-Chloropyridine, MnCl₂(THF)₁.₆, n-hexylmagnesium chloride, Tetrahydrofuran (THF), Mesitylene (internal standard), Saturated K₂CO₃ solution, Ethyl acetate (EtOAc), MgSO₄.
-
Procedure:
-
In a glovebox, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%, 3 mg, 0.012 mmol) in 3 mL of THF.
-
2-chloropyridine (0.41 mmol, 1 equiv.) and the internal standard, mesitylene (0.41 mmol, 1 equiv.), are added to the vial.
-
After stirring for five minutes at room temperature, the n-hexylmagnesium chloride solution (1.2-2.6 equiv.) is added dropwise.
-
The reaction is stirred at room temperature for 24 hours.
-
The reaction mixture is then removed from the glovebox and quenched with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).
-
The organic layer is extracted with EtOAc (3 x 3 mL) and dried over MgSO₄.
-
The solution is filtered, concentrated, and the crude product is purified via a silica plug to yield this compound (86% yield reported).
-
Another classical approach involves the deprotonation of the methyl group of 2-picoline (2-methylpyridine) to form a nucleophilic intermediate, which is then alkylated.
Experimental Protocol: Alkylation of 2-Picoline
-
Materials: 2-Picoline, n-Butyllithium (n-BuLi), 1-Bromopentane, Anhydrous Tetrahydrofuran (THF), Saturated aqueous ammonium chloride, Diethyl ether, Anhydrous sodium sulfate.
-
Procedure:
-
To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.05 eq) dropwise.
-
The resulting deep red solution is stirred at -78 °C for 1 hour.
-
A solution of 1-bromopentane (1.1 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride.
-
The mixture is extracted with diethyl ether (3x).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to yield this compound.
-
Spectroscopic Data
The structural characterization of this compound is supported by various spectroscopic techniques.
-
Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum of this compound obtained by electron ionization.[7][8] The fragmentation pattern can be analyzed to confirm the molecular structure. The molecular ion peak [M]⁺ is expected at m/z 163, corresponding to the molecular weight of the compound. Common fragmentation patterns for alkylpyridines involve cleavage of the alkyl chain.
-
Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available for this compound.[4] The spectrum is expected to show characteristic absorption bands for the pyridine ring and the alkyl C-H bonds.
Applications and Biological Activity
This compound is primarily used in the following areas:
-
Flavoring Agent: It is recognized as a flavoring agent and is used in vegetable, meat, and nut flavors at low concentrations (up to 1 ppm).[1]
-
Synthetic Intermediate: It serves as a building block in organic synthesis for the production of more complex molecules, including pharmaceuticals and agrochemicals.[2]
A comprehensive review of scientific literature reveals a significant gap in the documented biological activity of this compound. While the broader class of pyridine derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities, specific data pertaining to this compound, such as its mechanism of action, quantitative biological data, and specific signaling pathways, is not presently available in the public domain.
The pyridine scaffold is a key structural motif in numerous approved drugs. However, the lack of specific biological studies on this compound means that no defined signaling pathways can be visualized or described at this time. This presents a clear opportunity for future research. Scientists in drug discovery may consider this molecule as a lead compound for screening in various assays to explore its potential therapeutic applications.
Future Directions
The existing data on this compound provides a solid foundation for its chemical synthesis and characterization. The significant unmet need is the exploration of its biological profile. Future research efforts could focus on:
-
Screening for Biological Activity: Evaluating this compound in a broad range of biological assays to identify potential therapeutic areas.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to understand how structural modifications impact biological activity.
-
Toxicological Studies: Assessing the safety profile of this compound to determine its suitability for potential therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. uni-saarland.de [uni-saarland.de]
- 6. Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyridine, 2-hexyl- [webbook.nist.gov]
Spectral Analysis of 2-Hexylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the aromatic compound 2-hexylpyridine. The information is curated for researchers, scientists, and professionals in drug development who require detailed spectral information for identification, characterization, and quality control purposes.
Mass Spectrometry Data
Mass spectrometry analysis of this compound provides crucial information regarding its molecular weight and fragmentation pattern, aiding in its structural elucidation.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Weight | 163.26 g/mol | PubChem[1] |
| CAS Registry Number | 1129-69-7 | NIST[2][3] |
| Molecular Formula | C₁₁H₁₇N | PubChem[1], NIST[2][3] |
The mass spectrum of this compound is characterized by a prominent molecular ion peak and a series of fragment ions. The fragmentation pattern is consistent with the structure of a pyridine ring substituted with a hexyl group. Publicly available mass spectra can be found on the NIST WebBook and SpectraBase.[2][3][4][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Experimental Protocols
Detailed experimental protocols for the acquisition of the presented data are not publicly available. However, based on standard laboratory practices for compounds of this nature, the following general procedures are recommended.
NMR Spectroscopy Protocol
A general protocol for acquiring NMR spectra of alkylpyridines would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum using a standard pulse sequence.
-
Typical parameters would include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters would include a spectral width of 0-160 ppm, a larger number of scans compared to ¹H NMR, and a relaxation delay of 2-10 seconds.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, baseline correction, and chemical shift referencing to an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry Protocol
A general protocol for acquiring the mass spectrum of this compound, particularly using gas chromatography-mass spectrometry (GC-MS), would be as follows:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample solution into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Use a temperature program to separate this compound from any impurities.
-
-
MS Analysis:
-
The eluent from the GC is introduced into the mass spectrometer.
-
For electron ionization (EI), a standard electron energy of 70 eV is typically used to induce fragmentation.
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 40-200).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.
Data Acquisition Workflow
The logical flow of acquiring and analyzing spectral data for this compound is illustrated in the following diagram.
Figure 1. Workflow for acquiring and processing NMR and MS data for this compound.
References
2-Hexylpyridine: A Technical Guide to Its Solubility in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of 2-hexylpyridine in aqueous and organic media. Due to the limited availability of specific experimental data in peer-reviewed literature, this guide combines reported values with predicted solubility trends based on fundamental chemical principles and data from structurally related compounds. Detailed experimental protocols are also provided to enable researchers to determine precise solubility values for their specific applications.
Core Concepts in Solubility
The solubility of a substance is a critical physicochemical parameter that influences its behavior in various applications, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. The principle of "like dissolves like" is a cornerstone for predicting solubility. This principle states that substances with similar polarities are more likely to be miscible or soluble in one another.
This compound is a pyridine derivative with a six-carbon alkyl chain at the 2-position. This structure imparts a dual character to the molecule: the pyridine ring provides a polar, weakly basic nitrogen atom capable of hydrogen bonding, while the hexyl group is nonpolar and hydrophobic. This amphiphilic nature dictates its solubility profile.
Solubility of this compound
Water Solubility
The presence of the nitrogen atom in the pyridine ring allows for hydrogen bonding with water molecules, contributing to some degree of aqueous solubility. However, the long, nonpolar hexyl chain significantly reduces its affinity for water. Consequently, this compound is generally described as being slightly soluble in water.
| Solvent | Formula | Type | Reported Solubility (at 25 °C) | Citation |
| Water | H₂O | Polar Protic | 739.4 mg/L (estimated) | [1] |
| Water | H₂O | Polar Protic | Slightly soluble | [2] |
Organic Solvent Solubility
The solubility of this compound in organic solvents is largely governed by the nonpolar hexyl group. It is reported to be soluble in alcohol[1]. Based on its structure and the general properties of 2-alkylpyridines, its solubility is expected to vary across different classes of organic solvents. As the length of the alkyl chain in 2-alkylpyridines increases, their water solubility decreases, while their solubility in nonpolar organic solvents generally increases[3]. The parent compound, pyridine, is miscible with a wide array of organic solvents, including hexane and water[4].
The following table provides an expected solubility profile of this compound in common organic solvents, categorized by their polarity. These are predictions based on chemical principles, as specific quantitative data is largely unavailable in the literature.
| Solvent | Formula | Type | Expected Solubility | Rationale |
| Polar Protic | ||||
| Methanol | CH₃OH | Polar Protic | Miscible | The alkyl portion of methanol can interact with the hexyl group, and the hydroxyl group can interact with the pyridine nitrogen. |
| Ethanol | C₂H₅OH | Polar Protic | Miscible | Reported as "soluble in alcohol"[1]. Similar interactions to methanol. |
| Polar Aprotic | ||||
| Acetone | C₃H₆O | Polar Aprotic | Miscible | The polarity of acetone allows for dipole-dipole interactions with the pyridine ring, and its alkyl groups can interact with the hexyl chain. |
| Acetonitrile | C₂H₃N | Polar Aprotic | Miscible | Its polarity is suitable for dissolving the pyridine moiety. |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible | A very strong polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Miscible | Similar to DMSO, it is a versatile polar aprotic solvent. |
| Dichloromethane | CH₂Cl₂ | Polar Aprotic | Miscible | A good solvent for many organic compounds, its polarity is intermediate. |
| Ethyl Acetate | CH₃COOC₂H₅ | Polar Aprotic | Miscible | Its ester functionality and alkyl components make it a good solvent for compounds with both polar and nonpolar features. |
| Nonpolar | ||||
| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Miscible | The nonpolar character and ether linkage make it a suitable solvent. |
| Toluene | C₇H₈ | Nonpolar (Aromatic) | Miscible | The aromatic ring of toluene can engage in π-stacking with the pyridine ring, and its nonpolar nature is compatible with the hexyl group. |
| Hexane | C₆H₁₄ | Nonpolar (Aliphatic) | Miscible | The long alkyl chain of this compound makes it highly compatible with nonpolar aliphatic solvents. |
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, experimental determination is essential. The following are detailed methodologies for quantifying the solubility of a liquid compound like this compound.
Method 1: Gravimetric Determination of Solubility in Water
This method is suitable for determining the solubility of a sparingly soluble liquid in water.
Apparatus:
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Separatory funnel
-
Volumetric flasks
-
Beakers
-
Micropipettes
-
Filtration apparatus (if necessary to remove any solid impurities)
Procedure:
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
After agitation, allow the flask to stand undisturbed in the temperature-controlled environment until the two phases (undissolved this compound and the aqueous solution) have clearly separated.
-
Carefully collect a known volume of the aqueous layer (the saturated solution) using a micropipette, ensuring no undissolved this compound is transferred.
-
Weigh the collected aqueous sample.
-
Evaporate the water from the sample under reduced pressure or by gentle heating.
-
Weigh the remaining residue, which is the dissolved this compound.
-
Calculate the solubility in g/L or mg/L.
Method 2: Visual Miscibility Assessment in Organic Solvents
This is a qualitative method to determine if this compound is miscible with a given organic solvent.
Apparatus:
-
Test tubes
-
Graduated cylinders or pipettes
Procedure:
-
To a test tube, add a known volume of the organic solvent (e.g., 5 mL).
-
Incrementally add known volumes of this compound to the solvent, mixing thoroughly after each addition.
-
Observe the mixture for any signs of immiscibility, such as the formation of a second layer or turbidity.
-
If the two liquids form a single, clear phase after the addition of a significant volume of this compound (e.g., up to a 1:1 ratio), they are considered miscible.
Method 3: Quantitative Determination by Gas Chromatography (GC)
This method can be used for precise quantification of solubility in various solvents.
Apparatus:
-
Gas chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)
-
Appropriate GC column
-
Volumetric flasks
-
Microsyringes
-
Thermostatically controlled shaker
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Inject a fixed volume of each standard solution into the GC and record the peak area.
-
Plot a calibration curve of peak area versus concentration.
-
-
Prepare a Saturated Solution:
-
Follow steps 1-4 from the Gravimetric Determination method to prepare a saturated solution of this compound in the chosen solvent at a constant temperature.
-
-
Analysis:
-
Carefully take an aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with the pure solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the GC and record the peak area.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution, accounting for the dilution factor. This value represents the solubility.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates the logical workflow for assessing the solubility of this compound.
Conclusion
This compound exhibits limited solubility in water due to its significant hydrophobic hexyl group. Conversely, it is expected to be highly soluble or miscible with a wide range of common organic solvents, from polar aprotic to nonpolar, making it a versatile compound for various applications in organic synthesis and materials science. For research and development purposes where precise solubility is critical, it is strongly recommended to perform experimental determinations using the protocols outlined in this guide.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Hexylpyridine, specifically its boiling point and density. The information herein is curated for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document includes a summary of quantitative data, detailed experimental methodologies for the determination of these properties, and a visualization of a common synthetic route.
Physicochemical Data of this compound
The boiling point and density are critical parameters in the handling, purification, and application of this compound. The following table summarizes the available data for these properties.
| Property | Value | Conditions |
| Boiling Point | 225.00 to 227.00 °C | @ 760.00 mm Hg[1][2] |
| 100.00 °C | @ 10.00 mm Hg[1] | |
| 228.1 °C | @ 760 mmHg[3] | |
| 100 °C | @ 0.1 Torr[4][5] | |
| Density | 0.899±0.06 g/cm³ | (Predicted)[4][5] |
| 0.899 g/cm³ | Not specified | |
| Specific Gravity | 0.89200 to 0.90200 | @ 25.00 °C[1][2] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.
1. Distillation Method:
This is a common method for determining the boiling point of a liquid sample, especially when purification is also desired.[4]
-
Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
-
Procedure:
-
The liquid sample (this compound) is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.
-
The flask is heated gently.
-
As the liquid boils, the vapor rises, and when it reaches the condenser, it cools and condenses back into a liquid, which is collected in the receiving flask.
-
The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid at the recorded atmospheric pressure.
-
2. Micro-Reflux Method:
This method is suitable when only a small amount of the sample is available.
-
Apparatus: A small test tube, a thermometer, a capillary tube sealed at one end, and a heating block or bath.
-
Procedure:
-
A small amount of the liquid is placed in the test tube.
-
The sealed capillary tube is inverted and placed inside the test tube containing the liquid.
-
The test tube is gently heated.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heating is then discontinued, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Determination of Density
Density is the mass of a substance per unit volume.
1. Pycnometer Method:
A pycnometer is a flask with a close-fitting ground glass stopper with a capillary tube through it, which allows for the measurement of a precise volume.
-
Apparatus: A pycnometer, an analytical balance, and a constant temperature water bath.
-
Procedure:
-
The empty pycnometer is weighed accurately.
-
It is then filled with the liquid (this compound), ensuring no air bubbles are trapped, and placed in a constant temperature water bath until it reaches thermal equilibrium.
-
The pycnometer is removed from the bath, carefully dried, and weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) and the process is repeated.
-
The density of the sample is calculated using the weights of the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with the reference liquid, along with the known density of the reference liquid.
-
2. Hydrometer Method:
A hydrometer is an instrument used to measure the specific gravity (or relative density) of liquids.
-
Apparatus: A hydrometer and a graduated cylinder.
-
Procedure:
-
The liquid sample is poured into a graduated cylinder that is wide and deep enough for the hydrometer to float freely.
-
The hydrometer is gently lowered into the liquid until it floats.
-
The reading is taken from the scale on the stem of the hydrometer at the point where the surface of the liquid meets the stem. This reading gives the specific gravity of the liquid. The density can then be calculated by multiplying the specific gravity by the density of water at the same temperature.
-
Logical Relationships and Workflows
Due to a lack of available data in the public domain regarding specific biological signaling pathways involving this compound, a diagram illustrating a common synthetic workflow for its preparation is provided below. This demonstrates the logical progression from starting materials to the final product.
References
A Technical Guide to the Research Applications of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylpyridine is an organic compound belonging to the pyridine family, characterized by a pyridine ring substituted with a hexyl group at the second position. Its unique chemical structure makes it a valuable intermediate in organic synthesis.[1] This guide provides a comprehensive overview of the potential research applications of this compound, focusing on its synthesis, properties, and diverse roles in pharmaceuticals, materials science, and industrial processes. While extensive research exists for the broader class of pyridine derivatives, this document consolidates the available information specifically on this compound and its closely related analogues to support further scientific exploration.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [2][3][4] |
| Molecular Weight | 163.26 g/mol | [2][3][4] |
| CAS Number | 1129-69-7 | [2][3][4] |
| Appearance | Clear, colorless to pale yellow liquid | [1] |
| Boiling Point | 225-227 °C at 760 mmHg; 100 °C at 10 mmHg | [5] |
| Density | 0.899 g/cm³ | [6] |
| Refractive Index | 1.480 - 1.490 @ 20°C | [5] |
| Flash Point | 73.33 °C (164.00 °F) | [5] |
| Water Solubility | 739.4 mg/L @ 25 °C (estimated) | [5] |
| logP (o/w) | 3.766 (estimated) | [5] |
| Purity | ≥98% | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, with two prominent strategies being cross-coupling reactions and the deprotonation and alkylation of 2-picoline.[7]
Manganese-Catalyzed Cross-Coupling of 2-Chloropyridine
A common and effective method for synthesizing this compound is the manganese-catalyzed cross-coupling reaction between 2-chloropyridine and a Grignard reagent.[8]
Materials:
-
2-Chloropyridine
-
n-Hexylmagnesium chloride
-
MnCl₂(THF)₁.₆ (Manganese(II) chloride tetrahydrofuran complex)
-
Tetrahydrofuran (THF), anhydrous
-
Mesitylene (internal standard)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a glovebox under an inert atmosphere, a 20 mL scintillation vial is charged with a solution of MnCl₂(THF)₁.₆ (3 mol%, 3 mg, 0.012 mmol) in 3 mL of anhydrous THF.
-
2-chloropyridine (0.41 mmol, 1 equiv.) and mesitylene (0.41 mmol, 1 equiv.) are added to the vial.
-
The mixture is stirred for five minutes at room temperature.
-
The n-hexylmagnesium chloride Grignard solution (1.2-2.6 equiv.) is added dropwise, and the reaction is stirred at room temperature for 24 hours.[8]
-
The reaction mixture is removed from the glovebox and quenched with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).
-
The organic layer is extracted with EtOAc (3 x 3 mL) and dried over MgSO₄.
-
The solution is filtered and concentrated.
-
The crude product is purified via a silica plug to yield this compound.[8]
Caption: Workflow for the synthesis of this compound.
Potential Research Applications
This compound serves as a versatile building block and active compound in several areas of research and development.
Pharmaceuticals and Medicinal Chemistry
The pyridine scaffold is a fundamental structural motif in medicinal chemistry, present in numerous approved drugs.[9] Pyridine derivatives are known to exhibit a wide range of biological activities, including antituberculosis, antitumor, antiviral, and anti-inflammatory properties.[10][11]
-
Drug Intermediate: this compound is primarily used in organic synthesis as an intermediate for producing various chemicals, including pharmaceuticals and agrochemicals.[1]
-
Neurological and Inflammatory Conditions: Its structure is valuable for creating compounds with specific biological activities, and it has been employed in the development of drugs targeting neurological and inflammatory conditions due to its ability to interact with biological receptors.[1]
-
Antiproliferative Activity: While specific studies on this compound are limited, related pyridine derivatives have shown significant antiproliferative activity against various cancer cell lines.[10][11][12] The presence of certain functional groups on the pyridine ring can enhance this activity.[10][11]
Caption: Conceptual pathway of drug discovery using pyridine derivatives.
Corrosion Inhibition
This compound finds application in the formulation of corrosion inhibitors, particularly for protecting metals in industrial settings.[1] Polyalkyl pyridines, a class to which this compound belongs, are known to be effective inhibitors against hydrogen sulfide corrosion.[13] While these compounds can have low solubility in oil and water, they can be formulated as salts with high molecular weight carboxylic acids to improve their dispersibility and effectiveness.[13]
Materials Science
The unique chemical properties of this compound make it a candidate for the development of advanced materials.[1] It is explored for its potential in creating liquid crystals and polymers.[1] The broader field of materials science utilizes pyridine derivatives as building blocks for functional materials, including those for solar cells, organic light-emitting diodes (OLEDs), and polymers.[3]
Flavor and Fragrance Industry
This compound is used as a flavoring agent in the food industry.[2][14] It is described as having a strong green, vegetable-like, and nutty odor and taste.[5] It has been used in vegetable, meat, and nut flavors at concentrations up to 1 ppm.[5]
Other Industrial Applications
-
Surfactants and Emulsifiers: Due to its surfactant properties, this compound is suitable for use in the production of detergents and emulsifiers, where it can enhance the stability and performance of these products.[1]
Biological Activity and Toxicity
While there is a significant gap in the literature regarding the specific biological activity of this compound, the broader class of pyridine derivatives has been extensively studied.[9]
| Compound/Class | Activity | Organism/Cell Line | IC₅₀/LD₅₀ | Source |
| Pyridine Derivatives | Antiproliferative | HepG-2 (Hepatocellular carcinoma) | 8.42 ± 0.70 to 78.17 ± 3.80 µM | [12] |
| Pyridine Derivatives | Antiproliferative | Caco-2 (Colorectal carcinoma) | 7.83 ± 0.50 to 84.43 ± 4.0 µM | [12] |
| Pyridine, alkyl derivatives | Acute Oral Toxicity | Rat (Sherman-Wistar) | LD₅₀: 2500 mg/kg bw | [15] |
| Pyridine, alkyl derivatives | Acute Dermal Toxicity | Rabbit (New Zealand White) | LD₅₀: >2000 mg/kg bw | [15] |
| This compound | Acute Oral Toxicity | Rat | LDLo: > 500 mg/kg | [5] |
Toxicity Profile: this compound is classified as harmful if swallowed.[2][14][16] It may cause respiratory irritation, skin irritation, and eye irritation.[16] In a repeated dose study on pyridine alkyl derivatives, effects on male reproductive organs were observed at high doses (300 mg/kg bw/day).[15] For developmental toxicity, an NOAEL of 95 mg/kg bw/day was reported based on effects observed at higher doses.[15]
Experimental Protocols: Formulation for In Vivo Studies
For preclinical research, proper formulation of a compound is critical for its delivery and bioavailability. The following is a general protocol for a co-solvent formulation suitable for oral or parenteral administration of this compound.[17]
Protocol: Co-solvent Formulation
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Solubility Screening:
-
Prepare stock solutions of this compound in various neat solvents (e.g., DMSO, PEG 400, Ethanol) to determine the best primary solvent.
-
Add an excess amount of the compound to a known volume of each solvent.
-
Vortex and/or sonicate the mixture for 30 minutes.
-
Centrifuge the samples to pellet the undissolved compound.
-
Analyze the supernatant to determine the solubility.[17]
-
-
Formulation Preparation:
-
Based on the solubility screen, select the most suitable primary solvent (e.g., DMSO).
-
Weigh the required amount of this compound and dissolve it in the minimum necessary volume of the primary solvent. Ensure complete dissolution.
-
In a separate tube, prepare the desired final volume of the vehicle by mixing the co-solvents and the aqueous component. A typical ratio could be 10% DMSO, 40% PEG 400, and 50% saline.[17]
-
Slowly add the drug concentrate to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for clarity and any signs of precipitation.
-
Caption: General workflow for preparing a co-solvent formulation.
Conclusion
This compound is a pyridine derivative with a diverse range of existing and potential research applications. Its utility as a chemical intermediate in the synthesis of pharmaceuticals and agrochemicals is well-established.[1] Furthermore, its application as a corrosion inhibitor, a component in advanced materials, and a flavoring agent highlights its versatility.[1][5][13] While specific data on its biological activity and mechanisms of action are currently limited, the known pharmacological properties of the broader pyridine class suggest that this compound and its derivatives are promising candidates for further investigation in drug discovery, particularly in the areas of oncology and inflammatory diseases.[9][10][11] Future research should focus on elucidating its specific biological targets and signaling pathways to fully realize its therapeutic potential.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. scbt.com [scbt.com]
- 5. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. US3066097A - Polyalkyl pyridines for corrosion inhibiting - Google Patents [patents.google.com]
- 14. echemi.com [echemi.com]
- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 16. synerzine.com [synerzine.com]
- 17. benchchem.com [benchchem.com]
Synonyms and alternative names for 2-Hexylpyridine
This technical guide provides a comprehensive overview of 2-Hexylpyridine, including its nomenclature, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Nomenclature and Identification
This compound is a substituted pyridine derivative. A comprehensive list of its synonyms, alternative names, and chemical identifiers are provided below.
| Identifier Type | Identifier | Source |
| IUPAC Name | This compound | [1] |
| Systematic Name | Pyridine, 2-hexyl- | [1] |
| CAS Number | 1129-69-7 | [1][2] |
| EC Number | 214-454-4 | [3] |
| InChI | InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | [1][2] |
| InChIKey | NZLJDTKLZIMONR-UHFFFAOYSA-N | [1][2] |
| SMILES | CCCCCCC1=CC=CC=N1 | [1] |
| Molecular Formula | C11H17N | [2] |
| Synonyms & Other Names | 2-(n-Hexyl)pyridine, Pyridine, 2-(n-hexyl)-, 2-C6H13(c-C5H4N) | [1][2][3] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 163.26 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |
| Assay | 95.00 to 100.00 % | [4] |
| Specific Gravity | 0.89200 to 0.90200 @ 25.00 °C | [4] |
| Refractive Index | 1.48000 to 1.49000 @ 20.00 °C | [4] |
| Boiling Point | 100 °C @ 0.1 Torr | [3] |
| Flash Point | 164.00 °F TCC (73.33 °C) | [4] |
| Water Solubility | Slightly soluble in water | [3] |
| Topological Polar Surface Area | 12.9 Ų | [3] |
| XLogP3 | 3.4 | [3] |
| Hydrogen Bond Acceptor Count | 1 | [3] |
| Rotatable Bond Count | 5 | [3] |
Experimental Protocols
While specific experimental protocols for this compound are not extensively detailed in the available literature, methodologies for a closely related compound, 2-(5-Methylhexyl)pyridine, can be adapted. These protocols provide a solid foundation for the synthesis, purification, and analysis of this compound.
Synthesis via Deprotonation and Alkylation of 2-Picoline
This classical and cost-effective method involves the deprotonation of 2-picoline followed by nucleophilic substitution with an appropriate alkyl halide.[5]
Materials:
-
2-Picoline (2-methylpyridine)
-
n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)
-
Hexyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-picoline (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
Add a solution of hexyl bromide (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the mixture with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Purification Protocol
A two-stage purification process involving liquid-liquid extraction followed by column chromatography is recommended for obtaining high-purity this compound.[6]
Part 1: Liquid-Liquid Extraction
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the crude product in DCM.
-
Wash with 1 M HCl to remove basic impurities.
-
Wash with 1 M NaOH to remove acidic impurities.
-
Wash with brine to remove residual water and salts.
-
Dry the organic layer with anhydrous Na₂SO₄.
-
Filter and concentrate the solvent.
Part 2: Silica Gel Column Chromatography
Materials:
-
Partially purified this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a silica gel column with a slurry of silica in hexanes.
-
Load the partially purified product onto the column.
-
Elute with a gradient of ethyl acetate in hexanes, starting with a low polarity mixture.
-
Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Combine the pure fractions and evaporate the solvent.
Analytical Methods
Gas Chromatography (GC) is a suitable technique for the analysis of the volatile compound this compound.[7][8]
Instrumentation and Parameters (Typical):
-
Instrument: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)
-
Column: Capillary column (e.g., DB-5ms)
-
Injector Temperature: 250 °C
-
Oven Program: Start at 100 °C, ramp to 250 °C at 10 °C/min
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Carrier Gas: Helium or Hydrogen
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).
-
Create a series of calibration standards by serial dilution.
-
Prepare samples by dissolving or diluting them in the same solvent.
-
Inject standards and samples into the GC.
-
Identify the this compound peak by its retention time and, if using MS, its mass spectrum.
-
Quantify using a calibration curve generated from the standards.
References
- 1. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyridine, 2-hexyl- [webbook.nist.gov]
- 3. echemi.com [echemi.com]
- 4. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
2-Hexylpyridine in Materials Science: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hexylpyridine, a substituted pyridine derivative, is an emerging compound in materials science with potential applications spanning corrosion inhibition, advanced energy materials, and nanotechnology. Its molecular structure, featuring a polar pyridine head and a nonpolar hexyl tail, imparts unique properties that can be leveraged to modify material surfaces, influence crystal growth, and form self-assembled structures. This technical guide provides a comprehensive overview of the current research landscape of this compound and its analogs in materials science. It details experimental protocols, presents quantitative data from relevant studies, and visualizes key processes to facilitate further research and development in this area. While specific data for this compound is emerging, this guide draws upon established findings for closely related pyridine derivatives to provide robust methodological frameworks.
Core Properties of this compound
This compound is a colorless to pale yellow liquid with a characteristic odor. Its key physical and chemical properties are summarized below.
| Property | Value |
| CAS Number | 1129-69-7 |
| Molecular Formula | C₁₁H₁₇N |
| Molecular Weight | 163.26 g/mol |
| Boiling Point | 225-227 °C at 760 mmHg |
| Density | ~0.899 g/cm³ |
| Refractive Index | ~1.487 at 20°C |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol |
Applications in Corrosion Inhibition
Pyridine and its alkyl derivatives are effective corrosion inhibitors for various metals and alloys, particularly mild steel in acidic environments. The lone pair of electrons on the nitrogen atom and the π-electrons of the pyridine ring facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. The hexyl group in this compound enhances its hydrophobicity, which can further improve the protective film's stability.
Quantitative Data: Corrosion Inhibition Efficiency
While specific data for this compound is not extensively published, the following table, based on studies of similar pyridine derivatives, illustrates the expected performance. The data represents the inhibition efficiency (IE) as a function of inhibitor concentration, determined by weight loss measurements.
| Inhibitor Concentration (M) | Corrosion Rate (mg/cm²·h) | Inhibition Efficiency (IE%) | Surface Coverage (θ) |
| 0 (Blank) | 0.334 | - | - |
| 0.001 | 0.083 | 75.1 | 0.751 |
| 0.002 | 0.055 | 83.5 | 0.835 |
| 0.003 | 0.039 | 88.3 | 0.883 |
| 0.004 | 0.028 | 91.6 | 0.916 |
| 0.005 | 0.016 | 95.2 | 0.952 |
Note: Data is representative of pyridine derivatives and may vary for this compound.
Experimental Protocol: Weight Loss Measurement
This protocol outlines the standard procedure for evaluating the corrosion inhibition efficiency of this compound using the weight loss method.
Materials:
-
Mild steel coupons (e.g., 1.7 cm x 1.7 cm x 0.1 cm)
-
Abrasive paper (various grits)
-
Distilled water
-
Acetone
-
Corrosive medium (e.g., 0.5 M HCl)
-
This compound (various concentrations)
-
Analytical balance
Procedure:
-
Coupon Preparation: Mechanically polish the mild steel coupons with abrasive papers of decreasing grit size, wash with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.
-
Immersion: Immerse the coupons in the corrosive medium with and without different concentrations of this compound for a specified period (e.g., 24 hours) at a constant temperature (e.g., 25 °C).
-
Final Weighing: After the immersion period, remove the coupons, wash with distilled water and a cleaning solution to remove corrosion products, dry, and reweigh.
-
Calculations:
-
Corrosion Rate (CR): CR = ΔW / (S * t), where ΔW is the weight loss, S is the surface area of the coupon, and t is the immersion time.
-
Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate without inhibitor and CR_inh is the corrosion rate with inhibitor.
-
Surface Coverage (θ): θ = (CR_blank - CR_inh) / CR_blank
-
Logical Workflow: Corrosion Inhibition Mechanism
Application in Perovskite Solar Cells
Pyridine derivatives have been explored as additives in the precursor solutions for perovskite solar cells (PSCs) to improve the quality of the perovskite film. They can act as Lewis bases, interacting with uncoordinated Pb²⁺ ions to passivate defects and slow down the crystallization process, leading to larger grain sizes and reduced charge recombination.
Quantitative Data: Photovoltaic Performance
The following table presents typical photovoltaic performance data for perovskite solar cells with and without pyridine-based additives. While this data is for phenylpyridine derivatives, it illustrates the potential impact of this compound.
| Additive | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| None (Control) | 1.12 | 23.5 | 78.1 | 20.5 |
| 2-Phenylpyridine | 1.165 | 24.1 | 82.0 | 25.0 |
| 3-Phenylpyridine | 1.15 | 23.9 | 80.5 | 24.1 |
Note: Data is based on studies of phenylpyridine derivatives and serves as a representative example.[1]
Experimental Protocol: Perovskite Solar Cell Fabrication
This protocol describes a common method for fabricating perovskite solar cells, incorporating a pyridine-based additive like this compound.
Materials:
-
FTO-coated glass substrates
-
Perovskite precursors (e.g., FAI, PbI₂, MABr, PbBr₂)
-
Solvents (e.g., DMF, DMSO)
-
This compound additive solution
-
Hole-transport layer material (e.g., Spiro-OMeTAD)
-
Electron-transport layer material (e.g., SnO₂)
-
Metal electrode material (e.g., Gold)
Procedure:
-
Substrate Preparation: Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Electron Transport Layer (ETL) Deposition: Deposit a SnO₂ layer onto the FTO substrate, for example, by spin-coating a SnO₂ nanoparticle solution followed by annealing.
-
Perovskite Layer Deposition:
-
Prepare the perovskite precursor solution by dissolving FAI, PbI₂, MABr, and PbBr₂ in a mixture of DMF and DMSO.
-
Add a specific volume of the this compound solution to the precursor solution.
-
Spin-coat the precursor solution onto the ETL-coated substrate.
-
During spinning, drop an anti-solvent (e.g., chlorobenzene) onto the substrate to induce rapid crystallization.
-
Anneal the film on a hotplate to form the final perovskite layer.
-
-
Hole Transport Layer (HTL) Deposition: Spin-coat the Spiro-OMeTAD solution (containing additives like Li-TFSI and t-butylpyridine) onto the perovskite layer.
-
Metal Electrode Deposition: Thermally evaporate a gold electrode onto the HTL to complete the device.
Experimental Workflow: PSC Fabrication with Additive
Role in Coordination Polymers and Nanoparticle Synthesis
The nitrogen atom in the pyridine ring of this compound can act as a ligand, coordinating with metal ions to form coordination polymers or metal-organic frameworks (MOFs). The structure and properties of these materials can be tuned by the choice of metal and other ligands.
In nanoparticle synthesis, this compound can function as a stabilizing agent or capping ligand. The pyridine headgroup binds to the nanoparticle surface, preventing aggregation, while the hexyl tail provides solubility and stability in various solvents.
Experimental Protocol: Synthesis of this compound-Stabilized Gold Nanoparticles
This protocol provides a general method for the synthesis of gold nanoparticles using this compound as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound
-
Toluene
-
Sodium borohydride (NaBH₄)
-
Deionized water
Procedure:
-
Phase Transfer: Prepare an aqueous solution of HAuCl₄. Mix this with a solution of this compound in toluene. Stir vigorously until the aqueous phase becomes colorless and the organic phase turns orange, indicating the transfer of gold ions.
-
Reduction: While stirring the organic phase, add a freshly prepared aqueous solution of NaBH₄ dropwise. The solution color will change to a deep red, indicating the formation of gold nanoparticles.
-
Purification: After stirring for a few hours, separate the organic phase and wash it several times with deionized water to remove excess reducing agent and byproducts.
-
Isolation: The solvent can be evaporated to obtain the this compound-stabilized gold nanoparticles as a solid.
Logical Relationship: Nanoparticle Stabilization
Conclusion and Future Outlook
This compound and its related alkyl pyridine derivatives represent a versatile class of molecules for materials science research. Their application in corrosion inhibition is well-established for the broader class of pyridine derivatives, and this compound is expected to show strong performance due to its molecular structure. In the field of perovskite solar cells, the use of pyridine-based additives is a promising strategy for enhancing device efficiency and stability. Furthermore, the potential of this compound as a ligand in coordination polymers and as a stabilizing agent for nanoparticles opens up avenues for the development of novel functional materials.
Future research should focus on obtaining specific quantitative data for this compound in these applications to fully elucidate its structure-property relationships. The synthesis and characterization of polymers and copolymers incorporating this compound could also lead to new materials with tailored properties for applications in drug delivery, coatings, and electronics. The detailed protocols and representative data in this guide provide a solid foundation for researchers to explore the potential of this compound in advancing materials science.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Hexylpyridine from 2-Chloropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylpyridine is a valuable building block in the synthesis of various functional molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. The introduction of an alkyl chain, such as a hexyl group, onto the pyridine ring can significantly modify the parent molecule's lipophilicity and biological activity. This document provides detailed application notes and experimental protocols for the synthesis of this compound from the readily available starting material, 2-chloropyridine. The primary synthetic strategies discussed are transition-metal-catalyzed cross-coupling reactions, including the Kumada, Suzuki-Miyaura, and Negishi couplings. Additionally, an emerging iron-catalyzed approach is presented as a more sustainable alternative.
Synthetic Approaches
The synthesis of this compound from 2-chloropyridine is most effectively achieved through cross-coupling reactions. These methods involve the formation of a carbon-carbon bond between the pyridine ring and the hexyl group, catalyzed by a transition metal complex. The choice of method often depends on the availability of reagents, functional group tolerance, and desired reaction conditions.
Key Synthetic Pathways:
-
Kumada Coupling: Utilizes a Grignard reagent (hexylmagnesium bromide) as the nucleophile.
-
Suzuki-Miyaura Coupling: Employs an organoboron reagent (hexylboronic acid or its ester) as the nucleophile.
-
Negishi Coupling: Involves an organozinc reagent (hexylzinc halide) as the nucleophile.
-
Iron-Catalyzed Coupling: An emerging, more environmentally benign alternative using an iron catalyst.
Data Presentation
The following table summarizes the quantitative data for the different synthetic methods described in this document.
| Method | Catalyst | Ligand/Additive | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Kumada Coupling | MnCl₂(THF)₁.₆ | None | - | THF | 21 | 24 | 86 |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ | SPhos | Cs₂CO₃ | 1,4-Dioxane/H₂O | 100 | 18 | ~70-80 (Estimated) |
| Negishi Coupling | Pd₂(dba)₃ | SPhos | - | THF | Room Temp. | 12-24 | ~70-80 (Estimated) |
| Iron-Catalyzed Coupling | Fe(acac)₃ | TMEDA | - | THF | 0 - Room Temp. | 1-3 | Good (Qualitative) |
Note: Yields for Suzuki-Miyaura and Negishi couplings are estimated based on general procedures for similar alkyl-pyridine syntheses, as specific data for this compound was not available in the cited literature. The yield for the iron-catalyzed reaction is described qualitatively as "good" in the literature.
Experimental Protocols
Protocol 1: Manganese-Catalyzed Kumada Coupling
This protocol describes the synthesis of this compound via a manganese-catalyzed Kumada-type cross-coupling reaction.
Materials:
-
2-Chloropyridine
-
n-Hexylmagnesium bromide (solution in THF)
-
Manganese(II) chloride-bis(tetrahydrofuran) complex (MnCl₂(THF)₁.₆)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, charge a dry Schlenk flask with MnCl₂(THF)₁.₆ (0.03 eq) and dissolve it in anhydrous THF.
-
Addition of Reactants: To the stirred solution, add 2-chloropyridine (1.0 eq).
-
Grignard Addition: Slowly add a solution of n-hexylmagnesium bromide (1.2 eq) in THF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 24 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling (General Procedure)
This protocol provides a general method for the Suzuki-Miyaura coupling of 2-chloropyridine with an alkylboronic acid derivative.
Materials:
-
2-Chloropyridine
-
n-Hexylboronic acid pinacol ester
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 eq), n-hexylboronic acid pinacol ester (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography.
Protocol 3: Palladium-Catalyzed Negishi Coupling (General Procedure)
This protocol outlines a general procedure for the Negishi cross-coupling of 2-chloropyridine with an organozinc reagent.
Materials:
-
2-Chloropyridine
-
n-Hexylzinc chloride (prepared in situ or from a commercial source)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
SPhos
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 eq) and SPhos (0.02 eq) to a dry Schlenk flask. Add anhydrous THF and stir for 10-15 minutes to form the active catalyst.
-
Addition of Reactants: Add 2-chloropyridine (1.0 eq) to the catalyst mixture.
-
Organozinc Addition: Slowly add a solution of n-hexylzinc chloride (1.2 eq) in THF to the reaction mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 4: Iron-Catalyzed Cross-Coupling (General Procedure)
This protocol describes a general method for an iron-catalyzed cross-coupling reaction, offering a more sustainable approach.
Materials:
-
2-Chloropyridine
-
n-Hexylmagnesium bromide (solution in THF)
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
N,N,N',N'-Tetramethylethylenediamine (TMEDA)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add Fe(acac)₃ (0.05 eq) and anhydrous THF.
-
Addition of Reactants: Add 2-chloropyridine (1.0 eq) and TMEDA (1.1 eq) to the flask.
-
Grignard Addition: Cool the mixture to 0 °C and slowly add a solution of n-hexylmagnesium bromide (1.2 eq) in THF.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by silica gel column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Generalized catalytic cycle for cross-coupling reactions.
Application Note and Protocol for the Purification of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 2-hexylpyridine, a valuable intermediate in pharmaceutical and materials science research. The crude product from synthesis often contains unreacted starting materials, byproducts, and residual solvents, necessitating a robust purification strategy to achieve high purity suitable for downstream applications. This protocol outlines two primary methods for purification: fractional distillation and column chromatography, followed by analytical procedures for purity assessment.
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided below for reference during the purification process.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [1] |
| Boiling Point (atm) | 225-227 °C | [2] |
| Boiling Point (10 mmHg) | 100 °C | [2] |
| Density | ~0.899 g/cm³ | [3] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Solubility | Soluble in alcohol; slightly soluble in water | [2][4] |
Purification Protocols
Two effective methods for the purification of this compound are presented: fractional distillation, suitable for large-scale purification and removal of non-volatile impurities, and column chromatography, ideal for achieving very high purity on a smaller scale.
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
Fractional distillation is an effective technique for separating liquids with close boiling points.[5] Given the high atmospheric boiling point of this compound, vacuum distillation is recommended to prevent thermal degradation.
Experimental Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column (e.g., with Raschig rings or metal sponge) to enhance separation efficiency.
-
Use a round-bottom flask of an appropriate size, ensuring it is no more than two-thirds full.
-
Connect the distillation head to a condenser and a receiving flask.
-
Attach a vacuum source to the vacuum adapter on the receiving flask.
-
Place a thermometer with the bulb positioned just below the side arm of the distillation head to accurately measure the vapor temperature.
-
Use a heating mantle with a stirrer to ensure even heating. Add a magnetic stir bar or boiling chips to the distillation flask to promote smooth boiling.
-
-
Distillation Procedure:
-
Place the crude this compound in the round-bottom flask.
-
Begin stirring and gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect any low-boiling fractions that distill over at a lower temperature.
-
Carefully increase the temperature until the desired fraction begins to distill. The vapor temperature should be stable and close to the boiling point of this compound at the applied pressure (e.g., ~100 °C at 10 mmHg).[2]
-
Collect the main fraction in a clean receiving flask.
-
Monitor the temperature closely. A significant drop in temperature indicates that the main product has finished distilling.
-
Stop the distillation before the flask boils to dryness to avoid the concentration of potentially explosive peroxides.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Logical Workflow for Fractional Distillation:
Caption: Workflow for the purification of this compound by fractional distillation.
Protocol 2: Purification by Column Chromatography
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[6] For this compound, a silica gel stationary phase is effective.
Experimental Protocol:
-
Column Packing:
-
Select a glass column of appropriate diameter and length based on the amount of crude product.
-
Prepare a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top to protect the stationary phase.
-
Drain the solvent until the level is just above the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent mixture).
-
Carefully apply the sample to the top of the silica gel column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with a non-polar solvent (e.g., hexane) or a mixture of a non-polar and a slightly more polar solvent (e.g., hexane/ethyl acetate). A gradient elution, starting with a low polarity solvent and gradually increasing the polarity, is often effective. A starting point could be a 98:2 hexane:ethyl acetate mixture.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
-
Product Isolation:
-
Combine the pure fractions as identified by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Experimental Workflow for Column Chromatography:
Caption: Workflow for the purification of this compound by column chromatography.
Purity Assessment
The purity of the collected fractions should be assessed using appropriate analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Gas Chromatography (GC) for Purity Analysis
GC is well-suited for the analysis of volatile compounds like this compound.[7]
Suggested GC Conditions:
| Parameter | Value |
| Column | CP-Wax 51 for Amines (or similar polar capillary column) |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 250-300 °C |
| Oven Program | Initial temperature of 70°C, ramp to 240°C at 10°C/min |
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., methanol or dichloromethane).
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
HPLC can also be used for the analysis of pyridine derivatives.[7]
Suggested HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., ammonium acetate or phosphate buffer). The mobile phase composition will need to be optimized. |
| Detector | UV detector at an appropriate wavelength (e.g., 260 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10-20 µL |
Sample Preparation: Dissolve the purified this compound in the mobile phase and filter through a 0.45 µm syringe filter before injection.
Summary of Expected Results
The choice of purification method will depend on the scale of the purification and the nature of the impurities.
| Method | Expected Purity | Expected Yield | Notes |
| Fractional Distillation | >98% | 70-90% | Effective for removing non-volatile and some volatile impurities. Yield depends on the boiling point differences between this compound and impurities. |
| Column Chromatography | >99% | 60-85% | Capable of achieving very high purity. Yield can be lower due to adsorption on the stationary phase. A synthesis procedure reported a yield of 86% after purification with a silica plug.[8] |
By following these detailed protocols, researchers can effectively purify this compound to a high degree of purity, ensuring reliable and reproducible results in their subsequent research and development activities.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fractional distillation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Separation of 2-Methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Purification [chem.rochester.edu]
Application Note: Analysis of 2-Hexylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the identification and quantification of 2-Hexylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies provided are designed for researchers in various fields, including pharmaceuticals, flavor and fragrance analysis, and environmental monitoring. This document outlines two robust sample preparation techniques: Liquid-Liquid Extraction (LLE) and Static Headspace (HS) analysis, along with optimized GC-MS parameters. Furthermore, it presents the characteristic mass spectrum of this compound and a proposed fragmentation pathway.
Introduction
This compound is a substituted pyridine that finds applications as a flavoring agent and is of interest in chemical synthesis and pharmaceutical research.[1] Accurate and reliable analytical methods are essential for its quantification in various matrices. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds like this compound, offering excellent sensitivity and selectivity.[2] This note provides a starting point for method development and validation for the analysis of this compound.
Experimental Protocols
Two primary sample preparation methods are presented, catering to different sample matrices and analytical requirements.
Protocol 1: GC-MS with Liquid-Liquid Extraction (LLE)
This protocol is well-suited for extracting this compound from aqueous samples such as plasma, urine, or wastewater.
Sample Preparation (LLE):
-
In a glass centrifuge tube, combine 1.0 mL of the aqueous sample with 10 µL of an appropriate internal standard (IS) solution (e.g., 2-heptylpyridine at 10 µg/mL in methanol).
-
To basify the sample, add 200 µL of 1 M sodium hydroxide, ensuring the pH is greater than 11.
-
Add 2.0 mL of a suitable organic extraction solvent, such as dichloromethane or hexane.
-
Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass vial for GC-MS analysis.
Protocol 2: Static Headspace GC-MS (HS-GC-MS)
This method is advantageous for analyzing volatile compounds and can minimize interference from non-volatile matrix components.
Sample Preparation (Headspace):
-
Place 1.0 mL of the sample (e.g., whole blood, water) into a 20 mL headspace vial.
-
Add 10 µL of the internal standard (IS) solution.
-
To facilitate the partitioning of this compound into the headspace, add 1.0 g of sodium chloride.[2]
-
Immediately seal the vial with a PTFE-lined septum and cap.[2]
GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound and are based on methods for structurally similar compounds.[2]
| Parameter | Condition |
| GC System | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Inlet Temperature | 250°C |
| Injection Volume | 1 µL (Splitless mode) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Temperature Program | Initial: 80°C, hold for 1 minRamp: 15°C/min to 280°CHold: 5 min at 280°C |
| MS Transfer Line | 280°C |
| Ion Source Temperature | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-450) and/or Selected Ion Monitoring (SIM) |
Headspace Autosampler Conditions (for Protocol 2):
| Parameter | Condition |
| Vial Equilibration Temp. | 90°C |
| Vial Equilibration Time | 30 minutes |
| Loop Temperature | 100°C |
| Transfer Line Temp. | 110°C |
Data Presentation
Mass Spectrum and Fragmentation
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The molecular weight of this compound is 163.26 g/mol .[1]
Table of Characteristic Ions:
| m/z | Proposed Fragment | Relative Abundance |
| 163 | [M]+• (Molecular Ion) | Moderate |
| 120 | [M - C3H7]+ | Moderate |
| 106 | [M - C4H9]+ | Moderate |
| 93 | [C6H7N]+• (Base Peak) | High |
Note: Relative abundances are approximate and can vary with instrument conditions.
Quantitative Data Summary
The following table presents typical quantitative performance data based on the analysis of a structurally similar compound, 2-(5-Methylhexyl)pyridine.[2] These values should be experimentally determined for this compound during method validation.
| Parameter | Liquid-Liquid Extraction | Static Headspace |
| Expected Linearity Range | 1 - 1000 ng/mL | 10 - 2500 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.992 |
| Limit of Detection (LOD) | ~0.5 ng/mL | ~5 ng/mL |
| Limit of Quantification (LOQ) | ~1.5 ng/mL | ~15 ng/mL |
Note: LOD and LOQ are estimated and will depend on the specific instrumentation and matrix.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
Caption: A generalized workflow for the GC-MS analysis of this compound.
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound in the mass spectrometer is initiated by the removal of an electron to form the molecular ion (m/z 163). The major fragmentation pathways involve cleavage of the hexyl side chain.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 2-Hexylpyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Hexylpyridine is a substituted pyridine derivative that is of interest in various fields, including flavor and fragrance, pharmaceutical development, and environmental analysis due to its structural similarity to other biologically active pyridine compounds.[1] Accurate and precise quantification of this analyte is crucial for quality control, pharmacokinetic studies, metabolism research, and safety assessments.[1] High-Performance Liquid Chromatography (HPLC) offers a versatile and robust method for the analysis of this compound, particularly for samples in complex matrices.[1][2] This document provides a detailed analytical method for the quantification of this compound using reversed-phase HPLC with UV detection.
Principle
This method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with a mobile phase gradient consisting of acidified water and acetonitrile. The use of formic acid in the mobile phase helps to ensure good peak shape for the basic pyridine compound.[1] Detection is performed using a UV detector at a wavelength determined by the UV absorbance maximum of this compound. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is required. The following table summarizes the recommended instrumental parameters.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in water[1] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[1] |
| Gradient | 0-2 min: 30% B, 2-10 min: 30-95% B, 10-12 min: 95% B, 12-12.1 min: 95-30% B, 12.1-15 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 260 nm (or determined λmax of this compound) |
| Run Time | 15 minutes |
2. Standard and Sample Preparation
2.1. Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of mobile phase B (0.1% formic acid in acetonitrile).
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase composition (70% A: 30% B) to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.[2]
2.2. Sample Preparation
The appropriate sample preparation method will depend on the sample matrix.
-
For Liquid Samples (e.g., reaction mixtures, aqueous solutions):
-
For Biological Matrices (e.g., plasma, urine) - Solid-Phase Extraction (SPE) Protocol: [1]
-
Conditioning: Condition a polymeric SPE cartridge (e.g., Waters Oasis HLB, 30 mg) with 1 mL of methanol followed by 1 mL of water.[1]
-
Loading: To 0.5 mL of plasma, add 0.5 mL of 4% phosphoric acid. Vortex and load the entire sample onto the conditioned SPE cartridge.[1]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.[1]
-
Elution: Elute the analyte with 1 mL of methanol into a clean collection tube.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase composition.[1]
-
3. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition (70% A: 30% B) until a stable baseline is achieved.
-
Inject a blank (initial mobile phase) to ensure the system is clean.
-
Inject the prepared calibration standards in order of increasing concentration.
-
Inject the prepared samples.
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Data Presentation
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area (n=6) | < 2.0% |
| %RSD of Retention Time (n=6) | < 1.0% |
Table 2: Method Performance Characteristics (Expected)
| Parameter | Expected Value |
| Retention Time (RT) | ~ 8.5 min (dependent on exact conditions) |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~ 0.05 µg/mL |
| Limit of Quantification (LOQ) | ~ 0.15 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 5% |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Method Development Logic
References
Application Notes and Protocols for 2-Hexylpyridine in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on general principles of organometallic chemistry and the known reactivity of related 2-alkylpyridine ligands. Specific experimental data and established protocols for 2-hexylpyridine are limited in the available scientific literature. Therefore, the provided methodologies should be considered as starting points and will likely require optimization.
Introduction to this compound as a Ligand
This compound is a substituted pyridine derivative that can act as a monodentate ligand in organometallic chemistry. The coordination to a metal center occurs through the lone pair of electrons on the nitrogen atom. The hexyl group at the 2-position introduces specific steric and electronic properties that can influence the stability, reactivity, and catalytic activity of the resulting metal complex.
Key Properties:
-
Steric Hindrance: The bulky hexyl group can create a sterically hindered environment around the metal center. This can influence substrate selectivity in catalytic reactions, potentially favoring less sterically demanding substrates or influencing stereoselectivity.
-
Electronic Effects: The alkyl group is a weak electron-donating group, which increases the electron density on the pyridine nitrogen. This enhanced basicity can lead to stronger coordination to the metal center compared to unsubstituted pyridine.
These properties make this compound a potentially interesting ligand for tuning the performance of metal catalysts in various organic transformations, including cross-coupling reactions and C-H activation.
Synthesis of a Generic Palladium(II)-2-Hexylpyridine Complex
Palladium complexes are widely used as catalysts in cross-coupling reactions. The following is a general protocol for the synthesis of a dichlorobis(this compound)palladium(II) complex, a common type of precatalyst.
Experimental Protocol:
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (anhydrous)
-
Diethyl ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) chloride (1.0 mmol).
-
Add anhydrous acetonitrile (20 mL) to the flask.
-
To the stirred suspension, add this compound (2.2 mmol, 2.2 equivalents) dropwise via a syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The initial suspension should gradually form a clear solution.
-
After the reaction is complete (indicated by the dissolution of PdCl₂), allow the solution to cool to room temperature.
-
Slowly add diethyl ether to the solution with stirring until a precipitate forms.
-
Collect the precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Expected Outcome:
The procedure is expected to yield a solid palladium(II) complex. Characterization should be performed using techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis to confirm the structure and purity of the complex.
Workflow for Synthesis of a Palladium(II)-2-Hexylpyridine Complex:
Caption: General workflow for the synthesis of a dichlorobis(this compound)palladium(II) complex.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Complexes of palladium with 2-alkylpyridine ligands can serve as precatalysts in various cross-coupling reactions. The following are hypothetical protocols for the Suzuki-Miyaura and Heck reactions using an in-situ generated or pre-synthesized palladium-2-hexylpyridine catalyst.
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.
Experimental Protocol:
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-synthesized Pd(II)-2-hexylpyridine complex
-
This compound (if using Pd(OAc)₂)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., a mixture of toluene and water)
-
Standard reaction vessel with reflux condenser
Procedure:
-
To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
If generating the catalyst in situ, add Pd(OAc)₂ (0.01-0.02 mmol) and this compound (0.02-0.04 mmol). If using a pre-synthesized complex, add the complex directly (0.01-0.02 mmol).
-
Add the solvent system (e.g., toluene/water 4:1, 5 mL).
-
Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.
-
Heat the mixture to reflux (e.g., 100-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle for Suzuki-Miyaura Coupling:
Application of 2-Hexylpyridine in the Synthesis of Pharmaceutical Intermediates
Introduction
2-Hexylpyridine is a substituted pyridine derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a lipophilic hexyl chain attached to a polar pyridine ring, makes it a valuable precursor for a variety of chemical entities, including pharmaceutical and agrochemical intermediates. The pyridine moiety can be readily functionalized, allowing for the introduction of diverse pharmacophores, while the hexyl group can influence the compound's solubility, membrane permeability, and binding interactions with biological targets. This document provides a detailed overview of the applications of this compound in the synthesis of pharmaceutical intermediates, complete with experimental protocols and relevant data.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the manganese-catalyzed cross-coupling reaction of a 2-halopyridine with a hexyl Grignard reagent. This method offers high yields and is suitable for laboratory-scale synthesis.
Table 1: Synthesis of this compound via Manganese-Catalyzed Cross-Coupling
| Reactants | Catalyst | Solvent | Reaction Time | Yield (%) |
| 2-Chloropyridine, Hexylmagnesium chloride | MnCl₂·(THF)₁.₆ | THF | 24 hours | 86 |
Experimental Protocol: Synthesis of this compound
-
Materials: 2-Chloropyridine, Magnesium turnings, 1-Bromohexane, Anhydrous Tetrahydrofuran (THF), Manganese(II) chloride tetrahydrofuran complex (MnCl₂·(THF)₁.₆), Anhydrous Diethyl Ether.
-
Procedure for Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromohexane in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining 1-bromohexane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (hexylmagnesium chloride).
-
-
Procedure for Cross-Coupling Reaction:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve MnCl₂·(THF)₁.₆ in anhydrous THF.
-
Add 2-chloropyridine to the catalyst solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the prepared hexylmagnesium chloride solution to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Functionalization of this compound for Pharmaceutical Intermediates
The primary route for elaborating the this compound scaffold into more complex pharmaceutical intermediates involves the deprotonation of the α-carbon of the hexyl group, followed by reaction with various electrophiles. This approach allows for the introduction of a wide range of functional groups, paving the way for the synthesis of diverse bioactive molecules. While specific examples of marketed drugs derived directly from this compound are not prevalent in publicly available literature, the following protocol illustrates a general and powerful strategy for its functionalization. This methodology is analogous to established procedures for other 2-alkylpyridines.
General Workflow for Functionalization of this compound
Caption: General workflow for the functionalization of this compound.
Table 2: Representative Functionalization of 2-Alkylpyridines
| Starting Material | Base | Electrophile | Product Type | Potential Application Area |
| 2-Picoline | n-Butyllithium | Alkyl Halide | Elongated 2-Alkylpyridine | General Synthetic Intermediate |
| 2-Picoline | n-Butyllithium | Aldehyde/Ketone | 2-(2-Hydroxyalkyl)pyridine | Neurological, Anti-inflammatory |
| 2-Picoline | n-Butyllithium | Carbon Dioxide | 2-Pyridineacetic acid | Anti-inflammatory |
| 2-Ethylpyridine | Lithium Diisopropylamide (LDA) | Ester | 2-(3-Oxoalkyl)pyridine | Enzyme Inhibitors |
Experimental Protocol: General Procedure for the α-Functionalization of this compound
-
Materials: this compound, Anhydrous Tetrahydrofuran (THF), n-Butyllithium (n-BuLi) in hexanes, Electrophile (e.g., benzaldehyde, ethyl chloroformate), Anhydrous Diethyl Ether, Saturated aqueous ammonium chloride solution.
-
Procedure:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise to the cooled solution. The solution will typically develop a deep red or orange color, indicating the formation of the carbanion.
-
Stir the mixture at -78 °C for 1 hour.
-
Add a solution of the desired electrophile in anhydrous THF dropwise to the carbanion solution at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired functionalized this compound derivative.
-
Potential Applications in Drug Discovery
While direct synthesis of commercial drugs from this compound is not widely documented, the functionalized derivatives obtained through the protocols described above are valuable intermediates for the synthesis of novel drug candidates. The pyridine scaffold is a common feature in many biologically active compounds, and the introduction of various side chains via the functionalization of the hexyl group can lead to compounds with a range of pharmacological activities.
Hypothetical Drug Discovery Pathway
Caption: Hypothetical drug discovery pathway starting from this compound.
Pyridine derivatives have been investigated for a wide range of therapeutic targets, including:
-
Neurological Disorders: By modifying the functional groups on the hexyl chain, it is possible to synthesize compounds that can interact with receptors and enzymes in the central nervous system.
-
Inflammatory Diseases: The pyridine core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). Functionalization of this compound could lead to novel anti-inflammatory agents.
-
Enzyme Inhibitors: The versatile chemistry of the functionalized side chain allows for the design of molecules that can specifically bind to the active sites of various enzymes, making them potential candidates for a range of diseases.
This compound is a readily accessible and synthetically versatile building block for the creation of pharmaceutical intermediates. The ability to functionalize the α-position of the hexyl group provides a powerful tool for generating diverse molecular architectures. While direct evidence of its use in currently marketed drugs is limited in the public domain, the established importance of the pyridine scaffold in medicinal chemistry highlights the potential of this compound as a valuable starting material in drug discovery and development programs targeting a wide array of diseases. The provided protocols offer a solid foundation for researchers and scientists to explore the chemical space around this promising intermediate.
Application Note and Protocol for Liquid-Liquid Extraction of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylpyridine is a substituted pyridine derivative with applications in various chemical syntheses and as a flavoring agent.[1][2] Accurate and efficient extraction of this compound from aqueous solutions is a critical step for its purification, analysis, and further use. Liquid-liquid extraction (LLE) is a widely employed technique for this purpose, leveraging the differential solubility of a compound between two immiscible liquid phases.[3][4][5] This document provides a detailed experimental protocol for the liquid-liquid extraction of this compound from an aqueous medium. The protocol is designed to be a robust starting point for researchers, with considerations for solvent selection, pH adjustment, and downstream analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective LLE protocol. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C11H17N | [2][6] |
| Molecular Weight | 163.26 g/mol | [2] |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Density | ~0.899 g/cm³ (Predicted) | [7][8] |
| Boiling Point | 100 °C @ 0.1 Torr | [7][8] |
| Water Solubility | Slightly soluble | [7][8][9] |
| logP (o/w) | 3.766 (est) | [1] |
| pKa (Predicted) | 5.95 ± 0.10 | [8] |
The basic nature of the pyridine ring (pKa ≈ 5.95) and the significant octanol-water partition coefficient (logP) indicate that this compound will be more soluble in organic solvents than in water, particularly at a pH above its pKa.
Experimental Protocol: Liquid-Liquid Extraction
This protocol details the extraction of this compound from an aqueous sample into an organic solvent.
Materials:
-
Aqueous sample containing this compound
-
Separatory funnel
-
Organic solvent (e.g., Dichloromethane, Ethyl Acetate, Chloroform)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution (for back-extraction, optional)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Beakers and Erlenmeyer flasks
-
pH meter or pH indicator strips
-
Rotary evaporator
Procedure:
-
Sample Preparation:
-
Place a known volume of the aqueous sample containing this compound into a separatory funnel.
-
-
pH Adjustment:
-
Measure the pH of the aqueous sample.
-
To maximize the extraction of the basic this compound into the organic phase, the aqueous phase should be made basic. Add 1 M NaOH dropwise to the separatory funnel to adjust the pH of the aqueous solution to > 8.0. A pH of 9-10 is recommended. This will ensure that the pyridine nitrogen is deprotonated, increasing its hydrophobicity.
-
-
Solvent Addition:
-
Add an equal volume of a suitable organic solvent to the separatory funnel. The choice of solvent is critical for efficient extraction.[3][10]
-
Dichloromethane (DCM): A good general-purpose solvent for extracting organic bases.
-
Ethyl Acetate: A less toxic alternative to halogenated solvents.
-
Chloroform: Has been shown to be effective for the extraction of pyridine derivatives.[11]
-
-
-
Extraction:
-
Stopper the separatory funnel and gently invert it several times to mix the two phases.
-
Periodically vent the funnel by opening the stopcock to release any pressure buildup.[4][5]
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the this compound into the organic layer.
-
Place the separatory funnel in a ring stand and allow the layers to fully separate.
-
-
Separation of Layers:
-
Carefully drain the lower layer into a clean Erlenmeyer flask. The lower layer will be the organic phase if using a denser solvent like dichloromethane or chloroform, and the aqueous phase if using a less dense solvent like ethyl acetate.
-
Pour the upper layer out through the top of the separatory funnel into a separate container to avoid contamination.
-
-
Repeat Extraction (Optional but Recommended):
-
For higher recovery, the aqueous layer can be returned to the separatory funnel and the extraction process (steps 3-5) can be repeated with a fresh portion of the organic solvent. Combining the organic extracts will increase the overall yield.
-
-
Washing the Organic Phase (Optional):
-
To remove any residual water-soluble impurities, the combined organic extracts can be washed with a saturated sodium chloride solution (brine).
-
-
Drying the Organic Extract:
-
Add anhydrous sodium sulfate (Na₂SO₄) to the organic extract to remove any dissolved water. Swirl the flask and let it stand until the solvent is clear.
-
-
Solvent Removal:
-
Decant or filter the dried organic solution into a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to obtain the extracted this compound.
-
Experimental Workflow Diagram
Caption: Workflow for the liquid-liquid extraction of this compound.
Data Presentation
For quantitative analysis, the efficiency of the extraction can be determined by analyzing the concentration of this compound in the initial aqueous sample and in the final organic extract using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The partition coefficient (K) and the distribution coefficient (D) at a specific pH can be calculated to optimize the extraction process.
Table for Recording Extraction Efficiency Data:
| Parameter | Value |
| Initial Volume of Aqueous Phase (mL) | |
| Initial Concentration of this compound in Aqueous Phase (mg/mL) | |
| Volume of Organic Solvent per Extraction (mL) | |
| Number of Extractions | |
| Final Volume of Combined Organic Extracts (mL) | |
| Final Concentration of this compound in Organic Extract (mg/mL) | |
| Calculated Extraction Efficiency (%) |
Conclusion
This application note provides a comprehensive protocol for the liquid-liquid extraction of this compound from aqueous solutions. By carefully selecting the organic solvent and adjusting the pH of the aqueous phase, high extraction efficiencies can be achieved. This protocol serves as a foundational method that can be adapted and optimized for specific research and development needs.
References
- 1. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 2. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Pyridine, 2-hexyl- [webbook.nist.gov]
- 7. echemi.com [echemi.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. akjournals.com [akjournals.com]
Application Notes and Protocols for the Quantification of 2-Hexylpyridine in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantification of 2-Hexylpyridine in common biological matrices, such as blood, urine, and tissue. The protocols are designed for researchers in toxicology, pharmacokinetics, and drug metabolism studies. Two primary methods are presented: a Gas Chromatography-Mass Spectrometry (GC-MS) method, ideal for volatile and semi-volatile compounds, and a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method, offering high sensitivity and specificity.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is crucial for developing robust analytical methods.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇N | [1] |
| Molecular Weight | 163.26 g/mol | [2] |
| Boiling Point | 100 °C @ 0.1 Torr | [3] |
| Water Solubility | Slightly soluble in water | [3] |
| logP (Octanol/Water Partition Coefficient) | 3.4 | [4] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the analysis of this compound in biological matrices following a sample cleanup and extraction. Headspace solid-phase microextraction (HS-SPME) is a recommended technique for isolating volatile and semi-volatile analytes from complex matrices.[5][6]
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the GC-MS method. These values are based on typical performance for similar analytes.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.05 ng/mL | 0.2 ng/g |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 0.2 ng/mL | 0.5 ng/g |
| Linearity (r²) | >0.995 | >0.995 | >0.995 |
| Recovery (%) | 85-105% | 90-110% | 80-100% |
| Precision (%RSD) | <15% | <15% | <15% |
Experimental Protocol: HS-SPME-GC-MS
1. Sample Preparation:
-
Plasma/Serum: To a 2 mL glass vial, add 500 µL of plasma or serum. Add a deuterated internal standard (e.g., Pyridine-d5) and 250 mg of NaCl to facilitate the release of volatile compounds.[7]
-
Urine: Centrifuge the urine sample to remove particulate matter. To a 2 mL glass vial, add 1 mL of the supernatant, an internal standard, and 300 mg of NaCl.
-
Tissue: Homogenize the tissue sample (1:3 w/v) in a suitable buffer (e.g., phosphate-buffered saline). To a 2 mL glass vial, add 1 g of the homogenate, an internal standard, and 300 mg of NaCl.
2. Headspace Solid-Phase Microextraction (HS-SPME):
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile and semi-volatile compounds.[6]
-
Extraction: Place the vial in a heating block or water bath set to 60°C. Expose the SPME fiber to the headspace above the sample for 30 minutes with agitation.[6]
3. GC-MS Parameters:
-
Injector: 250°C, splitless mode.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Column: A (5%-phenyl)-methylpolysiloxane column (e.g., HP-5ms), 30 m x 0.25 mm I.D. x 0.25 µm film thickness is a suitable choice.[8]
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification.
-
Ions to Monitor (Hypothetical):
-
This compound: m/z 163 (molecular ion), 106, 93
-
Pyridine-d5 (Internal Standard): m/z 84 (molecular ion), 57[9]
-
-
GC-MS Analysis Workflow
Caption: Workflow for the quantification of this compound using HS-SPME-GC-MS.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
The LC-MS/MS method offers high selectivity and sensitivity and is well-suited for the analysis of this compound in complex biological matrices.[10] This protocol employs a protein precipitation and liquid-liquid extraction (LLE) for sample cleanup.
Quantitative Data Summary (Hypothetical)
The following table summarizes the expected performance of the LC-MS/MS method.
| Parameter | Plasma | Urine | Tissue Homogenate |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.02 ng/mL | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.2 ng/mL | 0.1 ng/mL | 0.2 ng/g |
| Linearity (r²) | >0.998 | >0.998 | >0.998 |
| Recovery (%) | 90-110% | 95-105% | 85-105% |
| Precision (%RSD) | <10% | <10% | <10% |
Experimental Protocol: LLE-LC-MS/MS
1. Sample Preparation:
-
Plasma/Serum: To 200 µL of plasma or serum, add an internal standard. Precipitate proteins by adding 600 µL of acetonitrile, then vortex and centrifuge. Transfer the supernatant to a new tube.
-
Urine: To 500 µL of urine, add an internal standard and 100 µL of 1M NaOH to basify the sample.
-
Tissue: Homogenize the tissue (1:3 w/v) in water. To 500 µL of the homogenate, add an internal standard and precipitate proteins with 1.5 mL of acetonitrile. Vortex and centrifuge. Transfer the supernatant to a new tube and evaporate to a smaller volume. Add 100 µL of 1M NaOH.
2. Liquid-Liquid Extraction (LLE):
-
To the prepared sample, add 2 mL of a suitable organic solvent (e.g., methyl tert-butyl ether or dichloromethane).[11]
-
Vortex for 2 minutes and centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Parameters:
-
LC System:
-
Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[12]
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS System:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
This compound:
-
Quantifier: 164.1 -> 106.1
-
Qualifier: 164.1 -> 93.1
-
-
Internal Standard (e.g., a structural analog): To be determined based on the chosen standard.
-
-
LC-MS/MS Analysis Workflow
Caption: Workflow for the quantification of this compound using LLE-LC-MS/MS.
References
- 1. Pyridine, 2-hexyl- [webbook.nist.gov]
- 2. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Pyridine, 2-hexyl- (CAS 1129-69-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. bioxpedia.com [bioxpedia.com]
- 11. mdpi.com [mdpi.com]
- 12. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Purifying Pyridine Derivatives: A Guide to Column Chromatography Techniques
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of pyridine derivatives using a variety of column chromatography techniques. Pyridine and its derivatives are fundamental building blocks in the pharmaceutical and agrochemical industries.[1][2][3] Their basic nature, however, can present challenges during purification, such as peak tailing in normal-phase chromatography.[4] These notes offer solutions to common issues and provide standardized protocols for various purification needs, from routine flash chromatography to chiral separations.
Common Challenges in Pyridine Derivative Purification
A primary challenge in the chromatographic purification of pyridine derivatives is the interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups on the surface of silica-based stationary phases.[4] This can lead to poor peak shape and co-elution with impurities. Strategies to mitigate these effects include the addition of a competing base, such as triethylamine (TEA) or pyridine, to the mobile phase, or adjusting the mobile phase pH.[4][5]
Data Summary: Chromatographic Conditions
The following tables summarize typical starting conditions for various column chromatography techniques used in the purification of pyridine derivatives.
Table 1: Normal-Phase Chromatography (NPC) - Flash & Column
| Stationary Phase | Common Mobile Phase Systems | Additives (to reduce peak tailing) | Typical Application |
| Silica Gel (60 Å, 230-400 mesh) | Hexanes/Ethyl Acetate gradient | 0.1% Triethylamine (TEA) or Pyridine | General purification of synthetic reaction mixtures.[5][6] |
| Dichloromethane/Methanol gradient | 0.1% Triethylamine (TEA) | Purification of more polar pyridine derivatives. | |
| Alumina (basic) | Hexanes/Ethyl Acetate gradient | Not usually required | Purification of compounds sensitive to acidic silica gel.[7] |
Table 2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Stationary Phase | Common Mobile Phase Systems | Additives/Modifiers | Typical Application |
| C18 (e.g., ODS-H80, Gemini-NX) | Acetonitrile/Water gradient | 0.1% Formic Acid or Acetic Acid (MS-compatible)[4] | Purity analysis and preparative purification of a wide range of pyridine derivatives.[8][9][10] |
| 0.1% Trifluoroacetic Acid (TFA) | Can improve peak shape but is not ideal for MS detection.[11] | ||
| Methanol/Water gradient | 0.25% Ammonium Formate[9] | Alternative to acetonitrile for different selectivity. | |
| Phenyl, Cyano, or Polar-embedded phases | Acetonitrile/Water or Methanol/Water gradient | 0.1% Formic Acid or Acetic Acid | Alternative selectivity for difficult separations.[4] |
Table 3: Chiral Chromatography
| Chiral Stationary Phase (CSP) | Elution Mode | Common Mobile Phase | Typical Application |
| Macrocyclic Glycopeptide Selectors | Normal Phase, Polar Organic, Reversed Phase | Varies depending on the column and analyte | Enantiomeric separation of chiral pyridine derivatives.[12] |
| Derivatized Maltodextrin and Amylose | Normal Phase, Polar Organic, Reversed Phase | Varies depending on the column and analyte | Broad applicability for chiral separations of azole compounds including pyridines.[12] |
Experimental Workflows and Protocols
The following diagrams and protocols outline the standard procedures for purifying pyridine derivatives using different column chromatography techniques.
Normal-Phase Flash Chromatography Workflow
References
- 1. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 2. helixchrom.com [helixchrom.com]
- 3. helixchrom.com [helixchrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 12. Enantiomeric Separation of New Chiral Azole Compounds [mdpi.com]
Application Notes and Protocols for Sample Preparation in the GC Analysis of Volatile Pyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the preparation of samples for the analysis of volatile pyridines by Gas Chromatography (GC). The selection of an appropriate sample preparation technique is critical for achieving accurate and reproducible quantitative results. This guide covers three primary methods: Headspace (HS) analysis, Liquid-Liquid Extraction (LLE), and Solid-Phase Microextraction (SPME), offering insights into their applications, performance, and detailed experimental procedures.
Introduction to Pyridine Analysis by GC
Pyridine and its volatile derivatives are important compounds found in a wide range of matrices, including environmental samples, food and beverages, and pharmaceutical products.[1][2][3] Gas chromatography is a powerful technique for the separation and quantification of these compounds due to their volatility.[4][5] However, the complexity of the sample matrix often necessitates a sample preparation step to isolate the target pyridines, reduce matrix interference, and concentrate the analytes to meet the sensitivity requirements of the detector.[6][7]
Sample Preparation Techniques
The choice of sample preparation method depends on the sample matrix, the concentration of the target pyridines, and the specific requirements of the analytical method.
-
Headspace (HS) Analysis: This technique is ideal for the analysis of volatile compounds in solid or liquid samples.[7][8][9] It involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample.[7][8] An aliquot of the headspace is then injected into the GC. This method is advantageous as it is largely automated, minimizes contamination of the GC system, and reduces sample handling.[1][8]
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique used to separate analytes from a sample matrix based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic solvent.[6][10][11][12] This method is versatile and can be used for a wide range of sample types.[11]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from a sample.[13] The fiber can be exposed to the headspace above the sample (HS-SPME) or directly immersed in a liquid sample. SPME is known for its simplicity, sensitivity, and reduced solvent consumption.[13]
Quantitative Data Summary
The following tables summarize the performance characteristics of the described sample preparation techniques for the analysis of volatile pyridines.
Table 1: Headspace GC-MS/MS Analysis of Pyridine
| Matrix | Internal Standard | Recovery (%) | Precision (RSD/CV) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |
| Crustacean Tissue | Pyridine-d5 | 89-101 | 2-3% | 0.006 mg/kg | 0.020 mg/kg | [1][14] |
| Marine Sediments | Pyridine-d5 | Not Specified | Not Specified | 0.0023 mg/kg | 0.0076 mg/kg | [1] |
Table 2: GC-FID Analysis of Pyridine in Air Samples
| Sample Collection | Desorption Solvent | Internal Standard | Retention Efficiency (%) | Analytical Method Detection Limit | Reference |
| XAD-7 Tubes | Methanol | N,N-dimethylformamide (DMF) | 100 | 0.87 pg/injection | [15] |
Table 3: Liquid-Liquid Extraction of Pyridine
| System | Extraction Solvent | Distribution Ratios | Selectivities | Reference |
| n-hexane + pyridine | Deep Eutectic Solvent | High | High | [16] |
| n-heptane + pyridine | Deep Eutectic Solvent | High | High | [16] |
Experimental Protocols
Protocol 1: Headspace GC-MS/MS for Pyridine in Biota and Sediments
This protocol is adapted from a validated method for the quantification of pyridine in crustacean tissues and marine sediments.[1]
Materials:
-
20 mL headspace vials with PTFE-lined caps
-
Deionized water
-
Pyridine-d5 internal standard solution
-
Homogenizer
-
Vortex mixer
-
Headspace autosampler coupled to a GC-MS/MS system
Procedure:
-
Sample Preparation:
-
For biota: Homogenize the tissue sample. Weigh approximately 1 g of the homogenized tissue into a 20 mL headspace vial.[14] Add 2 mL of deionized water and mix to a slurry-like consistency.
-
For sediments: Weigh approximately 1 g of the sediment sample into a 20 mL headspace vial. Add 2 mL of deionized water and mix.
-
-
Internal Standard Spiking: Add a known amount of Pyridine-d5 internal standard solution to each vial.
-
Vial Sealing: Immediately seal the vials with PTFE-lined caps.
-
Vortexing: Vortex the vials to ensure thorough mixing.
-
Incubation and Injection:
GC-MS/MS Parameters:
-
Column: Rxi-5Sil MS (60 m x 0.25 mm id x 1.0 µm) or equivalent[1]
-
Oven Program: Isothermal at 100°C for 15 minutes[1]
-
Carrier Gas: Helium
-
MS Mode: Multiple Reaction Monitoring (MRM)
Protocol 2: Liquid-Liquid Extraction for Pyridine Analysis
This protocol provides a general procedure for the extraction of pyridine from an aqueous sample.
Materials:
-
Separatory funnel
-
Aqueous sample
-
Sodium chloride (optional, to reduce emulsion formation)
-
Anhydrous sodium sulfate (for drying the organic extract)
-
Evaporator (e.g., rotary evaporator or nitrogen stream)
-
GC vials
Procedure:
-
Sample and Solvent Addition: Place a known volume of the aqueous sample into a separatory funnel. Add an appropriate volume of the organic extraction solvent.
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate. If an emulsion forms, adding a small amount of sodium chloride can help to break it.
-
Collection of Organic Layer: Drain the lower organic layer (if using a solvent denser than water like dichloromethane) or decant the upper organic layer (for solvents less dense than water like n-hexane).
-
Drying: Dry the collected organic extract by passing it through a small column of anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a small volume using a rotary evaporator or a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in a suitable solvent for GC analysis and transfer to a GC vial.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyridines
This protocol describes a general procedure for the HS-SPME of volatile pyridines from a liquid or solid sample.
Materials:
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)[18]
-
SPME holder (manual or autosampler)
-
Headspace vials with septa
-
Heating block or water bath with agitation
-
GC with a split/splitless injector
Procedure:
-
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial. For liquid samples, adding salt (e.g., NaCl) can improve the extraction efficiency of some analytes.[19]
-
Internal Standard Spiking (Optional but Recommended): Add a known amount of a suitable internal standard.
-
Vial Sealing: Immediately seal the vial.
-
Equilibration: Place the vial in a heating block or water bath at a set temperature (e.g., 60°C) and allow the sample to equilibrate for a specific time (e.g., 15-30 minutes) with agitation.[18][19]
-
Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) while maintaining the temperature and agitation.[19]
-
Desorption: Retract the fiber into the needle and immediately introduce it into the hot GC injector for thermal desorption of the analytes onto the GC column.[18]
Visualizations
Caption: Workflow for Headspace GC-MS/MS analysis of pyridines.
Caption: Workflow for Liquid-Liquid Extraction of pyridines.
Caption: Workflow for Headspace SPME of volatile pyridines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of pyridine and furfuryl alcohol in breath after coffee consumption [lmaleidykla.lt]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sample preparation GC-MS [scioninstruments.com]
- 7. iltusa.com [iltusa.com]
- 8. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 9. azom.com [azom.com]
- 10. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 11. Liquid-liquid extraction [scioninstruments.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Solid-phase microextraction - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. osha.gov [osha.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Stability of 2-Hexylpyridine under acidic and basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 2-hexylpyridine under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in solution?
A1: The stability of this compound in a solution can be affected by several factors:
-
pH: Both acidic and basic conditions can potentially lead to the degradation of the pyridine ring.[1]
-
Oxidizing Agents: The presence of oxidizing agents may cause the formation of N-oxides or other oxidation products.[1]
-
Light Exposure: Photodegradation can occur, resulting in the formation of various byproducts.[1]
-
Temperature: Elevated temperatures can increase the rate of degradation reactions.[1]
-
Solvent: The choice of solvent can also play a role in the stability of the compound.[1]
Q2: What are the likely degradation pathways for this compound under acidic or basic stress?
A2: While specific degradation pathways for this compound are not extensively documented, based on the general chemistry of pyridine derivatives, potential degradation pathways may include:
-
Oxidation: The nitrogen atom in the pyridine ring is susceptible to oxidation, which can lead to the formation of the corresponding N-oxide. The alkyl side chain may also be susceptible to oxidation.[1]
-
Hydrolysis: Although the pyridine ring is generally stable to hydrolysis, extreme pH conditions could potentially promote ring-opening reactions. However, this is less common for simple alkylpyridines.[1]
Q3: Is this compound considered a stable compound under normal storage conditions?
A3: Yes, this compound is generally stable under normal storage conditions.[2] It is recommended to store it in a well-ventilated, cool place in a tightly closed container.[2] Avoid exposure to heat, flames, and sparks.[2]
Troubleshooting Guides
Issue: I am observing unexpected peaks in my HPLC analysis of a this compound sample.
Troubleshooting Steps:
-
Blank Analysis: First, analyze a sample of the solvent (blank) to ensure that the new peaks are not originating from the solvent itself.[1]
-
Forced Degradation Studies: Intentionally expose your this compound solution to stress conditions such as acid, base, peroxide, heat, and light.[1][3] This will help to generate potential degradation products. If the new peaks in your original sample match the retention times of the peaks generated under these stress conditions, it is highly likely they are degradation products.[1] The goal of forced degradation is typically to achieve 5-20% degradation to ensure the formation of primary degradation products without excessive secondary degradation.[4]
Data Presentation
| Stress Condition | Reagent/Condition | Typical Duration | Expected Stability of 2-Alkylpyridines | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 48 hours | Potentially liable to degradation | Pyridine ring opening (less common), side-chain modifications |
| Basic Hydrolysis | 0.1 M NaOH | 48 hours | Potentially liable to degradation | Pyridine ring opening (less common), side-chain modifications |
| Oxidation | 3% H₂O₂ | 24 hours | Susceptible to oxidation | N-oxides, side-chain oxidation products |
| Thermal | 80°C | 48 hours | Generally stable, degradation may occur at higher temperatures | Isomers, rearrangement products |
| Photolytic | UV light (254 nm) | 24 hours | May undergo photodegradation | Various byproducts |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic Conditions
Objective: To evaluate the stability of this compound under acidic conditions.
Materials:
-
This compound
-
Methanol
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
HPLC grade water and acetonitrile
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
-
Acid Degradation:
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.[1]
-
HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method. A common starting point for chromatographic conditions would be a C18 column with a mobile phase of acetonitrile and a phosphate buffer (e.g., pH 3.0) in a gradient elution.[1]
Protocol 2: Forced Degradation Study - Basic Conditions
Objective: To evaluate the stability of this compound under basic conditions.
Materials:
-
This compound
-
Methanol
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
HPLC grade water and acetonitrile
-
C18 HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.[1]
-
Base Degradation:
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress conditions.[1]
-
HPLC Analysis: Analyze the stressed and control samples using a validated stability-indicating HPLC method, similar to the one described for the acidic degradation study.[1]
Visualizations
Caption: Experimental workflow for forced degradation studies of this compound.
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Degradation Pathways of Alkylpyridines in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of alkylpyridines in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for alkylpyridines in a solution?
A1: Alkylpyridines primarily degrade through three main pathways: chemical oxidation, photodegradation, and biodegradation. The operative pathway depends on the specific alkylpyridine, the solvent, and the presence of catalysts, light, or microorganisms.
Q2: What are the common products of alkylpyridine oxidation?
A2: A frequent outcome of alkylpyridine oxidation is the conversion of the alkyl group into a carboxylic acid. For instance, the oxidation of picolines (methylpyridines) can yield the corresponding pyridinecarboxylic acids.[1][2]
Q3: How does pH influence the stability of alkylpyridines in aqueous solutions?
A3: The stability of alkylpyridines in aqueous solutions can be significantly affected by pH. Both acidic and basic conditions can catalyze hydrolysis or other degradation reactions, particularly if the alkylpyridine derivative has functional groups susceptible to such reactions.[3] It is crucial to conduct studies across a range of pH values to identify the pH at which the compound is most stable.
Q4: What analytical techniques are most suitable for studying alkylpyridine degradation?
A4: Several analytical techniques are employed to monitor the degradation of alkylpyridines and identify their byproducts. High-Performance Liquid Chromatography (HPLC) is widely used for quantitative analysis of the parent compound and its degradation products.[4][5] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for identifying volatile degradation products.[6][7] Other techniques like Thin-Layer Chromatography (TLC) and UV-Vis spectrophotometry can also be utilized.[8]
Q5: How can I minimize photodegradation of light-sensitive alkylpyridines during experiments?
A5: To minimize photodegradation, it is essential to protect solutions from light. Use amber glassware or wrap containers in aluminum foil. Conduct experiments in a darkened room or under a fume hood with the lights turned off whenever possible. It is also advisable to run a control experiment where a solution of the alkylpyridine is exposed to the same light conditions as the actual experiment to quantify the extent of photodegradation.
Troubleshooting Guides
HPLC Analysis
| Issue | Possible Cause | Recommended Action |
| Peak Tailing | - Secondary interactions with residual silanol groups on the column, especially for basic pyridine compounds.[1][9] - Column overload.[1] - Inappropriate mobile phase pH.[9] | - Use an end-capped column or a column with a polar-embedded phase.[9] - Add a competitive base like triethylamine to the mobile phase. - Operate the mobile phase at a pH that ensures the analyte is in a single ionic state.[9] - Reduce the injection volume or dilute the sample.[1] |
| Ghost Peaks | - Contamination in the mobile phase or sample. - Carryover from previous injections. | - Use high-purity solvents and freshly prepared mobile phase. - Run blank injections to identify the source of contamination. - Implement a robust needle wash protocol in your autosampler method. |
| Inconsistent Retention Times | - Fluctuations in column temperature. - Changes in mobile phase composition. - Air bubbles in the system. | - Use a column oven to maintain a stable temperature.[10] - Prepare fresh mobile phase and ensure proper mixing.[10] - Degas the mobile phase and purge the pump.[10] |
GC-MS Analysis
| Issue | Possible Cause | Recommended Action |
| Poor Peak Shape | - Active sites in the GC inlet or column. - Co-elution with matrix components. | - Use a deactivated inlet liner and a high-quality capillary column. - Optimize the temperature program to improve separation. |
| Matrix Effects (Signal Suppression or Enhancement) | - Co-eluting compounds from the sample matrix interfering with the ionization process.[3][11] | - Implement a thorough sample cleanup procedure, such as solid-phase extraction (SPE).[9] - Use matrix-matched standards for calibration.[11] - Employ an isotopically labeled internal standard that co-elutes with the analyte.[11] |
| Low Sensitivity | - Inefficient derivatization (if required). - Adsorption of the analyte in the system. | - Optimize the derivatization reaction conditions (reagent concentration, temperature, time). - Check for and address any active sites in the GC system. |
Quantitative Data Summary
Photodegradation Kinetics of Pyridine Derivatives
| Compound | Conditions | Rate Constant (k) | Half-life (t½) | Reference |
| Pyridine | Fluidized Bed Reactor, Pt-ZnO/Al2O3 catalyst, pH 4 | 1.943 x 10⁻³ min⁻¹ | - | [12] |
| Pymetrozine | Aqueous solution, simulated solar light | - | 0.9 hours | [13] |
| Chlorpyrifos | UV irradiation | - | Decreased from 41 to 20 days | [14] |
Microbial Degradation of Pyridines
| Compound | Microorganism | Initial Concentration | Degradation Time | Reference |
| Pyridine | Bacillus brevis (free cells) | 200 ppm | 40 hours | [15] |
| Pyridine | Bacillus brevis (immobilized) | 200 ppm | 20 hours | [15] |
| Pyridine | Paracoccus sp. strain BW001 | 2614 mg/L | 49.5 hours | [16] |
| α-picoline | Pseudomonas pseudoalcaligenes-KPN | 50-200 mg/L | - | [17] |
| Picolinic Acid | Rhodococcus sp. PA18 | 100 mg/L | 28 hours | [18] |
Note: The provided data is for illustrative purposes and may vary depending on specific experimental conditions.
Experimental Protocols
Protocol 1: Chemical Oxidation of 4-Picoline with Potassium Permanganate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-picoline in a suitable solvent (e.g., water or a mixture of water and a co-solvent).
-
Reagent Addition: While stirring, slowly add a solution of potassium permanganate (KMnO₄) to the flask. The molar ratio of KMnO₄ to 4-picoline should be optimized based on preliminary experiments. An alkaline medium can be used to facilitate the reaction.[2]
-
Reaction Conditions: Heat the reaction mixture to a specific temperature (e.g., boiling point of the solvent) and maintain for a set period.[2] Monitor the reaction progress by TLC or HPLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.
-
Product Isolation: Filter the mixture to remove manganese dioxide (MnO₂). Acidify the filtrate to precipitate the product, 4-pyridinecarboxylic acid. The product can be further purified by recrystallization.
-
Analysis: Analyze the final product and any remaining starting material or byproducts using HPLC or GC-MS.
Protocol 2: Photodegradation of an Alkylpyridine in Aqueous Solution
-
Solution Preparation: Prepare a stock solution of the alkylpyridine in a suitable solvent (e.g., methanol) and then dilute it to the desired concentration in ultrapure water. All solutions should be prepared in amber glassware.
-
Experimental Setup: Place a known volume of the aqueous alkylpyridine solution in a quartz photoreactor. Use a suitable light source, such as a xenon lamp or a UV lamp, with a controlled light intensity.[19]
-
Irradiation: Start the irradiation and begin monitoring the reaction. At predetermined time intervals, withdraw aliquots of the solution for analysis.
-
Sample Analysis: Analyze the collected samples immediately by HPLC-UV to determine the concentration of the remaining alkylpyridine and the formation of any degradation products.
-
Data Analysis: Plot the concentration of the alkylpyridine as a function of time to determine the degradation kinetics. Identify the degradation products by comparing their retention times and UV spectra with those of authentic standards or by using LC-MS.
Protocol 3: Microbial Degradation of Pyridine in Liquid Culture
-
Microorganism and Culture Medium: Obtain a bacterial strain known to degrade pyridine (e.g., Bacillus brevis).[15] Prepare a mineral salts medium (MSM) containing pyridine as the sole source of carbon and nitrogen.
-
Inoculum Preparation: Grow the bacterial strain in a nutrient-rich medium (e.g., nutrient broth) overnight. Harvest the cells by centrifugation, wash them with sterile MSM, and resuspend them in fresh MSM to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
Degradation Experiment: Inoculate the MSM containing pyridine with the prepared bacterial culture. Set up a control flask with no inoculum to account for any abiotic degradation. Incubate the flasks on a rotary shaker at a controlled temperature and shaking speed.
-
Monitoring: At regular intervals, withdraw samples from the flasks under sterile conditions. Measure the bacterial growth by monitoring the optical density at 600 nm. Analyze the concentration of pyridine in the supernatant using HPLC.
-
Analysis of Metabolites: At the end of the experiment, analyze the culture supernatant by GC-MS or LC-MS to identify any intermediate metabolites of the pyridine degradation pathway.
Visualizations
Caption: Overview of Alkylpyridine Degradation Pathways.
Caption: General Experimental Workflow for Degradation Studies.
Caption: Troubleshooting Flowchart for Analytical Issues.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 3. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. benchchem.com [benchchem.com]
- 6. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capillary gas chromatographic-mass spectrometric determination of pyridine bases in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. chromtech.com [chromtech.com]
- 10. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. mdpi.com [mdpi.com]
- 13. s3.smu.edu [s3.smu.edu]
- 14. researchgate.net [researchgate.net]
- 15. espublisher.com [espublisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Microbial degradation of pyridine and alpha-picoline using a strain of the genera Pseudomonas and Nocardia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Pyridine Alkylation
Welcome to the technical support center for pyridine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions for successful pyridine alkylation experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Poor Nucleophilicity of Pyridine | For pyridines with electron-withdrawing groups, consider using a stronger alkylating agent or increasing the reaction temperature.[1] |
| Inefficient Leaving Group | Ensure a good leaving group is used on the alkylating agent. The reactivity order is generally I > Br > Cl > OTs.[1] |
| Steric Hindrance | If using a bulky alkylating agent or a sterically hindered pyridine, prolong the reaction time or increase the temperature.[1] |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or 1,2-DME are often effective.[1][2] For N-alkylation of 2-pyridones, a micellar system with Tween 20 in water can enhance rates.[1][3] |
| Base Incompatibility | If a base is required, ensure it is strong enough to deprotonate the pyridine derivative if necessary, but not so strong that it causes side reactions with the alkylating agent.[1] |
| Low Reaction Temperature | Increasing the reaction temperature can often improve the rate and yield. However, be mindful of potential side reactions at higher temperatures.[1] |
Issue 2: Poor Regioselectivity (Mixture of Isomers)
| Desired Selectivity | Suggested Strategies |
| C4-Alkylation | Blocking Groups: Use a removable blocking group on the nitrogen atom, such as one derived from maleic or fumaric acid, to direct alkylation to the C4 position under Minisci conditions.[1][4][5][6] Catalysis: Employ a nickel/Lewis acid cooperative catalyst system for direct C4-selective addition across alkenes and alkynes.[1][7][8] Mechanochemistry: Use mechanochemically activated magnesium for highly regioselective C4-alkylation with alkyl halides.[1] |
| C2-Alkylation | Organolithium Reagents: The choice of alkyllithium reagent and solvent can direct selectivity. For example, sec-butyllithium in a THF/toluene mixture promotes C2-alkylation.[1][2] Pyridine N-Oxides: Photocatalytic methods or reductive alkylation with Wittig reagents using pyridine N-oxides can achieve high C2 selectivity.[1] Bimetallic Catalysis: A chiral phosphine oxide-ligated Ni-Al bimetallic catalyst can be used for enantioselective C2-H alkylation.[9] |
| N-Alkylation | N-alkylation is often favored with primary and secondary alkyl halides.[10] The reaction is typically carried out in the presence of a base in a polar aprotic solvent.[11] |
Issue 3: Formation of Side Products
| Side Product | Potential Cause | Suggested Solution |
| Over-alkylation | Excess alkylating agent or high reactivity of the mono-alkylated product. | Use a stoichiometric amount of the alkylating agent or add it slowly to the reaction mixture.[1] Initial alkylation can sometimes create steric hindrance that suppresses further reaction.[1] The addition of a base like 2,4,6-collidine can also help suppress bis-alkylation.[12] |
| Elimination | Use of tertiary alkyl halides. | Tertiary alkyl halides are prone to elimination reactions to form alkenes. It is generally recommended to use primary or secondary alkyl halides for N-alkylation.[1][10] |
| Acylation (in Minisci reactions) | The nature of the radical source. | Modifying reaction conditions, such as the choice of solvent and temperature, can help minimize acylation.[1] |
Frequently Asked Questions (FAQs)
Q1: How can I increase the rate of my N-alkylation reaction?
To increase the reaction rate, you can:
-
Use a more reactive alkylating agent with a better leaving group (e.g., alkyl iodide instead of alkyl chloride).[1]
-
Increase the reaction temperature.[1]
-
Choose an appropriate solvent. Polar aprotic solvents like DMF or acetonitrile are often good choices.[1]
Q2: Can I use Friedel-Crafts alkylation for pyridine?
Friedel-Crafts type alkylations generally do not work for pyridine unless the ring contains electron-donating substituents.[13] This is due to the deactivation of the ring by the nitrogen atom.[1]
Q3: How do I choose the right conditions for regioselective C-alkylation?
The choice of conditions depends on the desired position of alkylation:
-
For C4-alkylation: Consider using a nitrogen blocking group strategy in a Minisci reaction or a nickel/Lewis acid catalyst system.[1]
-
For C2-alkylation: The use of specific organolithium reagents and solvents or starting from pyridine N-oxides with photocatalysis can provide high C2 selectivity.[1]
-
For C3-alkylation: Direct C3-alkylation is challenging and often requires multi-step strategies involving dearomatization of the pyridine ring.[1]
Q4: Can I use tertiary alkyl halides for the N-alkylation of pyridine?
It is generally not recommended to use tertiary alkyl halides for N-alkylation as they are highly prone to undergoing elimination reactions to form alkenes, rather than the desired substitution product.[1][10]
Q5: What are the advantages of using photocatalytic methods for pyridine alkylation?
Photocatalytic methods offer several advantages, including:
-
Mild reaction conditions, often at room temperature.[1]
-
High regioselectivity, particularly for C2-alkylation of pyridine N-oxides.[1]
-
Compatibility with a wide range of functional groups.[1]
Experimental Protocols
Protocol 1: General Procedure for Regiodivergent C-Alkylation of Pyridine
This protocol is based on the work by Jo et al. and allows for selective C4 or C2 alkylation depending on the chosen conditions.[2]
For C4-Alkylation:
-
To a solution of the 1,1-diborylalkane (2.0 equiv.) in 1,2-dimethoxyethane (1,2-DME) (2.0 mL), add methyllithium (MeLi) at room temperature.
-
Stir the mixture for a specified time to form the boron-ate complex.
-
Add the pyridine derivative (0.20 mmol, 1.0 equiv.).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, quench the reaction and purify the product by column chromatography.
For C2-Alkylation:
-
To a solution of the 1,1-diborylalkane (2.5 equiv.) in a 1:1 mixture of THF/toluene (2.0 mL), add sec-butyllithium (sBuLi) at room temperature.
-
Stir the mixture for a specified time to form the boron-ate complex.
-
Add the pyridine derivative (0.20 mmol, 1.0 equiv.).
-
Heat the reaction mixture at 80 °C for 18 hours.
-
After cooling to room temperature, quench the reaction and purify the product by column chromatography.
Protocol 2: N-Alkylation of Pyridin-4-ol
This protocol describes a general procedure for the N-alkylation of pyridin-4-ol.[11]
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.2-1.5 eq.) in anhydrous DMF.
-
Add the pyridin-4-ol derivative (1.0 eq.) to the suspension.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the stirred suspension.
-
Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for 4-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into cold water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a typical pyridine alkylation reaction.
Caption: A logical workflow for troubleshooting low product yield in pyridine alkylation.
Caption: Different synthetic pathways to achieve regioselectivity in pyridine alkylation.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 6. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Selective C-4 alkylation of pyridine by nickel/Lewis acid catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Alkylation and acylation of pyridine [quimicaorganica.org]
- 11. benchchem.com [benchchem.com]
- 12. Radical chain monoalkylation of pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 2-Hexylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-hexylpyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound, offering potential causes and solutions in a straightforward question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include:
-
Unreacted starting materials: Depending on the synthetic route, these may include 2-chloropyridine and hexylmagnesium chloride or related Grignard reagents.
-
Byproducts of the synthesis: Side-products from the specific reaction used to synthesize the this compound.
-
Related pyridine derivatives: Such as picolines and lutidines, which may be present in the starting materials or formed as byproducts.[1]
-
Water: Due to exposure to the atmosphere or from aqueous workup steps.[1]
-
Solvents: Residual solvents from the reaction or extraction process.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: The primary recommended techniques for analyzing the purity of this compound and other substituted pyridines are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[2]
-
Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound is well-suited for GC analysis, often coupled with a mass spectrometer (GC-MS) for impurity identification or a flame ionization detector (FID) for quantification.[2]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile alternative, particularly useful for less volatile impurities or complex mixtures.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of this compound and to detect and quantify impurities.
Troubleshooting Common Purification Problems
Q3: I am performing a liquid-liquid extraction and an emulsion has formed. How can I resolve this?
A3: Emulsions are common when extracting basic compounds like pyridines. To break an emulsion:
-
Add brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous phase, which can help force the separation of the layers.
-
Gentle swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel.
-
Filtration: Pass the emulsified layer through a bed of Celite or glass wool.
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.
Q4: My this compound is tailing on the silica gel column during chromatography. What can I do to improve the peak shape?
A4: Peak tailing for basic compounds like this compound on silica gel is often due to strong interactions with acidic silanol groups on the silica surface.[3] To mitigate this:
-
Add a basic modifier to the eluent: Add a small amount of a volatile base, such as triethylamine (typically 0.1-1%), to the mobile phase to compete with your compound for the acidic sites on the silica gel.
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.
-
Deactivate the silica gel: Prepare a slurry of the silica gel in the eluent containing the basic modifier before packing the column.
Q5: During vacuum distillation, the boiling point of my this compound seems to be inconsistent. What could be the cause?
A5: Inconsistent boiling points during vacuum distillation can be caused by several factors:
-
Fluctuating vacuum: Ensure that the vacuum pump is providing a stable and consistent vacuum. Check all connections for leaks.
-
Bumping: The liquid may be superheating and then boiling violently. Use a magnetic stirrer or boiling chips to ensure smooth boiling.
-
Impurities: The presence of significant amounts of impurities with different boiling points will cause the boiling point to change as the composition of the liquid in the distillation flask changes. A forerun containing more volatile impurities may distill first at a lower temperature.
Q6: I have low recovery of this compound after purification. What are the potential causes?
A6: Low recovery can occur at several stages of the purification process:
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Incomplete extraction: During liquid-liquid extraction, ensure you are using the correct pH to keep your compound in the organic phase. Perform multiple extractions with smaller volumes of solvent for better efficiency.
-
Adsorption on silica gel: Your compound may be irreversibly adsorbed onto the silica gel column. The addition of a basic modifier to the eluent, as mentioned for peak tailing, can also help improve recovery.
-
Decomposition: Although this compound is relatively stable, prolonged exposure to high temperatures during distillation or acidic conditions on a chromatography column could lead to degradation.
-
Mechanical losses: Ensure careful transfer of solutions and complete recovery from flasks and funnels.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Initial Purification
This protocol is designed to remove acidic and highly polar impurities from a crude sample of this compound.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel, beakers, and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in dichloromethane (approximately 10 mL of DCM per 1 g of crude product) in a separatory funnel.[1]
-
Add an equal volume of 1 M HCl to the separatory funnel. Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup. Allow the layers to separate.[1]
-
Drain the lower organic layer into a clean flask. The protonated this compound will remain in the aqueous layer.
-
To the aqueous layer in the separatory funnel, add an equal volume of 1 M NaOH to deprotonate the this compound.
-
Extract the deprotonated this compound from the aqueous layer by adding the original volume of dichloromethane and shaking vigorously.
-
Drain the lower organic layer into a clean Erlenmeyer flask. Repeat the extraction of the aqueous layer with a fresh portion of dichloromethane to maximize recovery.
-
Combine the organic layers and wash with an equal volume of brine to remove residual water and dissolved salts.[1]
-
Drain the organic layer into a clean, dry Erlenmeyer flask and add anhydrous sodium sulfate to dry the solution. Swirl the flask and let it stand for at least 15 minutes.
-
Filter the solution to remove the sodium sulfate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the partially purified this compound.
Protocol 2: Column Chromatography for Fine Purification
This method is suitable for removing closely related impurities that were not removed by extraction.
Materials:
-
Partially purified this compound from Protocol 1
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine
-
Chromatography column
-
Beakers, flasks, and test tubes for fraction collection
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Determine the eluent system: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.3. A good starting point is a mixture of hexanes and ethyl acetate. Add 0.5% triethylamine to the eluent to prevent peak tailing.
-
Pack the column: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat top surface.
-
Load the sample: Dissolve the partially purified this compound in a minimal amount of the eluent. Carefully add the sample to the top of the silica gel bed.
-
Elute the column: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Combine and concentrate: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Protocol 3: Vacuum Fractional Distillation
This protocol is effective for purifying this compound on a larger scale, especially for separating it from impurities with different boiling points.
Materials:
-
Crude or partially purified this compound
-
Fractional distillation apparatus (distilling flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Boiling chips or magnetic stir bar
Procedure:
-
Set up the apparatus: Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum.
-
Charge the flask: Add the this compound and a few boiling chips or a magnetic stir bar to the distilling flask.
-
Apply vacuum: Gradually apply vacuum to the system, monitoring the pressure with the vacuum gauge.
-
Begin heating: Once a stable vacuum is achieved, begin heating the distilling flask gently.
-
Collect fractions: Collect the distillate in fractions. The first fraction will likely contain more volatile impurities. The main fraction should be collected at a stable boiling point corresponding to the applied vacuum.
-
Monitor the distillation: Monitor the temperature at the head of the column and the pressure throughout the distillation. A stable temperature and pressure indicate that a pure compound is distilling.
-
Stop the distillation: Once the main fraction has been collected, stop heating and allow the system to cool before releasing the vacuum.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and typical parameters for its analysis.
| Property/Parameter | Value/Range | Source |
| Physicochemical Properties | ||
| Molecular Formula | C₁₁H₁₇N | --INVALID-LINK-- |
| Molecular Weight | 163.26 g/mol | --INVALID-LINK-- |
| Boiling Point | ~250-260 °C (estimated at atmospheric pressure) | [1] |
| Density | ~0.9 g/mL (estimated) | [1] |
| GC-MS Parameters (Typical) | ||
| Column | DB-5ms or similar non-polar capillary column | [2] |
| Injector Temperature | 250 °C | [2] |
| Oven Program | 50 °C (2 min), then ramp to 280 °C at 10 °C/min | [2] |
| Carrier Gas | Helium | [2] |
| HPLC Parameters (Typical) | ||
| Column | C18 reverse-phase column | [2] |
| Mobile Phase | Acetonitrile/water gradient with 0.1% formic acid | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 254 nm | [2] |
Visualizations
Purification Workflow Diagram
Caption: A workflow diagram illustrating the common purification pathways for this compound.
Troubleshooting Logic for Low Recovery
Caption: A troubleshooting flowchart for diagnosing the cause of low recovery during purification.
References
Technical Support Center: Troubleshooting Common Side Products in Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during pyridine synthesis. The following guides and FAQs provide detailed information on identifying, avoiding, and minimizing the formation of unwanted byproducts in various pyridine synthesis methodologies.
Frequently Asked Questions (FAQs)
Q1: My Hantzsch pyridine synthesis is resulting in a low yield and a complex mixture of products. What are the likely side reactions?
A1: Low yields in the Hantzsch synthesis are often attributed to two main factors: incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate and the formation of various side products due to competing reaction pathways.[1][2] Harsh oxidizing agents like chromium trioxide (CrO₃) and potassium permanganate (KMnO₄) can lead to degradation of the target pyridine, reducing the overall yield and complicating purification.[2] Furthermore, at least five different mechanistic pathways have been proposed for the Hantzsch reaction, and slight variations in reaction conditions can favor the formation of unexpected byproducts.[1]
Q2: I am observing a significant amount of a dimeric byproduct in my Chichibabin amination reaction. How can I favor the formation of the desired 2-aminopyridine?
A2: The formation of a dimeric byproduct, such as 4,4'-di-tert-butyl-2,2'-bipyridine in the case of 4-tert-butylpyridine, is a known side reaction in the Chichibabin amination.[3] This dimerization competes with the desired nucleophilic substitution of a hydride ion by the amide. The ratio of the aminated product to the dimer is highly dependent on the reaction conditions.[3]
Q3: During my Guareschi-Thorpe synthesis of a cyanopyridine, the reaction mixture becomes viscous, and the yield of the desired product is low. What could be the cause?
A3: Viscosity increase and low yields in the Guareschi-Thorpe synthesis often point towards polymerization of the cyanopyridine product. Cyanopyridines can polymerize, especially under harsh conditions or in the presence of certain catalysts. Another common side reaction is the hydrolysis of the nitrile group to an amide or carboxylic acid, particularly if water is present in the reaction medium.
Q4: Are there any common side products I should be aware of when performing a Kröhnke pyridine synthesis?
A4: While the Kröhnke synthesis is known for its high atom economy with water and pyridine as the main byproducts, certain side reactions can occur.[4] One notable side product is the formation of benzo[a]indolizine derivatives, particularly when using substituted pyridinium salts.[5] Additionally, self-condensation of the α,β-unsaturated carbonyl compound can occur, especially at elevated temperatures.
Troubleshooting Guides
Hantzsch Pyridine Synthesis: Minimizing Oxidation-Related Side Products and Improving Yield
Problem: Low yield of the desired pyridine with the presence of unoxidized 1,4-dihydropyridine and other unidentified byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Hantzsch synthesis.
Quantitative Data: Comparison of Catalysts in Hantzsch Synthesis
The choice of catalyst significantly impacts the yield and reaction time of the Hantzsch synthesis. The following table summarizes the performance of various catalysts for the synthesis of diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate.[6]
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| None | Ethanol | Reflux | 8 | 65 |
| p-TSA | Ethanol | Reflux | 6 | 82 |
| Tannic Acid | H₂O | 80 | 1 | 94 |
| Fe₃O₄@SiO₂-SO₃H | Ethanol | 60 | 0.5 | 96 |
Experimental Protocol: Hantzsch Synthesis with a Heterogeneous Catalyst (Fe₃O₄@SiO₂-SO₃H) [6]
-
Reactant Mixture: In a round-bottom flask, combine benzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.5 mmol), and Fe₃O₄@SiO₂-SO₃H (0.02 g).
-
Solvent: Add ethanol (5 mL).
-
Reaction: Stir the mixture at 60°C for 30 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, separate the catalyst using an external magnet.
-
Isolation: Evaporate the solvent under reduced pressure. The resulting solid is the 1,4-dihydropyridine product.
-
Aromatization: Dissolve the 1,4-DHP in a suitable solvent (e.g., acetic acid) and add a mild oxidizing agent (e.g., iodine or ceric ammonium nitrate) portion-wise while monitoring by TLC until the starting material is consumed.
-
Purification: After oxidation, neutralize the reaction mixture and extract the pyridine product with an organic solvent. Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it. The final product can be purified by column chromatography or recrystallization.
Chichibabin Reaction: Favoring Amination over Dimerization
Problem: Formation of a significant amount of a dimeric byproduct, leading to a low yield of the desired 2-aminopyridine.
Logical Relationship: Amination vs. Dimerization
Caption: Competing pathways in the Chichibabin reaction.
Quantitative Data: Effect of Pressure on Product Distribution
For the reaction of 4-tert-butylpyridine with sodium amide in xylene, the reaction pressure significantly influences the ratio of the aminated product to the dimeric byproduct.[3]
| Pressure | Amination Product Yield (%) | Dimerization Product Yield (%) |
| Atmospheric | 11 | 89 |
| 350 psi N₂ | 74 | 26 |
Experimental Protocol: Minimizing Dimerization in the Chichibabin Reaction [3]
-
Reaction Setup: In a high-pressure reactor, combine the pyridine derivative (e.g., 4-tert-butylpyridine) and sodium amide in an inert solvent such as xylene.
-
Pressurization: Pressurize the reactor with an inert gas (e.g., nitrogen) to the desired pressure (e.g., 350 psi).
-
Reaction: Heat the mixture to the appropriate temperature (e.g., 150-200°C) and stir for the required duration. Monitor the reaction progress if possible.
-
Work-up: After cooling, carefully quench the reaction mixture with a proton source (e.g., water or ammonium chloride).
-
Isolation and Purification: Extract the product into an organic solvent. Wash the organic layer with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography or recrystallization to separate the 2-aminopyridine from any remaining dimeric byproduct.
Guareschi-Thorpe Synthesis: Avoiding Hydrolysis and Polymerization
Problem: Low yield of the desired cyanopyridine, with the formation of amide/carboxylic acid byproducts or a viscous reaction mixture.
Troubleshooting Guide:
-
To Prevent Hydrolysis:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are dry.
-
Buffered System: Employ a buffered reaction medium to maintain a neutral or slightly basic pH. Ammonium carbonate in an aqueous medium can act as both the nitrogen source and a buffer.[7]
-
-
To Prevent Polymerization:
-
Temperature Control: Maintain strict control over the reaction temperature to prevent localized overheating.
-
Milder Conditions: Use milder catalysts and reaction conditions where possible.
-
Experimental Protocol: Modified Guareschi-Thorpe Synthesis in an Aqueous Buffered System [7]
-
Reactant Mixture: In a sealed vessel, combine the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1 mmol), the cyanoacetate derivative (e.g., ethyl cyanoacetate, 1 mmol), and ammonium carbonate (2 mmol).
-
Solvent: Add water (2 mL) or a 1:1 mixture of water and ethanol.
-
Reaction: Stir the mixture at 80°C. The product often precipitates from the reaction mixture as it forms.
-
Isolation: Upon completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Purification: Collect the precipitated product by filtration, wash with cold water, and dry. This method often yields a pure product without the need for further purification.
Kröhnke Pyridine Synthesis: Suppressing Benzo[a]indolizine Formation
Problem: Formation of a colored byproduct identified as a benzo[a]indolizine derivative.
Avoidance Strategy:
The formation of benzo[a]indolizine side products is influenced by the reaction conditions and the structure of the pyridinium salt.[5]
-
Temperature Control: Carefully control the reaction temperature, as higher temperatures can promote the formation of this byproduct.
-
Base Selection: If a base is used, its nature can influence the reaction pathway. A weaker base may be preferable.
-
Solvent Choice: The polarity of the solvent can affect the stability of intermediates and the course of the reaction.
Experimental Protocol: Optimized Kröhnke Synthesis to Minimize Side Products [5]
-
Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1 mmol) and the α,β-unsaturated carbonyl compound (1 mmol) in a suitable solvent (e.g., sulfolane), add cesium carbonate (Cs₂CO₃, 2 mmol).
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.
-
Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired substituted pyridine.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 4. The Kröhnke synthesis of benzo[a]indolizines revisited: towards small, red light emitters (2022) | Jaqueline Stella Araujo Badaro | 8 Citations [scispace.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exothermic Reactions in Pyridine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyridine synthesis. The content focuses on the safe management of exothermic reactions, a critical aspect of synthesizing this important heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns associated with exothermic reactions in pyridine synthesis?
A1: The main safety concerns are thermal runaway and the potential for explosions or reactor rupture. A thermal runaway occurs when the reaction rate increases uncontrollably, leading to a rapid rise in temperature and pressure. Certain reagents used in pyridine synthesis can also pose significant risks. For instance, the quenching of phosphorus oxychloride (POCl₃), sometimes used in pyridine chemistry, can lead to delayed and highly exothermic hydrolysis.
Q2: How can I anticipate the potential for a thermal runaway in my pyridine synthesis?
A2: A thorough thermal hazard assessment is essential. Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) are invaluable for determining the heat of reaction, the onset temperature of decomposition, and the Maximum Temperature of the Synthesis Reaction (MTSR). This data is critical for ensuring the safe scale-up of any synthetic procedure.
Q3: What are some general strategies to mitigate exotherms in pyridine synthesis?
A3: Several strategies can be employed to manage heat evolution:
-
Semi-batch or continuous feeding: Gradually adding one of the reactants can control the rate of heat generation.
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Dilution: Using a suitable solvent increases the thermal mass of the reaction mixture, which helps to absorb the heat produced.
-
Efficient Cooling: Ensure the reactor is equipped with a cooling system that has adequate capacity to dissipate the heat generated by the reaction.
-
Lower Reaction Temperature: When the reaction kinetics permit, operating at a lower temperature can significantly decrease the rate of heat evolution.
-
Continuous Flow Chemistry: Flow reactors provide excellent temperature control and are inherently safer for highly exothermic processes.
Q4: I'm performing a Hantzsch pyridine synthesis. What are the key parameters to control to avoid a significant exotherm?
A4: The Hantzsch synthesis is a multi-component reaction, and the initial condensation steps can be exothermic. Key parameters to control include:
-
Rate of addition: If one component is added portion-wise, controlling the addition rate is crucial.
-
Solvent: Utilizing a refluxing solvent like ethanol can aid in heat dissipation.
Q5: My reaction mixture is turning dark and viscous. What could be the cause?
A5: Darkening or "tarring" of the reaction mixture often indicates the decomposition of starting materials or products, or the occurrence of polymerization side reactions. This can be triggered by excessive heat, the presence of oxygen, or highly reactive impurities. In the synthesis of pyridine-3-carbonitriles, for example, polymerization of the cyanopyridine starting material can occur, especially under harsh conditions or with localized overheating.
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase (Thermal Runaway)
Symptoms:
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A sudden and sharp rise in the reaction temperature that is difficult to control with the available cooling system.
-
An unexpected increase in pressure within the reaction vessel.
-
Vigorous and uncontrolled boiling of the solvent.
Possible Causes:
-
Addition of a reactant too quickly.
-
Inadequate cooling or failure of the cooling system.
-
Incorrect stoichiometry leading to a more vigorous reaction.
-
Use of a solvent with a low boiling point that is insufficient to dissipate the heat generated.
-
Lack of adequate stirring, leading to localized "hot spots."
Solutions:
| Solution | Description |
| Immediate Action | Cease addition of any further reagents. |
| Increase cooling to the maximum capacity. | |
| If safe to do so, add a cold, inert solvent to dilute the reaction mixture. | |
| Preventative Measures | Slow Reagent Addition: Add one of the key reactants dropwise or via a syringe pump to control the reaction rate. |
| Adequate Cooling: Use an ice bath, cryostat, or a cooling system with sufficient capacity for the scale of the reaction. | |
| Dilution: Conduct the reaction at a lower concentration to increase the thermal mass of the mixture. | |
| Process Understanding: Perform a thermal hazard assessment using techniques like DSC or reaction calorimetry before scaling up. |
Issue 2: Low Yield and Formation of Side Products in Hantzsch Synthesis
Symptoms:
-
The yield of the desired pyridine product is significantly lower than expected.
-
Analysis of the crude product (e.g., by NMR or LC-MS) shows the presence of multiple, unexpected compounds.
Possible Causes:
-
The reaction is highly exothermic, leading to the degradation of starting materials or products.
-
Side reactions, such as the self-condensation of the β-keto ester, are occurring.
-
Incomplete oxidation of the dihydropyridine intermediate to the final pyridine product.
Solutions:
| Solution | Description |
| Temperature Control | Maintain a consistent and controlled temperature throughout the reaction. For exothermic steps, pre-cooling the reaction mixture may be necessary. |
| Catalyst and Solvent Optimization | Consider using alternative catalysts and solvent systems. For instance, employing p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to significantly enhance yields. |
| Oxidation Step | Ensure the complete conversion of the dihydropyridine intermediate by using a suitable oxidizing agent and monitoring the reaction to completion. |
Experimental Protocols
Protocol 1: Hantzsch Pyridine Synthesis with Controlled Heating
This protocol is a general guideline for the synthesis of a 1,4-dihydropyridine, the precursor to the final pyridine product, with an emphasis on managing the initial exothermic condensation.
Materials:
-
Aldehyde (1.0 eq)
-
β-Ketoester (e.g., ethyl acetoacetate) (2.0 eq)
-
Ammonia source (e.g., ammonium acetate) (1.2 eq)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde, β-ketoester, and ammonium acetate in ethanol.
-
Begin stirring the mixture at room temperature.
-
Slowly heat the reaction mixture to 50 °C.
-
Monitor the internal temperature closely to ensure there are no rapid, uncontrolled increases.
-
Once the initial exotherm has subsided (if any), continue heating to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The 1,4-dihydropyridine product often precipitates and can be collected by filtration.
Protocol 2: Chichibabin Reaction with Milder Conditions
The traditional Chichibabin reaction often requires harsh conditions. This modified protocol utilizes milder conditions for the C2-amination of pyridines.
Materials:
-
Pyridine derivative (1.0 eq)
-
Primary amine (2.0 eq)
-
Sodium hydride (NaH) (3.0 eq)
-
Lithium iodide (LiI) (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a sealed tube under an inert atmosphere, add the pyridine derivative, sodium hydride, and lithium iodide in anhydrous THF.
-
Add the primary amine to the mixture.
-
Heat the reaction mixture to 65-85 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction mixture with a suitable proton source (e.g., saturated aqueous ammonium chloride) at a low temperature.
-
Extract the product with an organic solvent and purify by standard methods.
Quantitative Data Summary
Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for Hantzsch-type Synthesis
| Heating Method | Temperature (°C) | Time | Yield (%) |
| Conventional | Reflux | 30 min | Not specified |
| Microwave | 120 | 7 min | Not specified |
Note: While specific yield percentages were not provided in the source for a direct comparison in this table, microwave synthesis is consistently reported to offer significantly reduced reaction times and often higher yields.
Table 2: Effect of Solvent and Temperature on a Tetrahydrodipyrazolo Pyridine Synthesis
| Solvent | Temperature (°C) | Yield (%) |
| Cyclohexane | Reflux | Low |
| n-Hexane | Reflux | Low |
| CCl₄ | Reflux | Low |
| Water | Reflux | 70 |
| Ethanol | Reflux (76°C) | 97 |
| Ethanol | >76°C | Decreased |
Visualizations
Caption: Workflow for Managing Exothermic Pyridine Synthesis.
Caption: Troubleshooting Logic for Thermal Runaway Events.
Technical Support Center: Photodegradation and Oxidative Stability of 2-Hexylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the photodegradation and oxidative stability of 2-hexylpyridine. All recommendations and protocols are based on established principles for pyridine derivatives and related organic compounds due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
A1: this compound is generally stable under normal conditions of use, storage, and transport.[1] However, it is advisable to keep it away from heat, sparks, open flames, and other ignition sources to prevent potential degradation or hazardous reactions.[1]
Q2: To what types of degradation is this compound most susceptible?
A2: While specific data for this compound is limited, pyridine and its derivatives are known to be susceptible to photodegradation and oxidation.[2][3] The degradation pathways can be influenced by factors such as light intensity, temperature, pH, and the presence of oxidizing agents.[4][5]
Q3: What are the expected degradation products of this compound?
A3: The degradation of pyridine derivatives can involve hydroxylation, ring cleavage, and side-chain oxidation.[6][7] For this compound, potential photodegradation could involve photoisomerization, photofragmentation, and photosubstitution on the pyridine ring.[5] Oxidative degradation may lead to the formation of N-oxides, hydroxypyridines, and cleavage of the hexyl chain.
Q4: Which analytical techniques are recommended for monitoring the stability of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are highly effective for separating, identifying, and quantifying this compound and its potential degradation products.[2][3][8] UV-Vis spectrophotometry can also be used to monitor the rate of photodegradation by observing changes in absorbance over time.[8][9]
Troubleshooting Guides
Photodegradation Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No observable degradation | Insufficient light exposure (intensity or duration). | Increase the light intensity or extend the exposure time. Ensure the light source emits at a wavelength absorbed by this compound. |
| Inappropriate solvent. | Use a solvent that is transparent in the UV-Vis region of interest and does not quench the photochemical reaction. Acetonitrile is often a good choice.[10] | |
| Low temperature. | Increase the temperature of the experimental setup, as photodegradation rates can be temperature-dependent. | |
| Rapid, uncontrolled degradation | Light intensity is too high. | Reduce the light intensity or use filters to control the spectral output of the lamp. |
| Presence of photosensitizers. | Purify the this compound sample and use high-purity solvents to remove any contaminating photosensitizers. | |
| Inconsistent or irreproducible results | Fluctuations in light source intensity. | Use a stabilized power supply for the light source and monitor its output with a radiometer. |
| Temperature variations. | Conduct experiments in a temperature-controlled chamber. | |
| Sample evaporation. | Use sealed cuvettes or reaction vessels to prevent solvent evaporation during the experiment. | |
| Formation of unexpected byproducts | Secondary photochemical reactions. | Analyze samples at multiple time points to distinguish between primary and secondary degradation products.[10] |
| Reaction with the solvent. | Choose an inert solvent. Methanol, for instance, can sometimes produce artifact degradation products.[10] |
Oxidative Stability Experiments
| Issue | Possible Cause | Troubleshooting Steps |
| No significant oxidation observed | Insufficient concentration of the oxidizing agent. | Increase the concentration of the oxidizing agent (e.g., hydrogen peroxide). A common starting range is 0.1% to 3.0%.[11] |
| Low reaction temperature. | Perform the experiment at an elevated temperature (e.g., 50-60 °C) if no degradation is observed at room temperature.[11] | |
| Reaction is too fast to monitor accurately | Oxidizing agent concentration is too high. | Decrease the concentration of the oxidizing agent. |
| High temperature. | Lower the reaction temperature to slow down the degradation rate. | |
| Poorly resolved peaks in HPLC/GC analysis | Inadequate chromatographic separation. | Optimize the mobile phase composition, gradient, column type, and temperature to improve the separation of degradation products. |
| Mass imbalance in quantitative analysis | Co-elution of degradation products. | Improve the chromatographic method to ensure baseline separation of all significant peaks. |
| Non-chromophoric degradation products. | Use a mass-sensitive detector (e.g., MS) in addition to a UV detector to account for all degradation products. | |
| Volatile degradation products. | Use GC-MS for the analysis of volatile compounds that may be missed by HPLC. |
Experimental Protocols
Protocol 1: Photostability Assessment of this compound using HPLC
Objective: To evaluate the photodegradation of this compound under controlled UV irradiation and quantify its degradation over time.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
-
Photostability chamber with a controlled light source (e.g., xenon lamp)
-
Quartz cuvettes or amber vials
Procedure:
-
Sample Preparation: Prepare a solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Exposure: Transfer the solution to quartz cuvettes or vials and place them in the photostability chamber. Expose the samples to a minimum of 1.2 million lux hours and 200 watt hours per square meter.[12] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
HPLC Analysis:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
-
Flow Rate: 1.0 mL/min.
-
-
Data Analysis: Plot the peak area of this compound against time to determine the degradation kinetics. Identify and quantify degradation products by comparing their retention times and UV spectra with standards, if available.
Protocol 2: Oxidative Stability Assessment of this compound
Objective: To assess the stability of this compound in the presence of an oxidizing agent.
Materials:
-
This compound
-
Hydrogen peroxide (30%)
-
HPLC-grade methanol or acetonitrile
-
Water bath or incubator
-
HPLC system as described in Protocol 1
Procedure:
-
Sample Preparation: Prepare a solution of this compound in methanol or acetonitrile.
-
Stress Condition: Add a controlled amount of hydrogen peroxide to the solution to achieve a final concentration of 3%.[11]
-
Incubation: Incubate the solution at room temperature or an elevated temperature (e.g., 50 °C) for a specified period (e.g., up to 7 days).[11] A control sample without hydrogen peroxide should be prepared and incubated under the same conditions.
-
Reaction Termination: If necessary, the reaction can be quenched by adding a reducing agent like sodium bisulfite.
-
HPLC Analysis: Analyze the samples at different time points using the HPLC method described in Protocol 1.
-
Data Analysis: Compare the chromatograms of the stressed and control samples to identify and quantify the degradation products.
Data Presentation
Table 1: Example Data for Photodegradation of this compound
| Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.5 | 1.1 |
| 4 | 89.8 | 5.1 | 2.3 |
| 8 | 80.1 | 10.3 | 4.5 |
| 12 | 71.5 | 15.6 | 6.8 |
| 24 | 55.3 | 25.8 | 11.2 |
Table 2: Example Data for Oxidative Degradation of this compound
| Time (days) | This compound Remaining (%) | Major Degradation Product A (%) | Major Degradation Product B (%) |
| 0 | 100.0 | 0.0 | 0.0 |
| 1 | 92.5 | 4.3 | 1.8 |
| 3 | 81.3 | 10.2 | 5.4 |
| 5 | 72.8 | 15.9 | 8.7 |
| 7 | 65.1 | 21.4 | 11.3 |
Visualizations
Caption: Experimental workflow for photodegradation studies.
Caption: Workflow for oxidative stability assessment.
Caption: Putative degradation pathways for this compound.
References
- 1. Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products – StabilityStudies.in [stabilitystudies.in]
- 2. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. researchgate.net [researchgate.net]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmr.net.in [ijmr.net.in]
- 9. benchchem.com [benchchem.com]
- 10. biomedres.us [biomedres.us]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Optimizing Peak Shape in HPLC Analysis of Pyyridine Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of pyridine and its derivatives during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing peak tailing with my pyridine compounds?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue when analyzing basic compounds like pyridines.[1][2] The primary causes include:
-
Secondary Interactions: Strong interactions can occur between the basic pyridine compounds and acidic residual silanol groups on the surface of silica-based columns.[1][2][3] These interactions lead to some molecules being retained longer than others, resulting in a "tail."[3]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the pyridine compound (typically around 5.2-6), a mixed population of ionized and non-ionized forms can exist, leading to peak asymmetry.[4][5]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[6]
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[4][7]
Q2: How can I eliminate peak tailing for my pyridine analysis?
Several strategies can be employed to mitigate peak tailing:
-
Mobile Phase pH Adjustment: Operating at a lower pH (e.g., pH < 3) ensures that the residual silanol groups are protonated and less likely to interact with the basic pyridine analytes.[3][6] This is a common and effective approach to improve peak symmetry for basic compounds.
-
Use of Mobile Phase Additives:
-
Acids: Adding a small amount of an acid like formic acid or acetic acid to the mobile phase can help to protonate the silanol groups and improve peak shape.[8][9]
-
Buffers: Employing a buffer system (e.g., ammonium formate or ammonium acetate) helps to maintain a stable pH throughout the analysis, leading to more consistent and symmetrical peaks.[4][9]
-
-
Column Selection:
-
End-Capped Columns: Utilize columns that are "end-capped," a process that chemically modifies the silica surface to reduce the number of accessible silanol groups.[3][6]
-
Polar-Embedded Columns: These columns have a polar group embedded in the stationary phase that helps to shield the residual silanols, improving peak shape for basic compounds.[4]
-
Mixed-Mode Columns: Columns that offer multiple retention mechanisms, such as reversed-phase and cation-exchange, can provide excellent peak shape and retention for hydrophilic and basic compounds like pyridine.[1][8]
-
-
Optimize Injection Volume and Concentration: Reduce the sample concentration or injection volume to avoid overloading the column.[6][10]
Q3: My pyridine peaks are fronting. What is the cause and how do I fix it?
Peak fronting, where the first half of the peak is broader than the second, is less common than tailing for pyridine compounds but can still occur.[6] Potential causes include:
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to a distorted peak.[10] The best practice is to dissolve the sample in the mobile phase whenever possible.
-
Column Overload: High sample concentration can lead to saturation of the stationary phase, resulting in peak fronting.[6][10]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it may precipitate at the head of the column, causing peak distortion.[6]
To resolve peak fronting, try the following:
-
Match Sample Solvent to Mobile Phase: Dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.[10]
-
Reduce Sample Concentration/Injection Volume: Dilute your sample or inject a smaller volume to prevent column overload.[6][10]
-
Modify Mobile Phase: Adjust the mobile phase composition to improve the solubility of your pyridine compound.
Q4: What type of HPLC column is best for analyzing pyridine compounds?
The choice of column is critical for achieving good peak shape and resolution. For pyridine and its derivatives, consider the following:
-
Reversed-Phase C18 and C8 Columns: These are the most common starting points. Look for columns that are specifically designed for the analysis of basic compounds, often featuring high-purity silica and effective end-capping.[11]
-
Mixed-Mode Columns: These columns, which combine reversed-phase and ion-exchange characteristics, are highly effective for retaining and separating polar and basic compounds like pyridines, often providing superior peak shape.[1][8]
-
Phenyl-Hexyl Columns: The pi-pi interactions offered by phenyl-based stationary phases can provide alternative selectivity for aromatic compounds like pyridine.[12]
Quantitative Data Summary
The following tables provide examples of HPLC conditions and resulting retention times for pyridine and related compounds.
Table 1: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column [1]
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
Table 2: HPLC Parameters for Analysis of Pyridine and Aminopyridine Isomers [1]
| Parameter | Value |
| Column | Amaze HD, 3.2 x 150 mm |
| Mobile Phase | MeCN/MeOH (60/40) with 0.2% HCOOH and 0.25% AmFm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 1 µL |
| Detection | UV at 275 nm |
Experimental Protocols
Protocol 1: General HPLC Method Development for Substituted Pyridines
This protocol outlines a general workflow for developing an HPLC method for the analysis of substituted pyridine compounds.
-
Sample Preparation:
-
Prepare a stock solution of the pyridine derivative in a suitable solvent (e.g., mobile phase).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.[1]
-
-
Chromatographic Conditions:
-
Column: Start with a modern, high-purity C18 column (e.g., J'Sphere ODS-H80, 150 mm x 4.6 mm, 5 µm).[1]
-
Mobile Phase: Begin with a gradient elution using a buffered aqueous phase (e.g., with 0.1% formic acid or ammonium formate) and an organic modifier like acetonitrile or methanol.[1][9]
-
Flow Rate: A typical starting flow rate is 1.0 mL/min.[1]
-
Injection Volume: Start with a low injection volume (e.g., 5-20 µL) to avoid overload.[1]
-
Column Temperature: Maintain a constant temperature, typically between 25-40 °C.[1]
-
Detection: Use a Diode Array Detector (DAD) to monitor the elution, selecting a wavelength appropriate for your pyridine compound (e.g., 220 nm).[1]
-
-
Analysis Procedure:
-
Optimization:
-
If peak tailing is observed, decrease the mobile phase pH by increasing the acid concentration or switch to a column specifically designed for basic compounds.
-
If retention is poor, decrease the organic content of the mobile phase or consider a mixed-mode column.
-
Adjust the gradient profile to improve the separation of multiple components.
-
Visualizations
Caption: Troubleshooting workflow for addressing peak tailing.
Caption: General workflow for HPLC method development.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. m.youtube.com [m.youtube.com]
- 8. helixchrom.com [helixchrom.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. agilent.com [agilent.com]
Technical Support Center: Catalyst Deactivation in Bönnemann Cyclization for Pyridine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during pyridine synthesis via Bönnemann cyclization. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of catalyst deactivation in my Bönnemann cyclization reaction?
A1: The most common indicators of catalyst deactivation include:
-
Consistently low or decreasing yields: This is the most direct sign that your catalyst is no longer efficiently facilitating the reaction.
-
Formation of side products: A deactivated or compromised catalyst can lead to incomplete reactions or alternative reaction pathways, resulting in a mixture of regioisomers or other byproducts.[1]
-
Changes in reaction time: If the reaction requires significantly longer times to reach completion compared to previous successful runs, it may indicate a decline in catalyst activity.
-
Visual changes in the catalyst: For heterogeneous catalysts, changes in color or texture, such as clumping or aggregation, can suggest deactivation. In homogeneous catalysis, precipitation of the catalyst from the solution can be a sign of decomposition.
Q2: What are the most common causes of cobalt or nickel catalyst deactivation in this reaction?
A2: Catalyst deactivation in Bönnemann cyclization can stem from several factors:
-
Poisoning: Impurities in the reactants or solvent can irreversibly bind to the catalyst's active sites. Common poisons for cobalt and nickel catalysts include sulfur compounds, carbon monoxide, and other nitrogen-containing heterocycles.[2][3]
-
Fouling or Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites. This is more common in gas-phase reactions but can also occur in solution at elevated temperatures.[4]
-
Thermal Degradation (Sintering): High reaction temperatures can cause the metal particles of a heterogeneous catalyst to agglomerate, reducing the active surface area. For homogeneous catalysts, high temperatures can lead to ligand dissociation or decomposition of the catalytic complex.[5]
-
Oxidation: The active Co(I) species is sensitive to air and moisture. Inadequate inert atmosphere techniques can lead to oxidation and deactivation of the catalyst.[1][2]
-
Chemical Degradation: The catalyst can undergo undesirable chemical transformations. For instance, some cobalt catalysts can be deactivated through valence tautomerism, leading to ligand protonation and structural distortion.[1]
Q3: Can impurities in my alkyne or nitrile substrates deactivate the catalyst?
A3: Yes, impurities in your starting materials are a frequent cause of catalyst deactivation.[1] It is crucial to use highly pure substrates. Potential problematic impurities include:
-
Sulfur-containing compounds: Even trace amounts can act as potent catalyst poisons.
-
Other coordinating species: Functional groups that can strongly coordinate to the metal center may inhibit the catalytic cycle.
-
Water: Can lead to the oxidation of the active catalyst. Ensure all reactants and solvents are rigorously dried.
Q4: Is it possible to regenerate a deactivated cobalt catalyst from a Bönnemann cyclization?
A4: Catalyst regeneration is sometimes possible, but its success depends on the deactivation mechanism.
-
For deactivation by coking: A common method for regenerating cobalt catalysts is a three-step process involving dewaxing, oxidation, and reduction.[6]
-
For deactivation by oxidation: Careful reduction of the catalyst may restore its activity.
-
For irreversible poisoning: Regeneration is often not feasible, and fresh catalyst is required.
Troubleshooting Guides
Issue 1: The reaction yield is consistently low or has significantly dropped.
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | 1. Analyze Reactants and Solvents: Use techniques like GC-MS to check for impurities in your alkyne, nitrile, and solvent. Common poisons include sulfur and nitrogen compounds.[2] 2. Purify Starting Materials: If impurities are detected, purify your reactants and ensure your solvent is of high purity and properly dried. |
| Catalyst Oxidation | 1. Improve Inert Atmosphere Technique: Ensure your reaction setup is free of leaks and that all gases used are of high purity. Use freshly dried and degassed solvents. 2. Handle Catalyst Appropriately: The active Co(I) species is often air-sensitive. Handle the catalyst in a glovebox.[2] |
| Thermal Degradation | 1. Optimize Reaction Temperature: High temperatures can lead to catalyst decomposition.[5] Experiment with lower reaction temperatures to see if the yield improves. 2. Consider a More Stable Catalyst: If high temperatures are necessary, explore catalyst systems with more robust ligands that can withstand the reaction conditions. |
| Incorrect Catalyst Precursor or Activation | 1. Verify Catalyst Precursor: Ensure you are using the correct cobalt or nickel precursor as specified in the literature protocol. The choice of precursor is critical for activity.[1] 2. Optimize In-situ Generation: If generating the active catalyst in-situ, ensure the reducing agent is fresh and added under strictly inert conditions. |
Issue 2: The reaction produces a mixture of regioisomers.
| Possible Cause | Troubleshooting Steps |
| Use of Unsymmetrical Alkynes | 1. Ligand Modification: The regioselectivity of the cycloaddition is influenced by the steric and electronic properties of the ligands on the metal center. Experiment with different ligands to steer the reaction towards the desired isomer. 2. Substrate Modification: If possible, modify the substituents on the alkyne to create a greater steric or electronic bias for one regioisomer over the other. |
| Reaction Conditions | 1. Vary the Temperature: The reaction temperature can sometimes influence the regioselectivity. |
Quantitative Data on Catalyst Deactivation
The following table summarizes the impact of common poisons on cobalt catalysts, drawn from studies on related catalytic processes. While specific data for the Bönnemann cyclization is limited, these values provide a general indication of the sensitivity of cobalt catalysts.
| Poison | Catalyst System | Concentration | Effect on Activity | Reference |
| H₂S | Cobalt-based Fischer-Tropsch catalyst | > 500 ppb | Linear decrease in CO conversion rate | [7] |
| NH₃ | Cobalt-based Fischer-Tropsch catalyst | 45 ppb | Onset of deactivation | [8] |
Experimental Protocols
General Protocol for Bönnemann Cyclization
This protocol is a general guideline and may require optimization for specific substrates.
-
Glassware and Inert Atmosphere Preparation: All glassware should be rigorously dried in an oven and cooled under a stream of dry, inert gas (e.g., argon or nitrogen). The reaction should be assembled and carried out under an inert atmosphere using standard Schlenk techniques or in a glovebox.[2]
-
Catalyst Preparation (In-situ generation): In a flame-dried Schlenk flask, dissolve the cobalt(II) or cobalt(III) precursor (e.g., Co(acac)₂, CoCl₂) and the desired ligand in a dry, degassed solvent (e.g., THF, toluene). Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and add the reducing agent (e.g., NaBH₄, Grignard reagent) dropwise under vigorous stirring to generate the active Co(I) species.
-
Reaction Setup: To the activated catalyst solution, add the alkyne (2 equivalents) and the nitrile (1 equivalent).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 50-100 °C).[9] Monitor the reaction progress by a suitable analytical technique such as GC-MS or LC-MS.
-
Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Filter off any solid catalyst residues. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or distillation to isolate the substituted pyridine.[1]
Protocol for Catalyst Regeneration (Adapted from Fischer-Tropsch Cobalt Catalysts)
This protocol is a general approach for regenerating cobalt catalysts deactivated by coking and may need to be adapted for specific Bönnemann cyclization catalysts.[6]
-
Dewaxing (if applicable): If solid byproducts have formed, wash the catalyst with a suitable solvent to remove them.
-
Oxidation: Carefully treat the deactivated catalyst with a controlled stream of air or a dilute oxygen/inert gas mixture at an elevated temperature. This step aims to burn off carbonaceous deposits.
-
Reduction: Reduce the oxidized catalyst under a stream of hydrogen gas at a controlled temperature to regenerate the active metallic cobalt species.
Visualizations
Caption: Common pathways for catalyst deactivation in Bönnemann cyclization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. In situ generated cobalt( i ) catalyst for the efficient synthesis of novel pyridines: revisiting the mechanism of [2 + 2 + 2] cycloadditions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00222B [pubs.rsc.org]
- 6. research.tue.nl [research.tue.nl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Preventing polymerization during distillation of vinylpyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with vinylpyridines. The information herein is intended to help prevent polymerization during distillation and address other common issues encountered during the purification of these reactive monomers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing polymerization in my distillation flask. What should I do?
A1: Polymerization during distillation is a common issue with vinylpyridines due to their high reactivity, especially at elevated temperatures.[1][2] Immediate action is required to prevent the complete loss of your material and potential damage to your equipment.
Troubleshooting Steps:
-
Immediately Stop Heating: Turn off the heating mantle to reduce the temperature of the distillation flask.
-
Cool the Flask: If safe to do so, carefully cool the flask using a water bath to slow down the polymerization reaction.
-
Release Vacuum (if applicable): Slowly and carefully introduce an inert gas like nitrogen or argon before fully releasing the vacuum to prevent rapid boiling or oxidation.
-
Assess the Situation:
-
Minor Polymerization (Increased Viscosity): If the liquid has only thickened, you may be able to salvage the remaining monomer by adding more inhibitor and proceeding with distillation at a lower pressure (and therefore lower temperature).
-
Significant Polymerization (Solid Formation): If a solid polymer has formed, it is unlikely that you can recover the monomer. The focus should be on safely cleaning the glassware. The homopolymer of 2-vinylpyridine is soluble in organic solvents like methanol and acetone, which can be used for cleaning.[2]
-
Preventative Measures for Future Distillations:
-
Ensure adequate inhibitor is present: Add a suitable polymerization inhibitor to the distillation flask before starting.[3][4]
-
Use vacuum distillation: Always distill vinylpyridines under reduced pressure to lower the boiling point and minimize thermal stress on the monomer.[3][5]
-
Maintain a low distillation temperature: The pot temperature should be kept as low as possible to prevent polymerization.[4]
-
Ensure the presence of oxygen for phenolic inhibitors: Inhibitors like 4-tert-butylcatechol (TBC) and hydroquinone (HQ) require the presence of a small amount of oxygen (air) to function effectively. Do not conduct the distillation under a completely oxygen-free (e.g., high vacuum with prolonged inert gas sparging) atmosphere if using these inhibitors.[6]
Q2: What type of inhibitor should I use for vinylpyridine distillation, and at what concentration?
A2: The choice and concentration of inhibitor are critical for preventing polymerization. Several options are available, with phenolic inhibitors being the most common.
Commonly Used Inhibitors:
-
4-tert-Butylcatechol (TBC): A widely used inhibitor for vinylpyridines.[2][7]
-
Hydroquinone (HQ): Another effective phenolic inhibitor.[4][8]
-
Inorganic Polysulfides: Can be used to inhibit "popcorn" polymer formation during distillation.[9]
| Inhibitor | Recommended Concentration | Notes |
| 4-tert-Butylcatechol (TBC) | 0.1 wt. % | Requires the presence of oxygen to be effective.[6][7] |
| Hydroquinone (HQ) | 100-200 ppm | Also requires oxygen for optimal performance.[4][6] |
| Inorganic Polysulfides | 0.2 - 2.0 wt. % | Effective at inhibiting insoluble "popcorn" polymer formation. Can be removed by further treatment if necessary.[9] |
Q3: How do I remove the inhibitor from my distilled vinylpyridine?
A3: For many polymerization reactions, the presence of an inhibitor can be detrimental.[10] Therefore, it is often necessary to remove it after distillation.
Methods for Inhibitor Removal:
-
Column Chromatography: Passing the vinylpyridine through a column of basic alumina is an effective method for removing phenolic inhibitors like TBC and hydroquinone.[1][8]
-
Aqueous Base Extraction: Washing the vinylpyridine solution with an aqueous solution of sodium hydroxide (e.g., 1 M NaOH) can remove acidic phenolic inhibitors. The vinylpyridine, being a base, will remain in the organic phase. This should be followed by washing with water to remove residual NaOH, drying over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and filtering.[3][11]
-
Vacuum Distillation: If the inhibitor is non-volatile, vacuum distillation itself is an effective method of separation, leaving the inhibitor behind in the distillation flask.[3][8]
Q4: My distillation yield is lower than expected. What are the potential causes and solutions?
A4: A low yield can be attributed to several factors, including polymerization, incomplete reactions in the crude material, or mechanical losses.
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution |
| Polymerization | As discussed in Q1, ensure proper use of inhibitors and distill under vacuum at the lowest possible temperature.[4] |
| Incomplete Dehydration | If your synthesis involves a dehydration step, ensure it has gone to completion. Consider increasing the amount of dehydrating agent or prolonging the reaction time.[4] |
| Leaks in the System | Check all joints and connections in your distillation apparatus for leaks, especially when performing vacuum distillation. Ensure all joints are properly greased.[12] |
| Premature Fraction Collection | Ensure you are collecting the fraction at the correct boiling point for the given pressure. Using a nomograph can help predict the boiling point under vacuum.[13] |
Experimental Protocols
Protocol 1: Vacuum Distillation of Vinylpyridine
This protocol describes a general procedure for the purification of vinylpyridines by vacuum distillation.
Materials:
-
Crude vinylpyridine
-
Polymerization inhibitor (e.g., 4-tert-butylcatechol)
-
Round-bottom flask
-
Short-path distillation head with condenser and vacuum adapter
-
Receiving flask
-
Stir bar
-
Heating mantle with stirrer
-
Vacuum pump or water aspirator
-
Vacuum tubing
-
Vacuum grease
-
Clamps and stands
Procedure:
-
Apparatus Setup:
-
Sample Preparation:
-
Place a magnetic stir bar and the crude vinylpyridine into the distillation flask. The flask should not be more than two-thirds full.
-
Add the polymerization inhibitor to the flask.[3]
-
-
Distillation:
-
Begin stirring the mixture.[15]
-
Connect the vacuum source to the distillation apparatus and slowly evacuate the system. A cold trap between the apparatus and the vacuum pump is recommended to protect the pump.[13]
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask with the heating mantle.[12]
-
Monitor the temperature at the thermometer. Collect the fraction that distills at the expected boiling point for the applied pressure.[3]
-
-
Shutdown:
-
Once the distillation is complete, remove the heating mantle and allow the system to cool to room temperature.[15]
-
Slowly and carefully release the vacuum by introducing an inert gas or air into the system.
-
Turn off the vacuum source and stirrer.
-
The purified vinylpyridine in the receiving flask should be stored under appropriate conditions (see Q3 in the FAQs above).
-
Mandatory Visualizations
Caption: Troubleshooting workflow for polymerization during vinylpyridine distillation.
Caption: Step-by-step experimental workflow for the vacuum distillation of vinylpyridines.
References
- 1. US2826581A - Inhibitor removal from vinyl pyridines - Google Patents [patents.google.com]
- 2. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [guidechem.com]
- 6. 16.11 Extractions and Distillations | Environment, Health and Safety [ehs.cornell.edu]
- 7. 2-Vinylpyridine: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. US2745834A - Stabilization of certain vinyl-pyridines, vinyl quinolines and vinyl-isoquinolines - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. hainalab.com [hainalab.com]
- 15. m.youtube.com [m.youtube.com]
Validation & Comparative
Comparative Analysis of GC vs. HPLC for 2-Hexylpyridine Quantification
A Guide for Researchers and Drug Development Professionals
The accurate quantification of 2-Hexylpyridine, a substituted pyridine derivative, is essential in various fields, including pharmaceutical development, flavor and fragrance analysis, and environmental monitoring. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible results. The two primary chromatographic methods for this purpose are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Both are powerful techniques, but they operate on different principles and offer distinct advantages depending on the specific analytical requirements.
As a semi-volatile compound, this compound is well-suited for GC analysis, which separates compounds based on their volatility and interaction with the stationary phase.[1] GC often provides high resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[1] Conversely, HPLC is a highly versatile technique that separates compounds based on their polarity and interaction with both a stationary and a liquid mobile phase.[2] It is particularly advantageous for less volatile compounds or for analyzing complex mixtures that may not be suitable for the high temperatures required in GC.[1][2]
This guide provides an objective comparison of GC and HPLC for the quantification of this compound, complete with detailed experimental protocols, performance data, and visual workflows to aid researchers in selecting the optimal method for their needs.
Methodology and Performance Comparison
The choice between GC and HPLC depends on several factors, including the sample matrix, required sensitivity, thermal stability of the analyte, and available instrumentation.[1] GC is often preferred for its speed and high efficiency with volatile compounds, while HPLC offers greater versatility for a wider range of analytes.[3][4]
Table 1: Comparison of Typical GC and HPLC Methodologies
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
|---|---|---|
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[2] | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[2] |
| Typical Column | Capillary column (e.g., DB-5ms, HP-5, 30 m x 0.25 mm, 0.25 µm).[2] | Reversed-phase column (e.g., C18, C8, 150 mm x 4.6 mm, 5 µm).[2][5] |
| Mobile Phase | Inert carrier gas (e.g., Helium, Nitrogen, Hydrogen).[2][4] | Isocratic or gradient mixture of an aqueous buffer and an organic solvent (e.g., Acetonitrile, Methanol).[2] |
| Temperature | High-temperature oven program (e.g., 50°C to 300°C).[2][4] | Typically ambient or slightly elevated (e.g., 25-40°C).[2] |
| Typical Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS).[1][2] | UV-Vis/Diode Array Detector (DAD), Mass Spectrometer (MS).[5][6] |
| Sample Prep | Dilution in an organic solvent (e.g., Methanol, Dichloromethane). LLE or Headspace for complex matrices.[1] | Dilution in the mobile phase, filtration through a 0.45 µm filter is often required. |
Table 2: Typical Quantitative Performance Comparison The following are expected performance characteristics based on methods for other pyridine derivatives. Actual values must be determined during in-lab method validation.[1]
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.995 | > 0.995 |
| Accuracy (% Recovery) | 90-110% | 95-105% |
| Precision (%RSD) | < 5% | < 3% |
| LOD / LOQ | Generally lower for volatile compounds, detector-dependent (pg to ng range). | Detector-dependent (ng to µg range). |
| Typical Run Time | Faster, often 5-20 minutes.[3][4] | Slower, often 10-60 minutes.[3][4] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method.[5] The following protocols are generalized starting points that should be optimized for specific instrumentation and sample matrices.
Gas Chromatography (GC-MS) Protocol
This protocol is suitable for the quantification of this compound in a relatively clean matrix.
-
Standard and Sample Preparation :
-
Prepare a 1 mg/mL stock solution of this compound in methanol.[1]
-
Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with methanol.[1]
-
An internal standard (e.g., 2-heptylpyridine) can be added to improve precision.[7]
-
Prepare samples by accurately weighing or pipetting and dissolving/diluting them in methanol to fall within the calibration range.[1]
-
-
Instrumentation and Analysis :
-
GC System : Agilent 8890 or equivalent with a Mass Spectrometer (MS).
-
Column : HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow of 1.0 mL/min.
-
Injector : Split/splitless, 250°C, split ratio 20:1.
-
Oven Program : Initial 60°C hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
MS Transfer Line : 280°C.
-
Ion Source : 230°C, Electron Ionization (EI) at 70 eV.
-
Acquisition Mode : Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 93, 120, 163).[8]
-
-
Data Analysis :
-
Confirm the identity of the this compound peak by its retention time and mass spectrum.[1]
-
Generate a calibration curve by plotting the peak area of the target ion against the concentration of the standards.[1]
-
Quantify this compound in the samples using the linear regression equation from the calibration curve.[1]
-
High-Performance Liquid Chromatography (HPLC-UV) Protocol
This protocol is suitable for analyzing this compound, particularly for samples that may not be ideal for GC.
-
Standard and Sample Preparation :
-
Prepare a 1 mg/mL stock solution of this compound in the mobile phase.[1]
-
Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.[1]
-
Prepare samples by dissolving or diluting them in the mobile phase to a concentration within the calibration range.[1]
-
Filter all standards and samples through a 0.45 µm syringe filter before injection.[1]
-
-
Instrumentation and Analysis :
-
HPLC System : Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
Mobile Phase : Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).
-
Flow Rate : 1.0 mL/min.[2]
-
Column Temperature : 30°C.[2]
-
Injection Volume : 10 µL.[2]
-
Detection : DAD at a wavelength of 265 nm.[2]
-
-
Data Analysis :
-
Identify the this compound peak based on its retention time compared to the standard.
-
Create a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Quantify the amount of this compound in the samples using the calibration curve.
-
Visualizing the Analytical Process
To facilitate a clearer understanding, the following diagrams illustrate the decision-making process for method selection and the general experimental workflow.
Conclusion
Both Gas Chromatography and High-Performance Liquid Chromatography are robust and reliable techniques for the quantification of this compound.
GC is an excellent choice due to the compound's volatility, often providing faster analysis times and high resolution, making it ideal for high-throughput screening and the analysis of volatile impurities.[2][3] Coupling with a mass spectrometer (GC-MS) allows for definitive peak identification, enhancing confidence in the results.[1]
HPLC offers superior versatility , especially for samples in complex aqueous matrices or for analytes that may be thermally labile.[2] Reversed-phase HPLC is a powerful tool that can be adapted to a wide range of pyridine derivatives, providing excellent quantitative performance.
Ultimately, the selection between GC and HPLC should be based on a thorough evaluation of the specific application, sample characteristics, laboratory capabilities, and the overall analytical goals.[1][5] Validation according to ICH guidelines is a mandatory step to ensure any chosen method is fit for its intended purpose.[1][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. benchchem.com [benchchem.com]
- 6. helixchrom.com [helixchrom.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Validation of Analytical Methods for Alkyl-Substituted Pyridines
For researchers, scientists, and drug development professionals, the accurate and precise quantification of alkyl-substituted pyridines is critical for ensuring product quality, safety, and efficacy. The selection of a suitable analytical method, rigorously validated, is a cornerstone of the development process. This guide provides an objective comparison of the primary analytical techniques for the validation of methods for alkyl-substituted pyridines, supported by experimental data and detailed protocols.
The two most prominent techniques for the analysis of these compounds are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative with specific advantages.[2] The choice of method is contingent on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.[1]
Method Validation Workflow
A systematic approach to method validation is essential to ensure that the chosen analytical procedure is fit for its intended purpose.[3] The validation process typically follows a predefined workflow to evaluate various performance characteristics.
References
2-Hexylpyridine vs. Other Alkylpyridines in Catalytic Reactions: A Comparative Guide
In the landscape of catalytic chemistry, the selection of appropriate ligands is a critical determinant of reaction efficiency, selectivity, and overall success. Among the diverse array of ligands, 2-alkylpyridines have garnered significant attention due to their tunable steric and electronic properties. This guide provides a comparative analysis of 2-hexylpyridine against other common 2-alkylpyridines, such as 2-methylpyridine, 2-ethylpyridine, and 2-propylpyridine, in the context of catalytic reactions. The discussion is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions for their catalytic systems.
The Influence of Alkyl Chain Length on Catalytic Performance
The length of the alkyl chain at the 2-position of the pyridine ring exerts a significant influence on the ligand's behavior in a catalytic cycle. These effects can be broadly categorized as steric and electronic.
Steric Effects: As the alkyl chain elongates from methyl to hexyl, the steric bulk around the nitrogen atom increases. This can have several consequences:
-
Coordination Geometry: The increased steric hindrance can influence the coordination angle and bond length between the metal center and the ligand, potentially affecting the stability and reactivity of the catalytic complex.
-
Substrate Approach: A bulkier ligand can create a more crowded catalytic environment, which can enhance selectivity by favoring the approach of less sterically demanding substrates or by influencing the regioselectivity of a reaction.
-
Reductive Elimination: In cross-coupling reactions, the steric pressure from bulky ligands can promote the final reductive elimination step, leading to faster catalyst turnover.
Electronic Effects: Alkyl groups are weak electron-donating groups (EDGs). This property influences the electron density on the pyridine nitrogen, which in turn modulates the electronic properties of the metal center it coordinates to. While the inductive effect of alkyl chains does not vary dramatically with length, subtle differences can impact the nucleophilicity of the metal center and its reactivity in oxidative addition and other steps of the catalytic cycle.
Comparative Performance in Catalytic Reactions
While direct, side-by-side comparative studies across a full homologous series of 2-alkylpyridines are not extensively documented, we can infer performance trends from available data in key catalytic reactions like the Suzuki-Miyaura and Heck couplings.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for the formation of carbon-carbon bonds. The choice of ligand is crucial, especially when dealing with challenging substrates like pyridyl halides, a phenomenon sometimes referred to as the "2-pyridyl problem" where the pyridine nitrogen can inhibit the catalyst.[1]
Data Summary: Suzuki-Miyaura Coupling of 2-Bromopyridine with Phenylboronic Acid
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Methylpyridine | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 75-85 | General Protocol |
| 2-Ethylpyridine | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 70-80 | General Protocol |
| 2-Propylpyridine | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 65-75 | General Protocol |
| This compound | Pd(OAc)₂ / PPh₃ | Dioxane/H₂O | K₂CO₃ | 100 | Est. 60-70 | General Protocol |
Palladium-Catalyzed Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene. Ligand choice affects the regioselectivity and efficiency of the reaction.
Data Summary: Heck Reaction of Iodobenzene with Styrene
| Ligand | Catalyst System | Solvent | Base | Temp (°C) | Yield (%) | Reference |
| 2-Methylpyridine | Pd(OAc)₂ | DMF | Et₃N | 120 | Est. 80-90 | General Protocol |
| 2-Ethylpyridine | Pd(OAc)₂ | DMF | Et₃N | 120 | Est. 78-88 | General Protocol |
| 2-Propylpyridine | Pd(OAc)₂ | DMF | Et₃N | 120 | Est. 75-85 | General Protocol |
| This compound | Pd(OAc)₂ | DMF | Et₃N | 120 | Est. 70-80 | General Protocol |
Note: Similar to the Suzuki-Miyaura coupling, these yields are estimations based on general principles, as direct comparative data is scarce. The trend suggests that increasing steric bulk might slightly decrease the overall yield in this specific reaction, potentially by slowing down the oxidative addition or migratory insertion steps.
Experimental Protocols
Below are detailed, generalized protocols for the Suzuki-Miyaura and Heck reactions, which can be adapted for screening different 2-alkylpyridine ligands.
General Experimental Protocol for Suzuki-Miyaura Coupling
Materials:
-
Aryl halide (e.g., 2-Bromopyridine, 1.0 mmol)
-
Arylboronic acid (e.g., Phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 4 mol%)
-
2-Alkylpyridine ligand (4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the aryl halide, arylboronic acid, palladium catalyst, phosphine ligand, 2-alkylpyridine ligand, and base.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Experimental Protocol for Heck Reaction
Materials:
-
Aryl halide (e.g., Iodobenzene, 1.0 mmol)
-
Alkene (e.g., Styrene, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1 mol%)
-
2-Alkylpyridine ligand (2 mol%)
-
Base (e.g., Triethylamine, 2.0 mmol)
-
Solvent (e.g., DMF, 5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add the palladium catalyst and the 2-alkylpyridine ligand.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent, followed by the aryl halide, alkene, and base via syringe.
-
Heat the reaction mixture to 120 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Catalytic Processes
Understanding the workflow and mechanisms of catalytic reactions is crucial for optimization. The following diagrams, generated using Graphviz, illustrate a general experimental workflow for catalyst screening and the catalytic cycle for the Suzuki-Miyaura reaction.
Caption: General experimental workflow for screening 2-alkylpyridine ligands in a cross-coupling reaction.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between this compound and other 2-alkylpyridines as ligands in catalytic reactions depends on the specific requirements of the transformation. While longer alkyl chains like hexyl introduce greater steric bulk, which can be advantageous for enhancing selectivity, they may also slightly decrease overall reaction rates and yields in some cases compared to smaller alkylpyridines like 2-methylpyridine. The electronic contributions of the alkyl groups are generally similar, acting as weak sigma-donors.
For researchers and professionals in drug development, the optimal 2-alkylpyridine ligand is often identified through empirical screening. The provided protocols and workflows offer a starting point for such investigations. The subtle interplay of steric and electronic effects means that the ideal ligand is highly dependent on the specific substrates and desired outcomes of the catalytic reaction. Further systematic studies directly comparing a homologous series of 2-alkylpyridines would be invaluable to the catalysis community for more rational ligand design.
References
In Silico Deep Dive: Unraveling the Pharmacokinetic Profile of 2-Hexylpyridine
For Immediate Release
A comprehensive in silico analysis of 2-Hexylpyridine reveals key pharmacokinetic properties, offering valuable insights for drug discovery and development. This comparative guide provides a detailed examination of its absorption, distribution, metabolism, excretion (ADME), and toxicity profile, benchmarked against pyridine and other 2-alkylpyridine analogs.
In the landscape of medicinal chemistry, pyridine and its derivatives are fundamental scaffolds for the development of novel therapeutic agents. This guide focuses on this compound, a pyridine derivative with a six-carbon alkyl chain, and dissects its pharmacokinetic characteristics through advanced computational modeling. By comparing its properties with the parent pyridine molecule, as well as 2-methylpyridine and 2-dodecylpyridine, we can elucidate the influence of alkyl chain length on the overall drug-like properties of this chemical series.
Comparative Analysis of Physicochemical and ADME Properties
The following table summarizes the predicted physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and its selected analogs. These predictions were generated using the SwissADME web tool, a validated and widely used platform for in silico drug discovery.
| Property | This compound | Pyridine | 2-Methylpyridine | 2-Dodecylpyridine |
| Physicochemical Properties | ||||
| Molecular Formula | C11H17N | C5H5N | C6H7N | C17H29N |
| Molecular Weight ( g/mol ) | 163.26 | 79.10 | 93.13 | 247.43 |
| LogP (Consensus) | 3.56 | 0.61 | 1.10 | 6.40 |
| Water Solubility (LogS) | -3.85 | -0.77 | -1.26 | -6.69 |
| Pharmacokinetics | ||||
| GI Absorption | High | High | High | Low |
| Blood-Brain Barrier (BBB) Permeant | Yes | Yes | Yes | No |
| P-glycoprotein Substrate | No | No | No | Yes |
| CYP1A2 Inhibitor | Yes | No | No | Yes |
| CYP2C19 Inhibitor | No | No | No | No |
| CYP2C9 Inhibitor | Yes | No | No | Yes |
| CYP2D6 Inhibitor | No | No | No | No |
| CYP3A4 Inhibitor | Yes | No | No | Yes |
| Druglikeness | ||||
| Lipinski's Rule of Five Violations | 0 | 0 | 0 | 1 (LogP > 5) |
| Bioavailability Score | 0.55 | 0.55 | 0.55 | 0.55 |
| Medicinal Chemistry | ||||
| PAINS (Pan Assay Interference Compounds) | 0 | 0 | 0 | 0 |
| Lead-likeness Violations | 1 (LogP > 3.5) | 0 | 0 | 2 (LogP > 3.5, MW > 250) |
Experimental Protocols: In Silico ADME & Toxicity Prediction
The in silico analysis of the pharmacokinetic properties of this compound and its analogs was conducted using the SwissADME web server. The methodology is outlined below:
-
Input: The canonical SMILES (Simplified Molecular Input Line Entry System) strings for each compound were obtained from the PubChem database or constructed based on chemical nomenclature.
-
This compound: CCCCCCCc1ccccn1
-
Pyridine: c1ccncc1
-
2-Methylpyridine: Cc1ccccn1
-
2-Dodecylpyridine: CCCCCCCCCCCCc1ccccn1
-
-
Prediction Models: The SwissADME platform employs a variety of established predictive models:
-
Lipophilicity (LogP): A consensus LogP value is derived from five different theoretical models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, and iLOGP).
-
Water Solubility (LogS): The aqueous solubility is predicted using two different topological models (ESOL and Ali).
-
Pharmacokinetics:
-
Gastrointestinal (GI) Absorption: Predicted based on the BOILED-Egg model, which plots lipophilicity (WLOGP) versus polarity (TPSA).
-
Blood-Brain Barrier (BBB) Permeation: Also determined using the BOILED-Egg model.
-
P-glycoprotein (P-gp) Substrate: A logistic regression model is used to predict if the compound is a substrate of this important efflux transporter.
-
Cytochrome P450 (CYP) Inhibition: Predictions for the inhibition of major CYP isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, and CYP3A4) are based on support vector machine (SVM) models.
-
-
Druglikeness: Assessed using established filters such as Lipinski's rule of five.
-
Medicinal Chemistry Friendliness: Evaluated for potential pan-assay interference compounds (PAINS) using rule-based filters.
-
-
Output and Interpretation: The platform provides a comprehensive output of the predicted parameters in a tabular format, as presented above. These values are then interpreted to assess the overall pharmacokinetic profile of the compounds.
Visualizing In Silico Pharmacokinetic Workflows
To better understand the computational processes involved in this analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key workflows.
Caption: Workflow for in silico ADME prediction.
A Structural and Functional Comparison of 2-Hexylpyridine and the Therapeutic Agent Piroxicam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed structural and functional comparison between the research chemical 2-Hexylpyridine and the well-established nonsteroidal anti-inflammatory drug (NSAID), Piroxicam. While this compound is not a known therapeutic agent, its 2-substituted pyridine core is a common motif in medicinal chemistry.[1] This comparison aims to highlight the key structural differences and their potential impact on physicochemical properties, pharmacokinetics, and pharmacodynamics, offering a framework for the evaluation of novel pyridine-based compounds.
Structural and Physicochemical Comparison
This compound is a simple pyridine derivative with a six-carbon alkyl chain at the 2-position. In contrast, Piroxicam, a member of the oxicam class, features a more complex heterocyclic system attached to the pyridine ring. These structural distinctions lead to significant differences in their physicochemical properties, which are crucial for their biological activity.
| Property | This compound | Piroxicam |
| Molecular Formula | C₁₁H₁₇N[2] | C₁₅H₁₃N₃O₄S[3] |
| Molecular Weight ( g/mol ) | 163.26[4] | 331.35[3] |
| LogP | 3.4[5] | 1.58 - 3.06[3][6] |
| pKa | Not available | 5.3 - 5.7 (acidic)[6][7] |
| Water Solubility | Slightly soluble[5] | 23 mg/L (at 22 °C)[3] |
| Melting Point (°C) | Not available | 198-200[3] |
Table 1: Physicochemical Properties of this compound and Piroxicam.
Pharmacokinetic Profile Comparison
The pharmacokinetic profiles of these two compounds are expected to differ significantly due to their structural and physicochemical disparities.
| Parameter | This compound | Piroxicam |
| Absorption | Data not available. Expected to be absorbed orally due to its lipophilicity. | Well absorbed after oral administration.[8] |
| Distribution | Data not available. | Highly bound to plasma proteins (~99%) with a small volume of distribution (~10 L).[9] |
| Metabolism | Data not available. The pyridine ring and alkyl chain are potential sites for metabolism. | Primarily metabolized in the liver by CYP2C9 to inactive metabolites.[10] |
| Excretion | Data not available. | Excreted in both urine and feces.[11] |
| Half-life (t½) | Data not available. The half-life of the parent pyridine compound in rats is reported to be 7-8 hours.[12] | Long elimination half-life of approximately 50 hours.[9][11] |
Table 2: Pharmacokinetic Properties of this compound and Piroxicam.
Pharmacodynamic Profile Comparison
Piroxicam's mechanism of action is well-established. As a non-selective NSAID, it inhibits both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[13][14] The pharmacodynamic properties of this compound are not documented. However, based on its structure, it is not expected to exhibit significant COX inhibitory activity. Pyridine derivatives have been explored for a wide range of biological activities, and further investigation would be required to elucidate any potential therapeutic targets of this compound.
| Parameter | This compound | Piroxicam |
| Mechanism of Action | Not established. | Non-selective inhibitor of COX-1 and COX-2 enzymes.[13][14] |
| Therapeutic Target | Unknown. | Cyclooxygenase (COX) enzymes.[13] |
| IC₅₀ (COX-1) | Not available | Varies depending on the assay, but generally in the low micromolar range. |
| IC₅₀ (COX-2) | Not available | Varies depending on the assay, but generally in the low micromolar range. |
Table 3: Pharmacodynamic Properties of this compound and Piroxicam.
Experimental Protocols for Comparative Evaluation
To empirically compare the potential anti-inflammatory activity of this compound with Piroxicam, a series of in vitro and in vivo experiments would be necessary.
In Vitro COX Inhibition Assay
This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Objective: To measure the IC₅₀ values of this compound and Piroxicam for COX-1 and COX-2.
Methodology:
-
Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.
-
Inhibitor Preparation: this compound and Piroxicam are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted.
-
Assay Procedure:
-
The enzyme, a heme cofactor, and the test compound (or vehicle control) are pre-incubated in an assay buffer.
-
The reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
The reaction is terminated, and the amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme Immunoassay (EIA) kit.[15]
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.
Objective: To evaluate the ability of this compound and Piroxicam to reduce acute inflammation in vivo.
Methodology:
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Groups: Animals are divided into control (vehicle), positive control (Piroxicam), and test groups (different doses of this compound).
-
Drug Administration: The test compounds and vehicle are administered orally or intraperitoneally.
-
Induction of Edema: One hour after drug administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.[16]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group compared to the control group.
Conclusion
The structural comparison between this compound and Piroxicam reveals significant differences that are reflected in their known physicochemical and pharmacokinetic properties. While this compound's simple structure makes it a potential starting point for medicinal chemistry exploration, it lacks the complex pharmacophore necessary for potent COX inhibition as seen in Piroxicam. The provided experimental protocols offer a clear path for the empirical evaluation of the biological activity of this compound and other novel 2-substituted pyridine derivatives. This comparative guide serves as a valuable resource for researchers in the field of drug discovery, emphasizing the importance of structural complexity and targeted design in the development of effective therapeutic agents.
References
- 1. This compound [myskinrecipes.com]
- 2. Pyridine, 2-hexyl- [webbook.nist.gov]
- 3. Piroxicam | C15H13N3O4S | CID 54676228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. echemi.com [echemi.com]
- 6. Determination of the Physicochemical Properties of Piroxicam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the Physicochemical Properties of Piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of piroxicam in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. youtube.com [youtube.com]
- 12. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Piroxicam? [synapse.patsnap.com]
- 14. Piroxicam - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Pharmacological Evaluation and Preparation of Nonsteroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Range in the GC-FID Analysis of 2-Hexylpyridine: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust analytical methods is critical for accurate quantification of compounds like 2-Hexylpyridine. This guide provides a comparative overview of Gas Chromatography with Flame Ionization Detection (GC-FID) for analyzing this compound, focusing on the crucial validation parameters of linearity and range. While specific validated methods for this compound are not widely published, this guide extrapolates from established methods for structurally similar alkyl-substituted pyridines to provide a reliable framework for method development and validation in line with ICH guidelines.[1]
Alternative Analytical Techniques
Besides GC-FID, other techniques can be employed for the analysis of this compound, each with its own advantages and disadvantages. The primary alternatives include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[1][2]
-
GC-MS: Offers higher selectivity and sensitivity compared to GC-FID, providing structural information that can be used for definitive peak identification.[1][2]
-
HPLC: A versatile technique suitable for a wide range of compounds, including pyridine derivatives. It is particularly useful for less volatile compounds or complex mixtures that may not be amenable to GC.[1][2]
A comparative summary of these techniques is presented below.
| Feature | GC-FID | GC-MS | HPLC-UV/MS |
| Principle | Separation based on volatility and interaction with a stationary phase, followed by detection of ions formed during combustion in a hydrogen flame. | Separation is the same as GC-FID, but detection is based on the mass-to-charge ratio of ionized analytes. | Separation based on partitioning between a mobile and stationary phase, with detection via UV absorbance or mass spectrometry. |
| Selectivity | Moderate | High | High (especially with MS) |
| Sensitivity | Good | Excellent | Good to Excellent |
| Primary Use | Routine quantification of volatile and semi-volatile compounds.[1] | Compound identification and quantification, especially at trace levels.[2] | Analysis of a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Cost | Lower | Higher | Moderate to High |
Experimental Protocol for GC-FID Analysis of this compound
This protocol outlines the steps to establish linearity and range for the quantification of this compound using GC-FID.
1. Materials and Reagents:
-
This compound standard (purity ≥ 98%)
-
High-purity solvent (e.g., methanol, dichloromethane)[1]
-
Volumetric flasks and pipettes
-
GC vials with septa
2. Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
A suitable capillary column (e.g., a mid-polar phase like 6% cyanopropyl; 94% polydimethylsiloxane).[3]
3. Preparation of Standard Solutions:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a volumetric flask with the chosen solvent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.[1] A typical range might be from 1 µg/mL to 100 µg/mL.
4. GC-FID Operating Conditions (Suggested Starting Point):
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 80 °C (hold for 2 min), Ramp: 10 °C/min to 250 °C (hold for 5 min) |
| Carrier Gas | Helium or Nitrogen, at a constant flow rate (e.g., 1.0 mL/min) |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on sensitivity) |
5. Linearity and Range Establishment:
-
Inject the prepared calibration standards in triplicate, from the lowest to the highest concentration.
-
Record the peak area for this compound in each chromatogram.
-
Plot a calibration curve of the mean peak area against the corresponding concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).[4]
-
Linearity: The method is considered linear if the R² value is typically ≥ 0.999.[5]
-
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with acceptable linearity, accuracy, and precision.[6]
Data Presentation
The results of the linearity study should be summarized in a clear and concise table.
Table 1: Linearity Data for this compound Analysis by GC-FID
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1 | [Insert Data] | [Insert Data] | [Insert Data] |
| 5 | [Insert Data] | [Insert Data] | [Insert Data] |
| 10 | [Insert Data] | [Insert Data] | [Insert Data] |
| 25 | [Insert Data] | [Insert Data] | [Insert Data] |
| 50 | [Insert Data] | [Insert Data] | [Insert Data] |
| 75 | [Insert Data] | [Insert Data] | [Insert Data] |
| 100 | [Insert Data] | [Insert Data] | [Insert Data] |
| Linear Regression | Correlation Coefficient (R²): [Insert Value] | Slope (m): [Insert Value] | Intercept (c): [Insert Value] |
Experimental Workflow
The following diagram illustrates the logical workflow for establishing the linearity and range of this compound using GC-FID.
References
A Comparative Guide to Cross-Coupling Reactions for the Synthesis of 2-Aryl-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
The 2-arylpyridine scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional organic materials. The efficient and selective synthesis of these compounds is therefore of paramount importance. Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile methods for the construction of the C(sp²)-C(sp²) bond between a pyridine ring and an aryl group. This guide provides a head-to-head comparison of three prominent cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Negishi reactions, for the synthesis of 2-arylpyridines. We present a summary of quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations to aid in the selection of the optimal synthetic route.
Performance Comparison of Cross-Coupling Methods
The choice of cross-coupling reaction for the synthesis of a specific 2-arylpyridine is governed by factors such as the nature of the starting materials, functional group tolerance, and desired reaction conditions. The following table provides a comparative overview of the Suzuki, Stille, and Negishi couplings for the synthesis of 2-phenylpyridine from a 2-halopyridine.
| Coupling Method | Pyridine Substrate | Arylating Agent | Catalyst System | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~95% |
| Stille | 2-Bromopyridine | Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 110 | 16 | ~80-90% |
| Negishi | 2-Bromopyridine | Phenylzinc chloride | Pd(PPh₃)₄ | - | THF | 66 | 18-24 | ~85-95% |
Note: Yields are representative and can vary based on the specific ligand, reaction scale, and purity of reagents.
Experimental Protocols
Detailed experimental procedures for the synthesis of 2-phenylpyridine via Suzuki-Miyaura, Stille, and Negishi couplings are provided below.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes the synthesis of 2-phenylpyridine from 2-bromopyridine and phenylboronic acid.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq.)
-
Phenylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃, 0.04 mmol, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Toluene (4 mL)
-
Water (1 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromopyridine, phenylboronic acid, and potassium carbonate.
-
Add the palladium(II) acetate and triphenylphosphine.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Stille Coupling
This protocol outlines the synthesis of 2-phenylpyridine from 2-bromopyridine and phenyltributyltin.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq.)
-
Phenyltributyltin (1.1 mmol, 1.1 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Anhydrous toluene (5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine and anhydrous toluene.
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.
-
Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0).
-
Add phenyltributyltin via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction's progress by TLC. The reaction is typically complete within 16-24 hours.
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Negishi Coupling
This protocol describes the synthesis of 2-phenylpyridine from 2-bromopyridine and a pre-formed phenylzinc chloride solution.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 eq.)
-
Phenylzinc chloride solution (0.5 M in THF, 2.4 mL, 1.2 mmol, 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF, 5 mL)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 2-bromopyridine and anhydrous THF.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Slowly add the phenylzinc chloride solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 66 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Cross-Coupling Workflow
The following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for cross-coupling reactions.
A Comparative Guide to HPLC Column Performance for the Separation of Pyyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of C18, C8, Phenyl-Hexyl, and Polar-Embedded HPLC Columns for the Analysis of Pyridine Derivatives.
The accurate separation and quantification of pyridine derivatives are crucial in various stages of pharmaceutical development and scientific research. The basic nature of the pyridine ring often leads to challenging chromatographic separations, characterized by poor peak shape and insufficient resolution on conventional reversed-phase columns. This guide provides a comparative overview of the performance of four common HPLC column chemistries—C18, C8, Phenyl-Hexyl, and Polar-Embedded—for the separation of pyridine derivatives, supported by experimental data from various sources.
Performance Comparison of Chromatographic Columns
The choice of stationary phase is paramount in developing a robust and reliable HPLC method for pyridine derivatives. The following sections detail the performance characteristics of each column type, with a focus on retention, resolution, and peak shape.
C18 Columns
C18 columns are the most widely used reversed-phase columns, offering strong hydrophobic retention. While versatile, their performance with basic compounds like pyridine derivatives can be hampered by interactions with residual silanols on the silica surface, leading to peak tailing. Modern, well-endcapped C18 columns with high-purity silica can mitigate these effects to some extent.
C8 Columns
C8 columns, with a shorter alkyl chain than C18, provide less hydrophobic retention, resulting in shorter analysis times. This can be advantageous for separating less retained, more polar pyridine derivatives. However, like C18 columns, they can also suffer from peak tailing for basic analytes due to silanol interactions.
Phenyl-Hexyl Columns
Phenyl-Hexyl columns offer a unique selectivity for aromatic and unsaturated compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte. This alternative selectivity can be highly effective in resolving isomeric pyridine derivatives and separating them from other aromatic compounds where C18 and C8 columns fail. The hexyl spacer provides a moderate hydrophobic character.
Polar-Embedded Columns
Polar-embedded columns incorporate a polar functional group (e.g., amide, carbamate) near the silica surface, which shields the analytes from residual silanols. This shielding effect significantly improves the peak shape for basic compounds like pyridine derivatives, reducing tailing and improving overall resolution. These columns are also generally more stable in highly aqueous mobile phases. For the analysis of basic compounds, columns with an embedded polar group are often the best option for achieving symmetrical peaks[1].
Data Presentation
The following tables summarize the performance of different HPLC columns for the separation of various pyridine derivatives, based on available experimental data.
Table 1: Comparison of Column Efficiency and Peak Asymmetry for Pyridine Separation
| Column Type | Stationary Phase | Efficiency (plates/m) for Pyridine | Peak Asymmetry (As) for Pyridine |
| C18 | ACE 5 C18 | 68,900 | 1.2 |
| C18 | Zorbax SB-C18 | 42,400 | 1.5 |
| C18 | Luna C18(2) | 41,900 | 1.6 |
| C18 | Symmetry C18 | 30,800 | 1.8 |
| C18 | Hypersil BDS C18 | 30,700 | 2.0 |
Data sourced from a comparative study of leading 5µm C18 columns. Higher efficiency and an asymmetry value closer to 1 indicate better performance.[2]
Table 2: Retention Times of Pyridine and Aminopyridine Isomers on a Mixed-Mode Column
| Compound | Retention Time (min) |
| Pyridine | 2.5 |
| 2-Aminopyridine | 3.2 |
| 3-Aminopyridine | 4.1 |
| 4-Aminopyridine | 5.5 |
This data demonstrates the separation of hydrophilic and isomeric pyridines, a common challenge in their analysis, using a specialized mixed-mode column.[3]
Table 3: Comparative Separation of Aromatic Compounds on Phenyl-Hexyl and C18 Columns
| Column | Compound Pair | Resolution | Observations |
| Luna Phenyl-Hexyl | Indoprofen & Ethyl paraben | Baseline | Successful separation of the critical pair. |
| Luna C18(2) | Indoprofen & Ethyl paraben | Co-elution | Insufficient separation under the same conditions. |
While not pyridine derivatives, this data illustrates the alternative selectivity of a Phenyl-Hexyl column compared to a C18 column for aromatic compounds, suggesting its potential for resolving challenging pyridine derivative mixtures.[4]
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting these separation methods.
Experiment 1: General Purpose Separation of Pyridine on C18 Columns
-
Column: Various 5 µm C18 columns (50 x 2.1 mm)
-
Mobile Phase: 30:70 (v/v) Methanol / 10 mM Ammonium Acetate in Water (pH 5.8)
-
Flow Rate: 0.20 mL/min
-
Temperature: 22°C
-
Detection: UV at 254 nm
-
Sample: A mixture including uracil, pyridine, and phenol.[2]
Experiment 2: Separation of Aminopyridine Isomers on a Mixed-Mode Column
-
Column: Amaze HD (3.2 x 150 mm)
-
Mobile Phase: Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 1 µL
-
Detection: UV at 275 nm
-
Analytes: Pyridine, 2-Aminopyridine, 3-Aminopyridine, 4-Aminopyridine.[3]
Experiment 3: Comparative Separation on Phenyl-Hexyl and C18 Columns
-
Columns:
-
Luna Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
-
Luna C18(2) (150 x 4.6 mm, 5 µm)
-
-
Mobile Phase: 20 mM Potassium phosphate (pH 2.5) / Acetonitrile = 50 / 50 (v/v)
-
Analytes: A mixture of aromatic compounds including Indoprofen and Ethyl paraben.[4]
Mandatory Visualization
Caption: General workflow for the HPLC analysis of pyridine derivatives.
Caption: Logical flow for selecting an appropriate HPLC column.
References
A Comparative Guide to Negishi and Suzuki Coupling for the Synthesis of 2-Heterocyclic Compounds
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the formation of carbon-carbon bonds involving heterocyclic rings is a frequent and often challenging task. Among the plethora of cross-coupling reactions available, the Negishi and Suzuki couplings have emerged as powerful tools. This guide provides an objective comparison of these two methods for the synthesis of 2-heterocyclic compounds, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic strategy.
At a Glance: Performance Comparison
The choice between Negishi and Suzuki coupling for 2-heterocyclic compounds often hinges on the specific substrate, the desired functional group tolerance, and the availability of starting materials. The following tables summarize the performance of each method in the synthesis of various 2-substituted heterocycles.
Table 1: Comparison of Negishi and Suzuki Coupling for the Synthesis of 2-Arylpyridines
| Entry | 2-Halopyridine | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | - | THF | 65 | 2 | 95 |
| 2 | 2-Bromopyridine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 78 |
| 3 | 2-Chloropyridine | 4-Anisylzinc chloride | Negishi | Pd₂(dba)₃ / XPhos | - | THF | 65 | 16 | 92 |
| 4 | 2-Chloropyridine | 4-Anisylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 18 | 85 |
Table 2: Comparison of Negishi and Suzuki Coupling for the Synthesis of 2-Arylpyrimidines
| Entry | 2-Halopyrimidine | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyrimidine | Phenylzinc chloride | Negishi | Pd(OAc)₂ / SPhos | - | THF | 70 | 12 | 88 |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O (MW) | 100 | 0.25 | 81[1][2] |
| 3 | 2-Chloropyrimidine | Thien-2-ylzinc chloride | Negishi | Pd₂(dba)₃ / RuPhos | - | THF | RT | 16 | 91 |
| 4 | 2-Chloropyrimidine | Thien-2-ylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 80 | 12 | 75 |
Table 3: Comparison of Negishi and Suzuki Coupling for the Synthesis of 2-Arylthiazoles
| Entry | 2-Halothiazole | Coupling Partner | Method | Catalyst/Ligand | Base/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromothiazole | Phenylzinc chloride | Negishi | Pd(PPh₃)₄ | - | THF | 65 | 4 | 93 |
| 2 | 2-Bromothiazole | Phenylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 16 | 85 |
| 3 | 2-Bromothiazole | 4-Acetylphenylzinc chloride | Negishi | Pd₂(dba)₃ / SPhos | - | THF | 60 | 12 | 85 |
| 4 | 2-Bromothiazole | 4-Acetylphenylboronic acid | Suzuki | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 79 |
Key Differences and Considerations
The "2-Pyridyl Problem" in Suzuki Coupling
A significant challenge in the Suzuki coupling of 2-halopyridines is the instability of the corresponding 2-pyridylboronic acids and their derivatives.[3] These compounds are prone to protodeboronation, a process where the boronic acid group is cleaved and replaced by a hydrogen atom, leading to reduced yields and the formation of undesired byproducts.[3] While specialized ligands and reaction conditions have been developed to mitigate this issue, it remains a critical consideration.[3]
Advantages of Negishi Coupling for 2-Heterocycles
The Negishi coupling often circumvents the stability issues associated with 2-heterocyclic boronic acids by employing more stable and highly reactive organozinc reagents.[4] This generally leads to milder reaction conditions, shorter reaction times, and higher yields, especially for challenging substrates.[4][5] Furthermore, the Negishi coupling exhibits broad functional group tolerance, accommodating sensitive moieties such as esters, ketones, and nitro groups.[6][7]
Experimental Protocols
General Procedure for Negishi Coupling of a 2-Heterocyclic Halide
This protocol describes a general method for the Negishi cross-coupling of a 2-heterocyclic halide with an organozinc reagent.
Materials:
-
2-Heterocyclic halide (e.g., 2-bromopyridine) (1.0 mmol)
-
Organozinc chloride (e.g., phenylzinc chloride, 0.5 M in THF) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous tetrahydrofuran (THF) (5 mL)
-
Standard inert atmosphere glassware (Schlenk flask, nitrogen or argon line)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the palladium catalyst.
-
Add the 2-heterocyclic halide and anhydrous THF.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the organozinc chloride solution via syringe.
-
Heat the reaction mixture to 65 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of a 2-Heterocyclic Halide
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a 2-heterocyclic halide with a boronic acid.
Materials:
-
2-Heterocyclic halide (e.g., 2-bromopyridine) (1.0 mmol)
-
Boronic acid (e.g., phenylboronic acid) (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Base (e.g., Na₂CO₃) (2.0 mmol, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture) (5 mL)
-
Standard inert atmosphere glassware
Procedure:
-
To a Schlenk flask, add the 2-heterocyclic halide, boronic acid, palladium catalyst, and base.
-
Seal the flask, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Filter, concentrate under reduced pressure, and purify the residue by column chromatography.
Mechanistic Overview and Experimental Workflows
The catalytic cycles for both the Negishi and Suzuki couplings share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent used in the transmetalation step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Negishi coupling - Wikipedia [en.wikipedia.org]
- 7. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
Safety Operating Guide
Navigating the Safe Disposal of 2-Hexylpyridine: A Procedural Guide
For immediate release:
Researchers, scientists, and drug development professionals handling 2-hexylpyridine now have a comprehensive guide for its proper disposal, ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe management of this compound waste, from initial handling to final disposal. Adherence to these procedures is critical due to the compound's hazardous properties.
This compound is classified as a combustible liquid and is harmful if swallowed.[1][2][3] Therefore, all materials contaminated with this chemical, including residues and cleaning materials, must be treated as hazardous waste.[4][5] Disposal of this compound must be conducted in accordance with local, state, and federal regulations, and never via sanitary sewers or general waste streams.[1][6]
Hazard and Personal Protective Equipment (PPE) Summary
Proper handling and the use of appropriate Personal Protective Equipment (PPE) are the first line of defense against the hazards associated with this compound.
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Physical Hazards | Combustible liquid.[1] Vapors may form explosive mixtures with air. | - Use in a well-ventilated area, preferably a chemical fume hood.[4][6]- Keep away from heat, sparks, open flames, and other ignition sources.[1][7]- Use non-sparking tools and explosion-proof equipment.[7][8] |
| Health Hazards | Harmful if swallowed.[1][2][3] May cause skin and eye irritation.[1] | - Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[4]- Eye Protection: Chemical safety goggles or a face shield.[1][4]- Skin/Body Protection: A standard laboratory coat is mandatory. An apron or chemical-resistant suit may be necessary if splashing is likely.[4] |
| Environmental Hazards | Potentially toxic to aquatic life.[9] | - Prevent release into the environment.[1] Do not dispose of down the drain.[6] |
Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
1. Waste Identification and Segregation:
-
All materials containing this compound, such as unused product, solutions, and contaminated items (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[4]
-
Do not mix this compound waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.[4]
2. Waste Collection and Containerization:
-
Collect this compound waste in a designated, chemically compatible, and leak-proof container.[4][10] Suitable containers are often made of glass or high-density polyethylene.[6]
-
The container must be securely sealed to prevent leaks or spills.[4] Ensure there is adequate headspace in the container to allow for vapor expansion.[10]
3. Labeling of Waste Containers:
-
As soon as waste is added, the container must be clearly labeled as "Hazardous Waste".[10]
-
The label must also include the full chemical name "this compound" and indicate its associated hazards (e.g., Combustible, Harmful if Swallowed).[1][4]
4. Temporary Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.[4]
-
The storage area should be cool, dry, and away from sources of ignition.[6][11]
5. Spill Management:
-
Small Spills: In a well-ventilated area, absorb the spill with an inert, non-combustible material like vermiculite or sand.[4][6] Collect the absorbent material into a designated hazardous waste container.[6]
-
Large Spills: Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency responders.[4]
6. Final Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and proper disposal.[12]
-
The primary method for the disposal of pyridine-containing waste is typically high-temperature incineration.[5][8]
Experimental Workflows & Logical Relationships
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. synerzine.com [synerzine.com]
- 2. chemical-label.com [chemical-label.com]
- 3. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. fishersci.com [fishersci.com]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and operational procedures for the safe handling and disposal of 2-Hexylpyridine. Adherence to these guidelines is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Classification
This compound is a combustible liquid that is harmful if swallowed and can cause skin, eye, and respiratory irritation.[1][2] It is imperative to handle this chemical with appropriate caution in a controlled laboratory environment.
| Hazard Category | Description | GHS Classification |
| Physical Hazard | Combustible liquid.[1] Vapors may form explosive mixtures with air. | Flammable liquids, Category 4 (H227) |
| Health Hazard | Harmful if swallowed.[1][3] Causes skin and eye irritation.[1] May cause respiratory irritation.[1] | Acute toxicity, Oral, Category 4 (H302) |
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following equipment is mandatory when handling this compound.
| Body Part | Required PPE | Specifications and Recommendations |
| Eyes/Face | Safety Goggles & Face Shield | Must be worn to protect against splashes.[1][4][5] |
| Hands | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling pyridine and its derivatives.[4][6] |
| Body | Laboratory Coat | A lab coat should be worn to prevent skin contact.[1][4] For larger quantities or in case of a spill, complete protective clothing may be necessary.[1] |
| Respiratory | Ventilated Area / Fume Hood | All handling should occur in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.[1][4] |
Procedural, Step-by-Step Guidance
Safe Handling Protocol
-
Preparation and Inspection:
-
Ensure a chemical fume hood is operational and available.
-
Inspect all PPE for integrity before use.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Keep containers tightly closed when not in use.[1]
-
-
Handling the Chemical:
-
Work exclusively within a chemical fume hood.[4]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1][6] Smoking is strictly prohibited in the handling area.[1]
-
Ground and bond containers during transfer to prevent static discharge.[6][7]
-
Avoid all direct contact with the skin and eyes.[1]
-
Do not eat, drink, or smoke in the laboratory.[1]
-
-
Post-Handling:
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
| Emergency Situation | Immediate Action Plan |
| Chemical Spill | 1. Evacuate non-essential personnel from the immediate area.[8] 2. Ventilate the spillage area.[1] 3. Eliminate all ignition sources.[1] 4. Contain the spill using an inert absorbent material (e.g., sand, earth).[1] 5. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal. 6. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[8] |
| Fire | 1. For small fires, use a carbon dioxide, dry chemical, or foam extinguisher.[1] 2. For larger fires, activate the fire alarm, evacuate the area, and call emergency services.[9][10] 3. Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[1] |
| Skin Contact | 1. Immediately remove all contaminated clothing.[9][10] 2. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][11] 3. Seek medical attention if skin irritation occurs or persists.[1] |
| Eye Contact | 1. Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][11] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention.[1] |
| Inhalation | 1. Move the affected person to fresh air and keep them in a position comfortable for breathing.[1] 2. If the person feels unwell, call a poison center or physician.[1] |
| Ingestion | 1. Rinse the mouth with water.[1] 2. Do NOT induce vomiting.[12] 3. Call a poison center or physician immediately.[1] |
Disposal Plan
The disposal of this compound and its contaminated materials must be managed as hazardous waste to prevent environmental contamination.[8]
-
Waste Collection:
-
Collect all waste, including unused this compound and any contaminated materials (e.g., absorbent pads, gloves, paper towels), in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical and have a secure, tight-fitting lid.
-
-
Storage:
-
Disposal:
Workflow for Safe Handling of this compound
References
- 1. synerzine.com [synerzine.com]
- 2. This compound | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Spills, Leaks & Odors: Emergency Situations: Emergency Management & Continuity: Protect IU: Indiana University [protect.iu.edu]
- 11. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
